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  • Product: 4'-Methylbiphenyl-4-sulfonyl fluoride
  • CAS: 1262415-96-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4'-Methylbiphenyl-4-sulfonyl fluoride (CAS No. 1262415-96-2)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4'-Methylbiphenyl-4-sulfonyl fluoride, a biphenyl derivative of increasing interest in me...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Methylbiphenyl-4-sulfonyl fluoride, a biphenyl derivative of increasing interest in medicinal chemistry and chemical biology. The document details the compound's chemical and physical properties, outlines plausible synthetic routes with detailed experimental protocols, and discusses its expected spectroscopic characteristics. Furthermore, it delves into the reactivity of the sulfonyl fluoride moiety, its potential applications in drug discovery as a covalent probe, and essential safety and handling procedures. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents and chemical tools.

Introduction: The Emerging Role of Biphenyl Sulfonyl Fluorides in Drug Discovery

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its rigid yet tunable nature allows for precise orientation of substituents to interact with biological targets. When combined with a sulfonyl fluoride (-SO₂F) moiety, the resulting molecule gains the ability to act as a covalent modifier of proteins.

Sulfonyl fluorides are increasingly recognized as "tunable" electrophiles that can form stable covalent bonds with nucleophilic amino acid residues such as serine, threonine, lysine, and tyrosine.[1][2] This reactivity profile makes them attractive "warheads" for targeted covalent inhibitors, which can offer advantages in potency, duration of action, and selectivity over their non-covalent counterparts.[3] 4'-Methylbiphenyl-4-sulfonyl fluoride, with its characteristic biphenyl core, presents a versatile platform for the development of such targeted therapies. The methyl group provides a point for further functionalization or can be used to modulate steric and electronic properties to fine-tune binding affinity and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of 4'-Methylbiphenyl-4-sulfonyl fluoride is presented in Table 1. This data is compiled from commercially available sources and predictive modeling.

PropertyValueReference
CAS Number 1262415-96-2[4]
Molecular Formula C₁₃H₁₁FO₂S[4]
Molecular Weight 250.29 g/mol [4]
Appearance White to off-white solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)
SMILES Cc1ccc(cc1)-c1ccc(cc1)S(F)(=O)=O[4]

Synthesis of 4'-Methylbiphenyl-4-sulfonyl fluoride

Synthesis_Workflow A 4-Tolylboronic Acid C 4'-Methylbiphenyl-4-sulfonyl Chloride A->C Pd Catalyst, Base (Suzuki-Miyaura Coupling) B 4-Bromobenzenesulfonyl Chloride B->C E 4'-Methylbiphenyl-4-sulfonyl fluoride C->E Phase Transfer Catalyst (Halogen Exchange) D Potassium Fluoride (KF) D->E

Figure 1: Proposed two-step synthesis of 4'-Methylbiphenyl-4-sulfonyl fluoride.

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 4'-Methylbiphenyl-4-sulfonyl chloride

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids.[5] In this step, 4-tolylboronic acid is coupled with 4-bromobenzenesulfonyl chloride in the presence of a palladium catalyst and a base to yield the intermediate, 4'-methylbiphenyl-4-sulfonyl chloride.

Experimental Protocol:

  • Reagent Setup: To a flame-dried Schlenk flask, add 4-bromobenzenesulfonyl chloride (1.0 eq), 4-tolylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 4'-methylbiphenyl-4-sulfonyl chloride.[6][7]

Step 2: Halogen Exchange to 4'-Methylbiphenyl-4-sulfonyl fluoride

The conversion of the sulfonyl chloride to the sulfonyl fluoride is typically achieved through a nucleophilic substitution reaction with a fluoride source. The use of potassium fluoride with a phase-transfer catalyst is a common and effective method.[8][9][10]

Experimental Protocol:

  • Reagent Setup: In a round-bottom flask, dissolve 4'-methylbiphenyl-4-sulfonyl chloride (1.0 eq) in a suitable solvent such as acetonitrile.

  • Fluoride Source: Add potassium fluoride (KF, 2-3 eq) and a phase-transfer catalyst, such as 18-crown-6 (0.1 eq).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like dichloromethane, wash with water to remove any remaining salts, and dry the organic layer over anhydrous Na₂SO₄. After filtration and solvent evaporation, the crude 4'-methylbiphenyl-4-sulfonyl fluoride can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Characterization (Predicted)

While specific spectral data for 4'-Methylbiphenyl-4-sulfonyl fluoride is not published, its characteristics can be reliably predicted based on the known spectra of its constituent parts, 4-methylbiphenyl and the benzenesulfonyl fluoride moiety.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings and the methyl group.

  • Aromatic Region (δ 7.2 - 8.2 ppm): The protons on the two phenyl rings will appear as a series of doublets and multiplets. The protons ortho to the sulfonyl fluoride group are expected to be the most downfield due to the electron-withdrawing nature of the -SO₂F group. The protons on the tolyl ring will be in a more upfield region.

  • Methyl Protons (δ ~2.4 ppm): A singlet corresponding to the three protons of the methyl group is expected.[11][12]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons (δ 120 - 150 ppm): A series of signals corresponding to the twelve aromatic carbons. The carbon attached to the sulfonyl fluoride group will be significantly downfield.

  • Methyl Carbon (δ ~21 ppm): A single peak for the methyl carbon.[11][12]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl fluoride group.

  • S=O Stretching: Two strong characteristic bands are expected for the asymmetric and symmetric stretching of the S=O bonds, typically in the regions of 1410-1380 cm⁻¹ and 1205-1175 cm⁻¹, respectively.

  • S-F Stretching: A strong absorption band for the S-F bond stretch is expected in the range of 850-750 cm⁻¹.

  • Aromatic C-H and C=C Stretching: Typical bands for aromatic C-H stretching will be observed above 3000 cm⁻¹, and C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 250. Fragmentation may involve the loss of the fluorine atom, the SO₂F group, or cleavage of the biphenyl linkage.[13]

Reactivity and Applications in Drug Discovery

The synthetic utility and biological applications of 4'-Methylbiphenyl-4-sulfonyl fluoride are primarily dictated by the reactivity of the sulfonyl fluoride moiety.

Reactivity_Pathway A 4'-Methylbiphenyl-4-sulfonyl fluoride C Covalent Adduct A->C Sulfur(VI) Fluoride Exchange (SuFEx) B Nucleophilic Amino Acid Residue (e.g., Lys, Tyr, Ser, His) B->C

Sources

Exploratory

An In-depth Technical Guide to 4'-Methylbiphenyl-4-sulfonyl Fluoride: A Versatile Tool in Covalent Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Covalent Probes and the Role of Sulfonyl Fluorides In the landscape of modern drug discovery and chemical biology, the strategic u...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Covalent Probes and the Role of Sulfonyl Fluorides

In the landscape of modern drug discovery and chemical biology, the strategic use of covalent inhibitors and chemical probes has witnessed a resurgence. These molecules, capable of forming a stable bond with their biological targets, offer distinct advantages, including prolonged duration of action, high potency, and the ability to target shallow binding pockets that are often intractable for reversible binders.[1] Among the arsenal of electrophilic "warheads" employed for this purpose, sulfonyl fluorides have emerged as a particularly privileged class.[1]

Unlike more conventional electrophiles that predominantly target cysteine residues, sulfonyl fluorides exhibit a unique reactivity profile, enabling them to form covalent adducts with a broader range of nucleophilic amino acids, including serine, threonine, lysine, tyrosine, and histidine.[1] This expanded targeting scope significantly broadens the druggable proteome. Furthermore, the sulfonyl fluoride moiety strikes a fine balance between stability in aqueous biological milieu and reactivity within the specific microenvironment of a protein binding pocket, a phenomenon often referred to as "proximity-enhanced reactivity."[1]

This guide provides a comprehensive technical overview of 4'-Methylbiphenyl-4-sulfonyl fluoride , a member of the aryl sulfonyl fluoride family. We will delve into its molecular structure and properties, plausible synthetic routes, and its potential applications as a research tool in drug development, particularly in the realms of covalent probe development and fragment-based screening.

Physicochemical Properties of 4'-Methylbiphenyl-4-sulfonyl Fluoride

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research. The key identifiers and molecular properties of 4'-Methylbiphenyl-4-sulfonyl fluoride are summarized in the table below.

PropertyValueSource
IUPAC Name 4'-Methyl-[1,1'-biphenyl]-4-sulfonyl fluoride
CAS Number 1262415-96-2[2]
Molecular Formula C₁₃H₁₁FO₂S[2]
Molecular Weight 250.29 g/mol [2]
Canonical SMILES Cc1ccc(cc1)c1ccc(cc1)S(=O)(=O)F[2]

Molecular Structure

The structure of 4'-Methylbiphenyl-4-sulfonyl fluoride features a biphenyl scaffold, which provides a rigid, hydrophobic core. This is appended with a methyl group at the 4'-position and a sulfonyl fluoride group at the 4-position. The biphenyl core is a common motif in medicinal chemistry, known to engage in favorable π-stacking and hydrophobic interactions within protein binding sites. The methyl group can further enhance binding affinity by occupying small hydrophobic pockets. The sulfonyl fluoride group serves as the electrophilic warhead, poised for covalent bond formation with a suitably positioned nucleophilic amino acid residue on a target protein.

Caption: 2D structure of 4'-Methylbiphenyl-4-sulfonyl fluoride.

Synthesis of 4'-Methylbiphenyl-4-sulfonyl Fluoride: A Plausible Experimental Approach

  • Chlorosulfonylation of 4-methylbiphenyl to form the intermediate, 4'-Methylbiphenyl-4-sulfonyl chloride.

  • Halogen exchange (Halex) reaction to convert the sulfonyl chloride to the corresponding sulfonyl fluoride.

G start 4-Methylbiphenyl step1 Chlorosulfonylation (Chlorosulfonic acid) start->step1 intermediate 4'-Methylbiphenyl-4-sulfonyl chloride step1->intermediate step2 Fluorination (e.g., KF, KHF₂) intermediate->step2 product 4'-Methylbiphenyl-4-sulfonyl fluoride step2->product

Caption: Proposed synthetic workflow for 4'-Methylbiphenyl-4-sulfonyl fluoride.

Step 1: Synthesis of 4'-Methylbiphenyl-4-sulfonyl Chloride

The direct introduction of a chlorosulfonyl group onto an aromatic ring can be achieved using chlorosulfonic acid. This electrophilic aromatic substitution reaction is typically regioselective, with substitution occurring at the para position to the existing phenyl group on the second aromatic ring, which is the most activated and sterically accessible position.

Experimental Protocol (Adapted from general procedures for chlorosulfonylation):

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the HCl gas produced), cool chlorosulfonic acid (e.g., 3-5 equivalents) to 0 °C in an ice bath.

  • Addition of Substrate: Slowly add 4-methylbiphenyl (1 equivalent) portion-wise to the stirred chlorosulfonic acid, ensuring the temperature is maintained between 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate, 4'-Methylbiphenyl-4-sulfonyl chloride, is then collected by vacuum filtration.

  • Purification: The crude product is washed with cold water until the washings are neutral and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

The resulting intermediate, 4'-Methylbiphenyl-4-sulfonyl chloride (CAS No: 101366-51-2), is itself a valuable reagent in organic synthesis, often used to prepare sulfonamides and sulfonate esters.[3][4]

Step 2: Synthesis of 4'-Methylbiphenyl-4-sulfonyl Fluoride

The conversion of the sulfonyl chloride to the sulfonyl fluoride is a nucleophilic substitution reaction at the sulfur center. Various fluoride sources can be employed, with potassium fluoride (KF) or potassium bifluoride (KHF₂) being common choices.[5]

Experimental Protocol (Adapted from general procedures for sulfonyl fluoride synthesis):

  • Reaction Setup: In a round-bottom flask, dissolve 4'-Methylbiphenyl-4-sulfonyl chloride (1 equivalent) in a suitable solvent such as acetone or acetonitrile.

  • Addition of Fluoride Source: Add an excess of potassium fluoride (e.g., 2-4 equivalents) to the solution. The reaction can be facilitated by the addition of a phase-transfer catalyst (e.g., a tetraalkylammonium salt) if a biphasic solvent system is used.[5]

  • Reaction Progression: Heat the reaction mixture to reflux and monitor its progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the inorganic salts by filtration.

  • Purification: Concentrate the filtrate under reduced pressure. The crude 4'-Methylbiphenyl-4-sulfonyl fluoride can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Applications in Drug Discovery and Chemical Biology

The true utility of 4'-Methylbiphenyl-4-sulfonyl fluoride lies in its potential as a tool for probing and modulating protein function. Its structure is well-suited for applications in fragment-based drug discovery and the development of covalent chemical probes.

Covalent Probes for Target Identification and Validation

Sulfonyl fluorides are increasingly being used to develop covalent probes for "inverse drug discovery," where the goal is to identify the protein targets of a bioactive compound.[6] A library of sulfonyl fluoride-containing fragments can be screened against cell lysates or purified proteins. Proteins that form a covalent adduct with a fragment can be identified by mass spectrometry-based proteomics.

The 4'-methylbiphenyl core of this molecule is a common fragment that can bind to hydrophobic pockets in proteins. If a nucleophilic amino acid residue (e.g., tyrosine, serine, or histidine) is located in proximity to this binding pocket, a covalent bond can be formed with the sulfonyl fluoride warhead.[6][7]

cluster_0 Protein Target cluster_1 4'-Methylbiphenyl-4-sulfonyl Fluoride Binding Pocket Hydrophobic Binding Pocket Nucleophilic Residue Nucleophilic Residue (e.g., Tyr, Ser, His) Biphenyl Core 4'-Methylbiphenyl (Hydrophobic Recognition) Biphenyl Core->Binding Pocket Binding SF Warhead Sulfonyl Fluoride (Covalent Warhead) SF Warhead->Nucleophilic Residue Covalent Bond Formation

Caption: Mechanism of covalent targeting by 4'-Methylbiphenyl-4-sulfonyl fluoride.

This approach allows for the identification of novel binding sites and the development of highly specific covalent inhibitors. The covalent nature of the interaction can be confirmed by techniques such as intact protein mass spectrometry or peptide mapping after proteolytic digestion.

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

The reactivity of sulfonyl fluorides is also harnessed in a suite of reactions termed Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This chemistry, championed by Nobel laureate K. Barry Sharpless, allows for the reliable and efficient formation of robust S-O or S-N linkages from sulfonyl fluorides and appropriate nucleophiles (e.g., silyl ethers or amines).[8]

4'-Methylbiphenyl-4-sulfonyl fluoride can serve as a building block in SuFEx chemistry. For instance, it can be "clicked" onto a molecule bearing a primary amine or a silylated phenol to introduce the 4'-methylbiphenyl tag. This could be useful for:

  • Synthesizing libraries of compounds for screening purposes.

  • Attaching reporter tags (e.g., biotin or a fluorophore) to a 4'-methylbiphenyl-based ligand for pull-down or imaging experiments.

  • Assembling larger molecules with diverse functionalities.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4'-Methylbiphenyl-4-sulfonyl fluoride is not publicly available, the hazards can be inferred from related compounds like phenylmethylsulfonyl fluoride (PMSF) and general knowledge of sulfonyl halides.

  • Toxicity: Sulfonyl fluorides are generally considered toxic and should be handled with care. They can be harmful if inhaled, swallowed, or absorbed through the skin.

  • Corrosivity: As with other sulfonyl halides, they are likely to be corrosive and can cause severe skin burns and eye damage.

  • Handling Precautions: It is imperative to handle 4'-Methylbiphenyl-4-sulfonyl fluoride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4'-Methylbiphenyl-4-sulfonyl fluoride represents a valuable, albeit under-explored, tool for chemical biologists and medicinal chemists. Its molecular architecture combines a well-recognized hydrophobic fragment with a versatile covalent warhead. This unique combination makes it a promising candidate for fragment-based screening campaigns aimed at discovering novel covalent ligands, as well as a useful building block for SuFEx click chemistry. As the field of covalent drug discovery continues to expand beyond cysteine targeting, the strategic deployment of sulfonyl fluorides like 4'-Methylbiphenyl-4-sulfonyl fluoride will undoubtedly play a crucial role in uncovering new therapeutic opportunities.

References

  • Jones, L. H., et al. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science.
  • Schultz, P. G., et al. (2024). Biospecific Chemistry for Covalent Linking of Biomacromolecules. Accounts of Chemical Research.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650–2659.
  • Jones, L. H., et al. (2021). Approaches to covalent protein modification in chemical biology and drug discovery. RSC Chemical Biology.
  • Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(16), 2497-2500.
  • Guerrero, C. A. (2018). Synthesis of a fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to HRAS-G12V. Espace INRS.
  • Grimster, N. P., et al. (2021). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. Journal of the American Chemical Society, 143(35), 14036-14044.
  • Demple, B., et al. (2024). Targeted sulfur(VI) fluoride exchange-mediated covalent modification of a tyrosine residue in the catalytic pocket of tyrosyl-DNA phosphodiesterase 1.
  • Lindsley, C. W., et al. (2019). Synthesis of sulfonyl chloride substrate precursors. Organic & Biomolecular Chemistry, 17(31), 7349-7353.
  • ChemDad. 4'-METHYL[1,1'-BIPHENYL]-4-SULFONYL CHLORIDE. Available at: [Link]

  • Doyle, A. G., & Wiest, O. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(15), 5004–5008.
  • Kelemen, Z., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3042.
  • Jones, L. H., & Narayanan, A. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.
  • Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorination. Available at: [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.
  • Kelemen, Z., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3042.
  • Sanofi. (1998). Method for preparing 4-methyl-biphenyl derivatives.
  • Norton, R. S., et al. (2023). Fragment-based and structure-guided discovery of perforin inhibitors. European Journal of Medicinal Chemistry, 262, 115869.

Sources

Foundational

The Solubility of 4'-Methylbiphenyl-4-sulfonyl Fluoride in Organic Solvents: A Technical Guide for Researchers

Introduction 4'-Methylbiphenyl-4-sulfonyl fluoride is an organic compound of increasing interest in the fields of medicinal chemistry and drug development. As a derivative of the biphenyl scaffold, a privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4'-Methylbiphenyl-4-sulfonyl fluoride is an organic compound of increasing interest in the fields of medicinal chemistry and drug development. As a derivative of the biphenyl scaffold, a privileged structure in many biologically active molecules, and featuring a reactive sulfonyl fluoride moiety, this compound presents a unique profile for applications such as covalent inhibitors and chemical probes. A fundamental understanding of its physical properties, particularly its solubility in common organic solvents, is paramount for its effective handling, reaction optimization, and formulation.

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4'-Methylbiphenyl-4-sulfonyl fluoride. We will delve into the theoretical principles governing its solubility, present a predicted solubility profile based on its structural attributes and analysis of analogous compounds, and provide a rigorous, field-proven experimental protocol for determining its solubility in your own laboratory settings. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in solution.

Physicochemical Properties and Solubility Prediction

A molecule's solubility is dictated by its structural and electronic properties. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be miscible.

1.1. Structural Analysis of 4'-Methylbiphenyl-4-sulfonyl Fluoride

The structure of 4'-Methylbiphenyl-4-sulfonyl fluoride (Molecular Formula: C₁₃H₁₁FO₂S, Molecular Weight: 250.29 g/mol ) contains several key features that influence its solubility[1]:

  • Biphenyl Core: The large, nonpolar biphenyl system is inherently hydrophobic and will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.

  • Sulfonyl Fluoride Group (-SO₂F): This is a strongly electron-withdrawing and highly polar functional group. The sulfur-oxygen and sulfur-fluorine bonds are highly polarized, creating a significant dipole moment. This group can participate in dipole-dipole interactions.

  • Methyl Group (-CH₃): The methyl group on the second phenyl ring is a nonpolar, electron-donating group that contributes to the overall hydrophobicity of the molecule.

Overall, 4'-Methylbiphenyl-4-sulfonyl fluoride is a moderately polar molecule with a significant nonpolar surface area. It lacks traditional hydrogen bond donors (like -OH or -NH) but the oxygen and fluorine atoms can act as hydrogen bond acceptors.

1.2. Predicted Solubility Profile

While specific quantitative solubility data for 4'-Methylbiphenyl-4-sulfonyl fluoride is not extensively documented in publicly available literature, we can construct a reliable predicted profile by examining structurally related compounds, most notably Phenylmethylsulfonyl Fluoride (PMSF). PMSF shares the critical sulfonyl fluoride functional group and is widely used in biochemical applications.

Based on the known solubility of PMSF and the structural characteristics of our target compound, the following solubility behavior is anticipated:

Solvent ClassExample SolventsPredicted Solubility of 4'-Methylbiphenyl-4-sulfonyl FluorideRationale
Aprotic Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High These solvents possess strong dipoles that can effectively solvate the polar sulfonyl fluoride group. Their ability to accept hydrogen bonds is also beneficial.
Protic Polar (Alcohols) Ethanol, Methanol, IsopropanolModerate to High These solvents can engage in dipole-dipole interactions and act as hydrogen bond donors to the oxygen and fluorine atoms of the sulfonyl fluoride group. The alkyl chains of the alcohols also interact favorably with the biphenyl core.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate These solvents are less polar than alcohols but can still solvate the molecule to a reasonable extent through dipole-dipole interactions and by acting as hydrogen bond acceptors.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerate The polarity of these solvents is sufficient to interact with the sulfonyl fluoride group, and they are generally good solvents for moderately polar organic compounds.
Aromatic Hydrocarbons Toluene, BenzeneLow to Moderate While the biphenyl core of the solute will interact favorably with these aromatic solvents, the highly polar sulfonyl fluoride group will be poorly solvated, limiting overall solubility.
Aliphatic Hydrocarbons Hexanes, HeptaneLow to Insoluble These nonpolar solvents will not effectively solvate the polar sulfonyl fluoride group, leading to very poor solubility.
Aqueous Water, BuffersInsoluble & Unstable The large hydrophobic biphenyl core makes the molecule insoluble in water. Furthermore, the sulfonyl fluoride group is susceptible to hydrolysis in aqueous media, especially at neutral to alkaline pH, leading to the degradation of the compound.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.

2.1. Causality Behind Experimental Choices

The shake-flask method is designed to create a saturated solution at a specific temperature, where the dissolved solute is in equilibrium with the undissolved solid. Agitating the mixture for an extended period (24-72 hours) is crucial to ensure this equilibrium is reached, as dissolution can be a slow process. Temperature control is equally critical because solubility is temperature-dependent. The subsequent separation of the solid and liquid phases via centrifugation and filtration ensures that only the dissolved portion is quantified. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its high sensitivity and accuracy in determining the concentration of the solute.

2.2. Detailed Experimental Protocol: Shake-Flask Method

Materials:

  • 4'-Methylbiphenyl-4-sulfonyl fluoride (solid)

  • Selected organic solvents (anhydrous, high purity)

  • 2 mL glass vials with screw caps and PTFE septa

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • Syringes (1 mL)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of 4'-Methylbiphenyl-4-sulfonyl fluoride (e.g., 5-10 mg) to a pre-weighed 2 mL glass vial. The key is to have undissolved solid remaining at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24 to 72 hours.

  • Phase Separation: After the equilibration period, remove the vial and allow it to stand undisturbed for at least 1 hour to let the solid settle. Centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any disturbance of the solid pellet.

  • Filtration: Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean HPLC vial. This step is critical to remove any fine, suspended particles.

  • Dilution (if necessary): Depending on the expected solubility, it may be necessary to dilute the filtered saturated solution with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the sample by HPLC. Determine the concentration of 4'-Methylbiphenyl-4-sulfonyl fluoride by comparing the peak area to a pre-established calibration curve prepared from standard solutions of known concentrations.

  • Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.

2.3. Experimental Workflow Diagram

G Figure 1. Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant temp (24-72 hours) B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.22 µm PTFE filter) D->E F Dilute sample if necessary E->F G Quantify by HPLC F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Safety and Handling

Disclaimer: No specific Safety Data Sheet (SDS) for 4'-Methylbiphenyl-4-sulfonyl fluoride was found during the literature search for this guide. The following information is based on the known hazards of the structurally related and widely used compound, Phenylmethylsulfonyl Fluoride (PMSF). It is imperative to treat 4'-Methylbiphenyl-4-sulfonyl fluoride as a hazardous substance and handle it with extreme care.

  • Toxicity: PMSF is classified as toxic if swallowed[2][3][4].

  • Corrosivity: It is known to cause severe skin burns and eye damage[2][3][4]. The material is destructive to the tissue of the mucous membranes and upper respiratory tract[3].

  • Handling:

    • Always handle this compound in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.

    • Avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • The sulfonyl fluoride group is moisture-sensitive. Protect from moisture to prevent hydrolysis.

Conclusion

4'-Methylbiphenyl-4-sulfonyl fluoride is a compound with significant potential, but its effective use is contingent on a thorough understanding of its solubility. This guide has established a strong predicted solubility profile, indicating high solubility in aprotic polar solvents like DMSO and DMF, and moderate to high solubility in alcohols. Conversely, it is expected to be poorly soluble in nonpolar and aqueous solvents. For precise quantification, a detailed and robust shake-flask protocol has been provided. Due to the presence of the reactive sulfonyl fluoride moiety, this compound should be handled with significant caution, assuming hazards similar to those of PMSF. This guide provides the foundational knowledge and practical tools necessary for researchers to confidently and safely work with 4'-Methylbiphenyl-4-sulfonyl fluoride in various experimental settings.

References

  • Merck Millipore. (n.d.). Safety Data Sheet: OmniPur® PMSF. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

Stability and reactivity of the S-F bond in aryl sulfonyl fluorides

Title: The S-F Bond in Aryl Sulfonyl Fluorides: A Masterclass in Stability, Reactivity, and SuFEx Click Chemistry Executive Summary In the realm of modern organic synthesis and chemical biology, the sulfur(VI) fluoride (...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The S-F Bond in Aryl Sulfonyl Fluorides: A Masterclass in Stability, Reactivity, and SuFEx Click Chemistry

Executive Summary In the realm of modern organic synthesis and chemical biology, the sulfur(VI) fluoride (S-F) bond occupies a privileged "Goldilocks" zone: it is thermodynamically highly stable yet kinetically reactive under precisely controlled conditions. As a Senior Application Scientist, I have structured this technical guide to move beyond mere synthetic recipes. Here, we will deconstruct the mechanistic foundations of aryl sulfonyl fluorides, detailing their synthesis, their role as the premier hubs for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, and the causality behind critical experimental protocols.

Mechanistic Foundations: The Nature of the S(VI)-F Bond

Thermodynamic Stability vs. Kinetic Reactivity

Historically, sulfonyl chlorides (R-SO₂Cl) were the default electrophiles for sulfonylation. However, the S-Cl bond is exceedingly sensitive to reductive collapse and hydrolysis, possessing a bond dissociation energy of only ~46 kcal/mol. In stark contrast, the S-F bond in aryl sulfonyl fluorides boasts a homolytic bond dissociation energy of approximately 90.5 kcal/mol[1].

This high bond energy, coupled with the low polarizability of the fluorine atom, renders aryl sulfonyl fluorides exceptionally resistant to hydrolysis, oxidation, reduction, and thermolysis. They can comfortably survive aqueous environments across a wide pH range (1–10) without degrading[2].

The SuFEx Activation Logic

The brilliance of SuFEx, pioneered by K. Barry Sharpless in 2014, lies in unleashing this latent electrophilicity[3]. The S-F bond remains entirely inert until it is activated by a specific catalyst (e.g., DBU, BEMP) or a precise microenvironment (e.g., a protein's hydrogen-bonding pocket).

During nucleophilic substitution, the expelled fluoride ion must be stabilized to prevent backward nucleophilic attack. In biological systems, this occurs via proton capture to form a highly stable [F-H-F]⁻ 4-electron-3-center bond; in synthetic protocols, silicon (R₃Si⁺) or strong amidine bases drive the forward reaction by polarizing the S-F bond and stabilizing the transition state[1].

SuFEx_Logic A Aryl Sulfonyl Fluoride (Ar-SO2F) B Kinetic Stability (Resists H2O, Reduction) A->B Default State C Catalytic Activation (DBU, BEMP, or Protein H-bond) A->C Addition of Catalyst D Activated S(VI) Electrophile C->D S-F Bond Polarization E Nucleophilic Attack (Phenols, Amines, C-Nucleophiles) D->E Substrate Binding F Stable SuFEx Product (Sulfonate, Sulfonamide) E->F Fluoride Expulsion

Logical workflow of SuFEx activation, illustrating the transition from stability to reactivity.

Modern Synthesis of Aryl Sulfonyl Fluorides

Early syntheses relied on harsh Cl/F exchange from sulfonyl chlorides. Today, transition-metal catalysis allows for the direct construction of the C-SO₂F bond from diverse, bench-stable precursors.

Palladium-Catalyzed Synthesis via SO₂ Surrogates

Willis and colleagues developed a robust method utilizing DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as a solid, bench-stable SO₂ surrogate[4]. This choice eliminates the need to handle toxic, gaseous SO₂. The catalytic cycle involves the oxidative addition of an aryl halide to Pd(0), followed by SO₂ insertion to form a sulfinate intermediate, which is subsequently trapped by an electrophilic fluorinating agent like NFSI.

Pd_Workflow Step1 Aryl Halide + DABSO + Pd Catalyst Step2 Cross-Coupling (75°C, 24h) Step1->Step2 Step3 Sulfinate Intermediate Step2->Step3 Step4 Fluorination (NFSI or Selectfluor) Step3->Step4 Step5 Aryl Sulfonyl Fluoride Step4->Step5

Experimental workflow for Pd-catalyzed synthesis of aryl sulfonyl fluorides.

Protocol 1: Pd-Catalyzed Synthesis from Aryl Bromides

Self-Validating Design : The use of the AmPhos ligand prevents catalyst deactivation via steric shielding, while the sequential addition of NFSI ensures the sensitive sulfinate intermediate is trapped immediately, maximizing the yield and preventing oxidative degradation.

  • Setup : In a dry Schlenk tube under nitrogen, combine the aryl bromide (1.0 equiv), DABSO (0.6 equiv), PdCl₂(AmPhos)₂ (5 mol%), and Et₃N (3.0 equiv).

  • Coupling : Add anhydrous isopropanol (0.2 M) and heat the mixture to 75 °C for 24 hours. Causality: Isopropanol acts as a mild, polar protic solvent that solubilizes the DABSO complex without interfering with the Pd cycle.

  • Fluorination : Cool the reaction to room temperature. Add NFSI (1.5 equiv) in a single portion. Stir for 2 hours.

  • Isolation : Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

SuFEx Reactivity Profiles and Methodologies

Aryl sulfonyl fluorides react with a wide array of nucleophiles, but the choice of catalyst is strictly dictated by the nucleophile's intrinsic reactivity.

Catalyst Selection and Causality
  • Aryl Silyl Ethers : Require mild bases like DBU (10-20 mol%). DBU activates the silicon center, facilitating the formation of a pentacoordinate silicate intermediate that drives fluoride displacement[2].

  • Alkyl Alcohols : Alkyl alcohols are less reactive and prone to competitive Sₙ2 side reactions. Here, stronger bases like BTMG (20 mol%) combined with HMDS are required to accelerate the SuFEx process and kinetically outcompete degradation pathways[5].

  • Carbon Pronucleophiles : Coupling with esters or amides to form aryl alkyl sulfones requires strong, non-nucleophilic bases like BEMP to deprotonate the carbon center without directly attacking the S-F bond[6].

Table 1: Quantitative Comparison of SuFEx Reactivity Parameters

ElectrophileNucleophileOptimal CatalystTypical LoadingReaction TimeYield Range
Aryl-SO₂FAryl Silyl EtherDBU10-20 mol%2-12 h85-99%
Aryl-SO₂FPrimary AmineNone / Et₃N1.0 equiv12-24 h70-95%
Aryl-SO₂FAlkyl AlcoholBTMG / HMDS20 mol%0.5-2 h80-95%
Aryl-SO₂FCarbon PronucleophileBEMP20 mol%24 h50-85%
Protocol 2: DBU-Catalyzed SuFEx with Aryl Silyl Ethers

Self-Validating Design : The reaction is highly orthogonal and insensitive to ambient moisture, meaning rigorously anhydrous conditions are unnecessary, validating the true "click" nature of the protocol.

  • Preparation : Dissolve the aryl sulfonyl fluoride (1.0 equiv) and aryl silyl ether (1.0 equiv) in acetonitrile (0.5 M) at room temperature.

  • Activation : Add DBU (0.2 equiv) dropwise. Causality: DBU acts as a bifunctional catalyst, activating both the S-F bond and the silyl ether simultaneously.

  • Monitoring : Stir the reaction at room temperature. Monitor via LC-MS or TLC. The evolution of fluorotrimethylsilane (a volatile gas) drives the reaction forward thermodynamically.

  • Workup : Concentrate under reduced pressure and purify directly via silica gel chromatography.

Applications in Drug Development and Chemical Biology

The unique stability of the S-F bond has revolutionized the design of targeted covalent inhibitors (TCIs). Unlike traditional Michael acceptors (e.g., acrylamides) that indiscriminately target highly reactive cysteine residues, aryl sulfonyl fluorides are strictly context-dependent.

They remain inert in the cellular milieu until they bind to a specific protein pocket. Once bound, proximity-induced hydrogen bonding from residues like Tyrosine, Lysine, or Histidine polarizes the S-F bond, triggering localized SuFEx and irreversible covalent attachment[1]. This mechanism has been successfully employed to develop potent inhibitors for critical therapeutic targets such as tyrosyl-DNA phosphodiesterase 1 (TDP1) and dihydrofolate reductase (DHFR).

References

  • Synthetic Routes to Arylsulfonyl Fluorides - MDPI[Link]

  • Advances in the construction of diverse SuFEx linkers - National Science Review[Link]

  • Sulfur fluoride exchange - PMC[Link]

  • Accelerated SuFEx Click Chemistry for Modular Synthesis - ChemRxiv[Link]

  • Sulfur fluoride exchange with carbon pronucleophiles - Scholarship @ Claremont[Link]

Sources

Foundational

The Biological Activity of Methylbiphenyl Derivatives: A Comprehensive Technical Guide

Executive Summary In contemporary medicinal chemistry, the biphenyl scaffold is universally recognized as a privileged structure. By introducing a methyl group to this core—forming methylbiphenyl and its derivatives—rese...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the biphenyl scaffold is universally recognized as a privileged structure. By introducing a methyl group to this core—forming methylbiphenyl and its derivatives—researchers can significantly alter the steric bulk, lipophilicity, and electronic distribution of the molecule[1]. These subtle structural modifications translate into profound impacts on biological activity, transforming a simple hydrocarbon framework into a highly selective pharmacophore.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical drug design and practical laboratory execution. This whitepaper synthesizes the latest pharmacological data on methylbiphenyl derivatives, detailing their mechanisms of action across oncology and immunology, and provides self-validating experimental protocols to ensure rigorous reproducibility in your drug development workflows.

Pharmacological Landscape & Mechanisms of Action

The biological versatility of methylbiphenyl derivatives stems from their ability to engage in stable hydrophobic interactions and π-π stacking with various protein binding pockets[2]. Their primary applications are currently bifurcated into two major therapeutic areas: oncology and inflammation.

Targeted Anticancer Efficacy

Derivatives of methylbiphenyl have demonstrated potent cytotoxic effects against a broad spectrum of human cancer cell lines[3]. The mechanistic causality behind this efficacy is multi-targeted:

  • Enzyme Inhibition: Certain 4-methylbiphenyl derivatives act as competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase critical for cellular proliferation[3]. By blocking the ATP-binding pocket of EGFR, these compounds halt downstream signaling cascades.

  • Immune Checkpoint Blockade: Advanced hybrid molecules, such as coumarin derivatives bearing a 2-methylbiphenyl moiety, have shown the ability to disrupt the PD-1/PD-L1 protein-protein interaction[4]. This blockade prevents tumor cells from evading immune surveillance.

  • Apoptosis Induction: Biphenyl-based chalcones selectively inhibit the growth of aggressive, estrogen-independent breast cancer cells (e.g., MDA-MB-231) by inducing cell cycle arrest and triggering the loss of mitochondrial membrane potential, culminating in apoptosis[5].

Anti-inflammatory and Analgesic Pathways

The methylbiphenyl core is also a foundational element in non-steroidal anti-inflammatory drugs (NSAIDs) and their analogs. For instance, 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives exhibit profound anti-inflammatory properties[6]. These compounds function by inhibiting the cyclooxygenase (COX) pathways, thereby reducing the synthesis of pro-inflammatory prostaglandins. Notably, specific derivatives have shown the ability to reduce carrageenan-induced edema and inhibit granuloma formation without inducing the gastric toxicity typically associated with traditional NSAIDs[6].

Mechanism MBP Methylbiphenyl Scaffold EGFR EGFR Inhibition MBP->EGFR PD1 PD-1/PD-L1 Blockade MBP->PD1 COX COX / Inflammatory Pathway Inhibition MBP->COX Apoptosis Apoptosis & Cell Cycle Arrest EGFR->Apoptosis PD1->Apoptosis Edema Edema & Pain Reduction COX->Edema

Fig 1: Primary pharmacological pathways targeted by methylbiphenyl derivatives.

Quantitative Structure-Activity Relationship (SAR)

To facilitate comparative analysis, the following tables summarize the quantitative efficacy of various methylbiphenyl derivatives across different biological assays. The data underscores how specific functional group substitutions dictate target selectivity.

Table 1: In Vitro Anticancer Efficacy (IC₅₀ Values)

Lower IC₅₀ values indicate higher potency in inhibiting cancer cell proliferation.

Compound Class / IDTarget Cell LineCancer TypeIC₅₀ (µM)Reference
Hydroxylated Biphenyl (11) Malignant MelanomaSkin Cancer1.7 ± 0.5[3]
Biphenyl-based Chalcones MDA-MB-231Breast Cancer4.4 - 30.0[5]
Coumarin-2-methylbiphenyl (11o) MCF-7Breast Cancer6.45[4]
Coumarin-2-methylbiphenyl (11o) HT29Colon Cancer8.13[4]
Thiazolidine-2,4-dione-biphenyl (10d) HeLaCervical Cancer32.38 ± 1.8[3]
Table 2: In Vivo Anti-inflammatory & Analgesic Efficacy

Data derived from rat models evaluating 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (Compound 4e).

Assay ModelAdministered DoseObserved Biological EffectToxicity ProfileReference
Carrageenan Paw Edema 100 mg/kg (Oral)Significant reduction in edema volume at 3 hours.Devoid of gastric irritation[6]
Cotton Pellet Granuloma 25, 50, 100 mg/kgDose-dependent inhibition of granuloma formation.LD₅₀ > 2000 mg/kg[6]
Acetic Acid Writhing 10, 20, 30 mg/kgDose-dependent inhibition of pain response.C-reactive proteins absent[6]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, protocols must be designed with built-in validation mechanisms. The following methodologies detail the synthesis and biological evaluation of methylbiphenyl derivatives, explicitly stating the causality behind each procedural choice.

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction remains the gold standard for synthesizing unsymmetrical biaryls like 4-methylbiphenyl[1].

Reagents: 4-Bromotoluene (1 mmol), Phenylboronic acid (1.5 mmol), Palladium(II) acetate (0.5 mol%), Sodium carbonate (2 mmol), Acetone/Water (3.5:3 mL)[1].

Step-by-Step Procedure & Causality:

  • Preparation: Combine 4-bromotoluene, phenylboronic acid, and Na₂CO₃ in the reaction vessel.

    • Causality: Na₂CO₃ acts as a base to coordinate with the phenylboronic acid, forming a nucleophilic boronate complex that is strictly required to drive the transmetalation step[2].

  • Solvent Addition: Add the acetone/water mixture.

    • Causality: This biphasic system enhances the solubility of both the highly lipophilic organic substrates and the inorganic base, maximizing the interfacial reaction rate[1].

  • Catalyst Introduction: Add Pd(OAc)₂ and stir at 35 °C for 0.5 hours.

    • Causality: Pd(OAc)₂ is selected as a precatalyst because it undergoes rapid in situ reduction to the active Pd(0) species, which is essential for the oxidative addition into the C-Br bond of the aryl halide[1].

  • Extraction & Purification: Extract with diethyl ether, remove solvent under reduced pressure, and purify via column chromatography[1].

Self-Validating Quality Control: Perform Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The complete disappearance of the 4-bromotoluene spot and the emergence of a new, UV-active spot confirms conversion. Post-purification, ¹H-NMR must show the integration of the methyl protons (singlet, ~2.4 ppm) against the aromatic protons to validate structural integrity.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric protocol used to quantify the anticancer potency (IC₅₀) of the synthesized derivatives[3].

Step-by-Step Procedure & Causality:

  • Cell Seeding: Seed cancer cells in a 96-well microplate and incubate for 24 hours[1].

    • Causality: The 24-hour pre-incubation allows cells to recover from trypsinization, adhere to the well surface, and re-enter the logarithmic growth phase, ensuring a standardized metabolic baseline.

  • Compound Treatment: Treat cells with varying concentrations of the methylbiphenyl derivative and incubate for 48–72 hours[1].

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) and incubate for 4 hours[3].

    • Causality: The MTT reagent is reduced specifically by mitochondrial dehydrogenases in viable, metabolically active cells into insoluble purple formazan crystals[3]. Dead cells lack this enzymatic activity.

  • Solubilization: Discard the medium and add DMSO[3].

    • Causality: DMSO is selected because its high polarity completely dissolves the dense formazan crystals, preventing light scattering and ensuring accurate spectrophotometric quantification.

  • Measurement: Read absorbance at 570 nm using a microplate reader[3].

Self-Validating Quality Control: Include a positive control (e.g., 5-fluorouracil) and a vehicle control (0.1% DMSO). The vehicle control must show >95% viability, while the positive control must yield an IC₅₀ within its established literature range. This internal calibration confirms that the cells are metabolically responsive and the assay conditions are optimal.

MTT Step1 1. Cell Seeding (96-well plate, 24h) Step2 2. Compound Treatment (Dose-dependent, 48-72h) Step1->Step2 Step3 3. MTT Addition (5 mg/mL, 4h incubation) Step2->Step3 Step4 4. Formazan Solubilization (DMSO addition) Step3->Step4 Step5 5. Absorbance Reading (570 nm) Step4->Step5

Fig 2: Step-by-step MTT assay workflow for evaluating in vitro cytotoxicity.

Future Perspectives in Drug Development

The methylbiphenyl scaffold continues to be a cornerstone in rational drug design. Future development is heavily focused on hybrid pharmacophores —such as fusing the methylbiphenyl moiety with coumarin or thiazolidine rings—to create multi-target directed ligands (MTDLs)[3],[4]. By fine-tuning the steric properties of the methyl group and introducing halogens (e.g., fluorinated methylbiphenyls), researchers can further optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of these compounds, paving the way for next-generation immunomodulators and targeted chemotherapeutics.

References

  • PubMed (NIH): Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. National Library of Medicine. Available at:[Link]

  • RSC Advances: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Royal Society of Chemistry. Available at: [Link]

  • Semantic Scholar: Design, Synthesis, Biological Activity and Molecular Docking Study of Coumarin Derivatives Bearing 2-Methylbiphenyl Moiety. Semantic Scholar. Available at:[Link]

  • PubMed (NIH): Synthesis and anti breast cancer activity of biphenyl based chalcones. National Library of Medicine. Available at: [Link]

Sources

Exploratory

Beyond Cysteine: Engineering Sulfonyl Fluorides as Privileged Covalent Probes in Chemical Biology

The Evolution of Covalent Probes The paradigm of covalent drug discovery and chemical biology has historically been dominated by the targeting of nucleophilic cysteine residues using α,β-unsaturated carbonyls, such as ac...

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution of Covalent Probes

The paradigm of covalent drug discovery and chemical biology has historically been dominated by the targeting of nucleophilic cysteine residues using α,β-unsaturated carbonyls, such as acrylamides 1. While highly successful, this approach is fundamentally limited by the rarity of cysteine, which is present in only a small fraction of protein binding pockets. To expand the ligandable proteome, the field requires electrophiles capable of engaging less intrinsically nucleophilic residues—such as tyrosine, lysine, serine, and histidine—without sacrificing physiological stability [[2]]().

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has provided a definitive solution, establishing sulfonyl fluorides (SFs) as privileged, "beyond-cysteine" warheads 3.

Mechanistic Causality: The "Goldilocks" Reactivity of Sulfonyl Fluorides

Unlike highly reactive electrophiles that indiscriminately label the proteome, SFs exhibit a "dormant awakening reactivity" [[3]](). In aqueous physiological media, the S(VI)-F bond is kinetically inert due to steric shielding and the high bond dissociation energy of the sulfur-fluorine linkage [[4]](). Hydrolysis is thermodynamically unfavorable without a catalyst.

However, when an SF-containing probe binds to a specific protein pocket, the microenvironment dramatically alters the reaction landscape 5. Desolvation of the warhead, combined with proximity-induced polarization by nearby hydrogen-bond donors or basic residues, lowers the activation energy barrier [[1]](). This enables the targeted nucleophile (e.g., the hydroxyl of a tyrosine or the ε-amino group of a lysine) to attack the S(VI) center, eliminating the fluoride ion and forming a highly stable sulfonate or sulfonamide adduct 6. This context-dependent activation ensures that SFs act as precision instruments rather than blunt alkylating agents 2.

SuFEx_Mechanism A Latent SF Probe (Stable in aqueous media) B Protein Binding Pocket (Non-covalent interaction) A->B Reversible Binding (Kd) C Proximity-Induced Activation (Desolvation & Polarization) B->C Microenvironment D Nucleophilic Attack (Tyr, Lys, Ser, His) C->D Transition State E Fluoride Elimination (Leaving Group) D->E S(VI) Exchange F Stable Covalent Adduct (Sulfonate / Sulfonamide) D->F kinact

Proximity-driven SuFEx mechanism of sulfonyl fluoride activation within a protein binding pocket.

Quantitative Data: Targetable Amino Acid Landscape

The oxophilicity and unique geometry of the S(VI) center allow SFs to target a broader array of amino acids compared to traditional Michael acceptors 1. This versatility is critical for Activity-Based Protein Profiling (ABPP), where broad-spectrum or target-specific probes are deployed to interrogate enzyme active states 7.

Table 1: Comparative Analysis of Electrophilic Warheads in Chemical Biology

Warhead TypePrimary Target Residue(s)Intrinsic ReactivityAqueous StabilityReversibility
Acrylamide CysteineHighModerateIrreversible
Chloroacetamide CysteineVery HighLowIrreversible
Sulfonyl Fluoride Tyr, Lys, Ser, HisContext-DependentVery HighIrreversible
Fluorosulfate Tyr, LysContext-DependentExceptionalIrreversible

Table 2: Nucleophilic Amino Acid Targets of Sulfonyl Fluorides

Amino AcidSide Chain pKaAdduct FormedMicroenvironment Requirement
Tyrosine (Tyr) ~10.0SulfonateHydrogen bond network to lower pKa of -OH
Lysine (Lys) ~10.5SulfonamideHydrophobic pocket to favor unprotonated -NH2
Serine (Ser) ~13.0SulfonateCatalytic triad activation (e.g., Ser-His-Asp)
Histidine (His) ~6.0SulfonamideProximity-driven desolvation

Protocol: Quantitative Chemoproteomic Profiling via Competitive ABPP

To harness SFs for target discovery, researchers employ Activity-Based Protein Profiling (ABPP) 8. A robust ABPP workflow must be a self-validating system. We achieve this by running parallel competitive assays: a vehicle control (to map all targetable reactive sites) and a pre-treatment with a reversible inhibitor (to compete for the active site, thereby validating specific vs. off-target binding) 9.

ABPP_Workflow S1 1. In Situ Labeling (Live cells + SF Probe) S2 2. Proteome Extraction (Lysis & Denaturation) S1->S2 S3 3. Bioorthogonal Conjugation (CuAAC with Biotin-Azide) S2->S3 S4 4. Affinity Enrichment (Streptavidin Pulldown) S3->S4 S5 5. On-Bead Digestion (Tryptic Cleavage) S4->S5 S6 6. LC-MS/MS Analysis (Target & Site ID) S5->S6

Step-by-step Activity-Based Protein Profiling (ABPP) workflow using clickable SF covalent probes.

Step-by-Step Methodology

1. In Situ Probe Labeling (Live Cells)

  • Causality: Labeling in live cells preserves native protein conformations, endogenous cofactors, and physiological protein-protein interactions, which are often lost in cell lysates 5.

  • Action: Pre-incubate cells with the reversible competitor (or DMSO vehicle) for 1 hour. Add the alkyne-functionalized SF probe (e.g., 1–10 µM) and incubate for 2 hours. The SF warhead will undergo SuFEx only within pockets where it achieves high local concentration and favorable geometry 2.

2. Proteome Extraction

  • Causality: Denaturing conditions are required to halt all enzymatic activity and unfold proteins, exposing the covalently attached alkyne tags for subsequent bioorthogonal reactions 7.

  • Action: Wash cells with cold PBS to remove unbound probe. Lyse using a urea-based denaturing buffer (e.g., 8 M Urea, 1% SDS) and sonicate to shear DNA and reduce viscosity.

3. Bioorthogonal Conjugation (CuAAC Click Chemistry)

  • Causality: Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is chosen over strain-promoted click chemistry (SPAAC) because the azide-biotin reagents used in CuAAC are smaller, reducing steric hindrance and maximizing the yield of conjugation on sterically occluded labeled sites 9.

  • Action: To the normalized proteome lysate, add the click reagents: Biotin-azide (100 µM), TCEP (1 mM) to reduce Cu(II) to Cu(I), TBTA ligand (100 µM) to stabilize Cu(I), and CuSO4 (1 mM). React for 1 hour at room temperature.

4. Affinity Enrichment & On-Bead Digestion

  • Causality: Stringent washing is critical to remove non-covalently bound proteins. On-bead tryptic digestion selectively releases unmodified peptides while leaving the biotinylated, probe-modified peptide covalently attached to the streptavidin bead, simplifying the complex mixture for MS analysis 9.

  • Action: Precipitate proteins (methanol/chloroform) to remove excess click reagents. Resuspend and incubate with streptavidin-agarose beads. Wash beads sequentially with 1% SDS, 8 M urea, and PBS. Perform on-bead digestion using sequencing-grade trypsin overnight at 37°C.

5. LC-MS/MS Analysis & Validation

  • Causality: High-resolution mass spectrometry identifies the specific peptide sequences. The system self-validates by comparing the vehicle and competitor arms: true targets will show a significant reduction in MS signal (e.g., >4-fold competition ratio) in the pre-treated sample, confirming active-site specific SuFEx labeling 10.

Advanced Applications: Expanding the Ligandable Proteome

The integration of SFs into fragment-based drug discovery has birthed "SuFBits" (Sulfonyl Fluoride Bits) 11. By appending SF warheads to low-affinity fragments, researchers can trap transient interactions via proximity-driven SuFEx, enabling the mass spectrometry-based identification of novel allosteric sites and shallow pockets that lack cysteine 10. Furthermore, broad-spectrum SF kinase probes have successfully mapped previously unannotated lysine residues in ATP-binding pockets, providing structural blueprints for next-generation targeted covalent inhibitors (TCIs) [[12]]().

References

1.3 – ResearchGate 2.4 – ResearchGate 3. 1 – PMC (NIH) 4. 11 – MDPI 5.12 – PMC (NIH) 6.5 – ACS Publications 7. 10 – ACS Publications 8. 8 – Mtoz Biolabs 9. 2 – Taylor & Francis 10. 9 – White Rose Research Online 11.6 – PMC (NIH) 12. 7 – Scholarly Publications Leiden University

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of 4'-Methylbiphenyl-4-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Chemistry and Risks of a Versatile Reagent 4'-Methylbiphenyl-4-sulfonyl fluoride is a valuable reagent in modern organic synthe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry and Risks of a Versatile Reagent

4'-Methylbiphenyl-4-sulfonyl fluoride is a valuable reagent in modern organic synthesis, finding applications in the development of novel pharmaceuticals and advanced materials.[1] Its utility stems from the reactive sulfonyl fluoride moiety, which can readily engage in nucleophilic substitution reactions, and the biphenyl scaffold, a common motif in bioactive molecules.[1] However, the very reactivity that makes this compound a powerful tool in the laboratory also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

Hazard Identification and Classification: A Profile of a Potentially Corrosive and Toxic Compound

Based on the known hazards of analogous sulfonyl fluorides like PMSF, 4'-Methylbiphenyl-4-sulfonyl fluoride should be treated as a hazardous substance.[3][4][5][6][7][9][10] The primary concerns are its potential for acute toxicity if swallowed and its corrosive effects on skin and eyes.[3][4][5][6][7][9][10]

GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, Oral3H301: Toxic if swallowed
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage

This classification is extrapolated from data on Phenylmethylsulfonyl fluoride (PMSF) and should be considered provisional until a specific SDS for 4'-Methylbiphenyl-4-sulfonyl fluoride becomes available.[3][4][5][6][7][9][10]

Key Physical and Chemical Properties

PropertyValueSource
CAS Number 1262415-96-2[13]
Molecular Formula C13H11FO2S[13]
Molecular Weight 250.29 g/mol [13]
Appearance Likely a solid[14]

Safe Handling and Storage: A Proactive Approach to Risk Mitigation

A designated area in the laboratory should be established for the handling of 4'-Methylbiphenyl-4-sulfonyl fluoride.[2][8] This area should be clearly marked, and access should be restricted to authorized personnel who are fully trained in the appropriate handling procedures.

Engineering Controls: The First Line of Defense

All work with 4'-Methylbiphenyl-4-sulfonyl fluoride, especially when handling the solid or preparing solutions, must be conducted in a properly functioning chemical fume hood with a certified face velocity of 80-125 feet per minute.[2] An eyewash station and a safety shower must be readily accessible in the immediate work area.[8][15]

Personal Protective Equipment (PPE): Essential Barriers to Exposure

A comprehensive PPE regimen is mandatory when handling this compound.

  • Eye and Face Protection: Chemical splash goggles and a face shield are required.[3][4]

  • Skin Protection: A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes are essential.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves with a breakthrough time of greater than 480 minutes, should be worn.[2] It is crucial to use proper glove removal technique to avoid skin contact.[2][16] Always consult the glove manufacturer's compatibility data for the specific solvent being used.

Storage: Ensuring Stability and Preventing Inadvertent Reactions

Store 4'-Methylbiphenyl-4-sulfonyl fluoride in a tightly closed container in a cool, dry, and well-ventilated area.[2][6] It should be stored away from incompatible materials such as water, strong oxidizing agents, strong bases, and acids.[2][11] Due to the potential for sulfonyl fluorides to hydrolyze in the presence of moisture to form hydrofluoric acid (HF), which can etch glass, storage in glass containers for extended periods, especially as aqueous solutions, should be avoided.[2][8] Polyethylene or other compatible plastic containers are recommended for storage of solutions.[8]

Experimental Protocols: Step-by-Step Methodologies for Safe Use

Preparation of Stock Solutions
  • Pre-Experiment Checklist:

    • Confirm the chemical fume hood is operational.

    • Ensure the eyewash and safety shower are unobstructed.

    • Don the required PPE (goggles, face shield, lab coat, and compatible gloves).

  • Weighing the Compound:

    • Tare a suitable container (e.g., a polypropylene tube) on a balance inside the fume hood.

    • Carefully transfer the desired amount of 4'-Methylbiphenyl-4-sulfonyl fluoride to the container, avoiding the generation of dust.

  • Dissolution:

    • Add the anhydrous solvent (e.g., ethanol, isopropanol, or DMSO) to the container.[15]

    • Securely cap the container and mix gently until the solid is fully dissolved.

  • Labeling and Storage:

    • Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

    • Store the stock solution in a designated, compatible secondary container.

Workflow for Handling a Chemical Spill

The following workflow outlines the immediate actions to be taken in the event of a spill.

Spill_Response_Workflow cluster_Initial_Response Immediate Actions cluster_Spill_Containment Spill Management cluster_Emergency_Services Emergency Response Alert Alert others in the area Evacuate Evacuate the immediate spill zone Alert->Evacuate Verbally and with alarms Assess Assess the spill size Evacuate->Assess From a safe distance Small_Spill Small Spill (<1 L) Assess->Small_Spill If manageable Large_Spill Large Spill (>1 L) Assess->Large_Spill If unmanageable PPE_Check Don appropriate PPE Small_Spill->PPE_Check Contact_EHS Contact EHS/Emergency Services Large_Spill->Contact_EHS Contain Contain with absorbent material PPE_Check->Contain Neutralize Neutralize with 5% sodium carbonate solution Contain->Neutralize Collect Collect waste into a sealed container Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate

Caption: Workflow for responding to a chemical spill of 4'-Methylbiphenyl-4-sulfonyl fluoride.

Emergency Procedures: Preparedness for Unforeseen Events

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][5]

  • Skin Contact: Immediately remove all contaminated clothing.[3][4] Flush the affected skin with copious amounts of water for at least 15 minutes.[3][4] A 5% aqueous sodium carbonate solution can be used for skin flushing and decontamination.[15] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4][15] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention from an ophthalmologist.[4]

  • Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth with water.[3][4] If the person is conscious, give them plenty of water to drink.[3] Seek immediate medical attention.[3][4]

Firefighting Measures

In the event of a fire involving 4'-Methylbiphenyl-4-sulfonyl fluoride, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[17] Firefighters should wear self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[6][9]

Toxicological and Reactivity Profile

Toxicological Information

While specific toxicological data for 4'-Methylbiphenyl-4-sulfonyl fluoride is not available, the toxicity of PMSF provides a useful surrogate. PMSF is acutely toxic if swallowed, with an oral LD50 in mice of 200 mg/kg.[2][4] It is also corrosive and can cause severe skin burns and eye damage, potentially leading to blindness.[2][4] Inhalation of dust can irritate the respiratory tract.[2]

Stability and Reactivity

4'-Methylbiphenyl-4-sulfonyl fluoride is expected to be stable under normal laboratory conditions.[14] However, it is sensitive to moisture.[10] Contact with water can lead to hydrolysis, liberating hydrofluoric acid (HF), which is extremely toxic and corrosive.[2][8] This reaction can also produce flammable hydrogen gas if it comes into contact with metals.[2] The compound is incompatible with strong oxidizing agents, strong bases, and acids.[2][11]

Conclusion: A Commitment to a Culture of Safety

4'-Methylbiphenyl-4-sulfonyl fluoride is a reagent with significant potential in chemical synthesis and drug discovery. Realizing this potential requires a steadfast commitment to safety. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound with the confidence that they are protecting themselves, their colleagues, and their work environment. A proactive and informed approach to safety is not just a regulatory requirement; it is a cornerstone of scientific excellence.

References

  • Standard Operating Procedure. Phenylmethanesulfonyl fluoride (PMSF). Available from: [Link]

  • PHENYLMETHYLSULFONYL FLUORIDE (PMSF) - AmericanBio. (2014, July 17). Available from: [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF). Available from: [Link]

  • Safety Data Sheet: Phenylmethyl sulphonyl fluoride - Carl ROTH. Available from: [Link]

  • Safety data sheet - CPAChem. Available from: [Link]

  • Safety Data Sheet PMSF (Phenylmethylsulfonyl fluoride) - G-Biosciences. Available from: [Link]

  • Chemical Safety Guidelines - PMSF and HF Releasers - Duke OESO. Available from: [Link]

  • 4-Methylbenzenesulfonyl fluoride | C7H7FO2S | CID 9965 - PubChem. Available from: [Link]

  • for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Available from: [Link]

  • Safety Data Sheet: Phenylmethyl sulphonyl fluoride - Carl ROTH. Available from: [Link]

  • 4'-Methylbiphenyl-4-sulfonyl chloride | 101366-51-2 - J&K Scientific. Available from: [Link]

  • 4-Methylbiphenyl | C13H12 | CID 12566 - PubChem. Available from: [Link]

  • Sulfuryl fluoride - IDLH | NIOSH - CDC. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Synthesis of 4'-Methylbiphenyl-4-sulfonyl Fluoride

Abstract This document provides a comprehensive guide for the synthesis of 4'-Methylbiphenyl-4-sulfonyl fluoride, a valuable research chemical and potential intermediate in drug discovery programs. The described protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4'-Methylbiphenyl-4-sulfonyl fluoride, a valuable research chemical and potential intermediate in drug discovery programs. The described protocol utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and a step-by-step experimental protocol to ensure reproducible and high-yield synthesis.

Introduction and Scientific Rationale

4'-Methylbiphenyl-4-sulfonyl fluoride is a biaryl compound containing a sulfonyl fluoride moiety. This functional group is of significant interest in chemical biology and medicinal chemistry due to its unique reactivity profile. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a finely tuned balance of stability and reactivity, making them excellent candidates for covalent inhibitors and chemical probes.[1][2] The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The combination of these two motifs in 4'-Methylbiphenyl-4-sulfonyl fluoride makes it a valuable tool for exploring new therapeutic modalities.

The Suzuki-Miyaura cross-coupling reaction is the method of choice for the synthesis of this and other substituted biphenyls.[3] This Nobel Prize-winning reaction offers high functional group tolerance, generally mild reaction conditions, and the use of readily available and relatively non-toxic boronic acid reagents.[3] The sulfonyl fluoride group is generally stable under Suzuki coupling conditions, allowing for its direct incorporation into the target molecule without the need for protecting groups.[4][5][6]

This application note will detail a reliable protocol for the synthesis of 4'-Methylbiphenyl-4-sulfonyl fluoride via the palladium-catalyzed coupling of 4-bromobenzene-1-sulfonyl fluoride and p-tolylboronic acid.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The synthesis of 4'-Methylbiphenyl-4-sulfonyl fluoride proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 4-bromobenzene-1-sulfonyl fluoride. This step forms a square planar Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the p-tolyl group from the boronic acid is transferred to the palladium center, displacing the bromide ligand. The exact mechanism of this step can be complex and is influenced by the nature of the base and solvent.

  • Reductive Elimination: The two organic ligands on the palladium center, the 4-sulfonyl fluoride phenyl group and the p-tolyl group, couple to form the desired 4'-Methylbiphenyl-4-sulfonyl fluoride product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br (Palladium(II) Intermediate) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' (Biphenyl-Palladium Complex) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (4'-Methylbiphenyl-4-sulfonyl fluoride) RedElim->Product ArylHalide 4-bromobenzene-1-sulfonyl fluoride ArylHalide->OxAdd BoronicAcid p-tolylboronic acid + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is designed to be a self-validating system. Successful synthesis and purification will yield a product with the expected analytical data, confirming the efficacy of the procedure.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
4-Bromobenzene-1-sulfonyl fluoride498-83-9239.061.01.0
p-Tolylboronic acid5720-05-8135.961.21.2
Pd(PPh₃)₄ (Tetrakis)14221-01-31155.560.030.03
Sodium Carbonate (Na₂CO₃)497-19-8105.993.03.0
1,4-Dioxane123-91-188.1110 mL-
Water (degassed)7732-18-518.022.5 mL-
Ethyl Acetate141-78-688.11--
Brine (saturated NaCl solution)----
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37--
Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzene-1-sulfonyl fluoride (1.0 mmol, 239 mg), p-tolylboronic acid (1.2 mmol, 163 mg), and sodium carbonate (3.0 mmol, 318 mg).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition and Reaction:

    • Under the inert atmosphere, add 1,4-dioxane (10 mL) and degassed water (2.5 mL) via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. A gradient of 5% to 20% ethyl acetate in hexane is typically effective.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 4'-Methylbiphenyl-4-sulfonyl fluoride as a white to off-white solid.

Characterization and Expected Results

The identity and purity of the synthesized 4'-Methylbiphenyl-4-sulfonyl fluoride should be confirmed by standard analytical techniques.

TechniqueExpected Results
Appearance White to off-white solid
¹H NMR Aromatic protons in the range of 7.2-8.0 ppm. A singlet for the methyl group around 2.4 ppm. The exact chemical shifts and coupling constants will be consistent with the 4,4'-disubstituted biphenyl structure.
¹³C NMR Signals corresponding to the aromatic carbons of the biphenyl system and the methyl carbon. Characteristic shifts for the carbon attached to the sulfonyl fluoride group and the quaternary carbons of the biphenyl linkage.[7]
Mass Spec. The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 250.29 g/mol . Characteristic fragmentation patterns may also be observed.[8]
Yield 70-90%

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the Pd(0) catalyst has not been oxidized. Use freshly opened catalyst or store it properly under an inert atmosphere. The reaction should be set up under strictly anaerobic conditions.

    • Inefficient Degassing: Oxygen can deactivate the catalyst. Ensure solvents are thoroughly degassed by sparging with an inert gas or by the freeze-pump-thaw method.

    • Base Quality: The base is crucial for the transmetalation step. Use a high-quality, anhydrous base if possible, although for aqueous systems, this is less critical.

  • Side Reactions:

    • Homocoupling: The formation of biphenyl from the boronic acid (homocoupling) can occur. This can be minimized by using the correct stoichiometry of reagents and ensuring efficient stirring.

    • Protodeboronation: The boronic acid can be converted to the corresponding arene. This is more prevalent in highly acidic or basic conditions or at elevated temperatures for prolonged periods.

Workflow Visualization

Synthesis_Workflow cluster_1 Reaction Setup cluster_2 Reaction cluster_3 Work-up and Purification A Combine Reactants: - 4-Bromobenzene-1-sulfonyl fluoride - p-Tolylboronic acid - Na₂CO₃ - Pd(PPh₃)₄ B Inert Atmosphere: Evacuate and backfill with N₂/Ar (3x) A->B C Add Solvents: - 1,4-Dioxane - Degassed H₂O B->C D Heat and Stir: 80-90 °C, 4-12 h C->D E Monitor Progress: TLC or LC-MS D->E F Cool and Dilute: Ethyl Acetate and H₂O E->F G Extraction: Separate layers, extract aqueous phase F->G H Wash and Dry: Brine wash, dry with MgSO₄ G->H I Purification: Silica Gel Column Chromatography H->I J Isolate Product: 4'-Methylbiphenyl-4-sulfonyl fluoride I->J

Caption: Experimental workflow for the synthesis of 4'-Methylbiphenyl-4-sulfonyl fluoride.

References

  • Ma, Z., Shan, L., Ma, X., Hu, X., Guo, Y., Chen, Q.-Y., & Liu, C. (2022). ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry, 46(8), 3560-3564. [Link]

  • ResearchGate. (2022). 'Awaken' Aryl Sulfonyl Fluoride: A New Partner of Suzuki–Miyaura Coupling Reaction. [Link]

  • National Institutes of Health. (n.d.). Supporting Information Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic. [Link]

  • ResearchGate. (2025). On-Water Synthesis of Biaryl Sulfonyl Fluorides. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. [Link]

  • National Institutes of Health. (n.d.). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. [Link]

  • American Chemical Society. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 135(5), 1912-1920. [Link]

  • CONICET. (2005). Spectral Assignments and Reference Data. [Link]

  • Cambridge University Press. (n.d.). Suzuki Coupling. [Link]

Sources

Application

Application Notes and Protocols: Leveraging 4'-Methylbiphenyl-4-sulfonyl fluoride in SuFEx Click Chemistry

Introduction: The Power of Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry The advent of "click chemistry" revolutionized the way chemists approach the synthesis of complex functional molecules by emphasizing the use of h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The advent of "click chemistry" revolutionized the way chemists approach the synthesis of complex functional molecules by emphasizing the use of highly efficient, reliable, and modular reactions.[1][2] Building on this philosophy, the Sharpless group introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation click reaction.[3][4] SuFEx chemistry is centered around the remarkable balance of stability and reactivity of the S(VI)-F bond.[5][6][7] Sulfonyl fluorides (R-SO₂F) are exceptionally stable to a wide range of chemical conditions, including oxidation, reduction, and strong acids, yet can be activated to react with nucleophiles under specific catalytic conditions.[5][6][7][8] This latent reactivity makes them ideal for applications in drug discovery, materials science, and chemical biology, where robust and selective bond-forming reactions are paramount.[4][9]

This guide provides an in-depth exploration of the use of a specific aryl sulfonyl fluoride, 4'-Methylbiphenyl-4-sulfonyl fluoride , in SuFEx click chemistry reactions. We will delve into the mechanistic underpinnings of SuFEx, provide detailed protocols for its application, and discuss its potential in the development of novel therapeutics and functional materials.

The Unique Role of 4'-Methylbiphenyl-4-sulfonyl fluoride

4'-Methylbiphenyl-4-sulfonyl fluoride is an aromatic sulfonyl fluoride that serves as a versatile building block in SuFEx chemistry. The biphenyl scaffold is a common motif in pharmaceuticals and functional materials, offering a rigid and tunable platform. The methyl group provides a point for further functionalization or can influence the steric and electronic properties of the molecule. The sulfonyl fluoride group is the key functional handle for SuFEx reactions, allowing for the covalent linkage of this biphenyl moiety to a wide array of nucleophiles.

While sulfonyl chlorides have traditionally been used for sulfonylation reactions, sulfonyl fluorides offer distinct advantages. They are generally more stable and less prone to hydrolysis, and their reactions are often more selective, proceeding exclusively at the sulfur center.[6][8]

Mechanism of the SuFEx Reaction

The SuFEx reaction proceeds via a nucleophilic substitution at the hexavalent sulfur center. The S-F bond, while strong, can be activated by a suitable catalyst, typically a Lewis base such as a tertiary amine (e.g., triethylamine), an amidine (e.g., DBU), or a phosphazene.[10] The catalyst facilitates the departure of the fluoride ion, making the sulfur atom susceptible to attack by a nucleophile.

The general mechanism can be visualized as follows:

SuFEx_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Aryl-SO2F 4'-Methylbiphenyl-4-SO₂F TS [Aryl-SO₂(F)-Nu-H---Cat]‡ Aryl-SO2F->TS Nu-H Nucleophile (e.g., R-OH, R-NH₂) Nu-H->TS Cat Catalyst (Base) Cat->TS Product Aryl-SO₂-Nu TS->Product Byproduct [Cat-H]⁺F⁻ TS->Byproduct

Figure 1: Generalized mechanism of a base-catalyzed SuFEx reaction.

Experimental Protocols

The following protocols are provided as a general guide for performing SuFEx reactions with 4'-Methylbiphenyl-4-sulfonyl fluoride. Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) may be necessary for specific substrates.

Protocol 1: General Procedure for the Sulfonylation of a Phenol

This protocol describes the reaction of 4'-Methylbiphenyl-4-sulfonyl fluoride with a generic phenol to form a sulfonate ester.

Materials:

  • 4'-Methylbiphenyl-4-sulfonyl fluoride

  • Phenol of interest

  • Triethylamine (Et₃N) or 1,8-Diazabicycl[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq).

  • Dissolution: Dissolve the phenol in the chosen anhydrous solvent (e.g., 0.1 M concentration).

  • Addition of Reagents: Add 4'-Methylbiphenyl-4-sulfonyl fluoride (1.1 eq) to the solution.

  • Catalyst Addition: Add the base catalyst, triethylamine (1.5 eq) or DBU (0.2 eq), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with the reaction solvent.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonate ester.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).

Protocol 2: Synthesis of a Sulfonamide from a Primary or Secondary Amine

This protocol details the reaction of 4'-Methylbiphenyl-4-sulfonyl fluoride with an amine to generate a sulfonamide.

Materials:

  • 4'-Methylbiphenyl-4-sulfonyl fluoride

  • Primary or secondary amine of interest

  • Triethylamine (Et₃N) or a suitable non-nucleophilic base

  • Anhydrous solvent (e.g., DCM, THF, or Acetonitrile)

  • Standard laboratory glassware and magnetic stirrer

  • TLC supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask with a magnetic stir bar, dissolve the amine (1.0 eq) in the selected anhydrous solvent.

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Addition of Sulfonyl Fluoride: Slowly add a solution of 4'-Methylbiphenyl-4-sulfonyl fluoride (1.1 eq) in the same solvent to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up:

    • Dilute the reaction mixture with the solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude sulfonamide by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final product using NMR and mass spectrometry.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Dissolve Nucleophile (Phenol or Amine) in Anhydrous Solvent Add_Reagents Add 4'-Methylbiphenyl-4-SO₂F and Catalyst (Base) Start->Add_Reagents Stir Stir at Room Temperature (or as optimized) Add_Reagents->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Quench Aqueous Work-up (Wash with acid, base, brine) Monitor->Quench Complete Dry Dry Organic Layer and Concentrate Quench->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Figure 2: A typical experimental workflow for a SuFEx reaction.

Applications in Drug Discovery and Materials Science

The modular nature of SuFEx chemistry makes it a powerful tool for high-throughput synthesis and screening in drug discovery.[1][9] By coupling 4'-Methylbiphenyl-4-sulfonyl fluoride with diverse libraries of amines or phenols, vast collections of novel compounds can be rapidly generated for biological evaluation.[1] The resulting sulfonamide and sulfonate linkages are generally stable in biological systems, making them attractive motifs for drug candidates.[1][9]

Furthermore, sulfonyl fluorides can act as covalent probes to target specific amino acid residues in proteins, such as tyrosine, lysine, and serine.[2][5][11] This allows for the development of highly selective covalent inhibitors for various therapeutic targets.[5][11]

In materials science, the robust nature of the sulfonate and sulfonamide linkages formed via SuFEx reactions is advantageous for creating novel polymers and functional materials. The biphenyl core of 4'-Methylbiphenyl-4-sulfonyl fluoride can impart desirable properties such as thermal stability and specific electronic characteristics to the resulting materials.[12]

Troubleshooting and Key Considerations

Problem Possible Cause Solution
Slow or no reaction Insufficiently active catalyst.Use a stronger base like DBU or a phosphazene catalyst.
Sterically hindered nucleophile.Increase reaction temperature or use a less sterically demanding sulfonyl fluoride if possible.
Low yield Incomplete reaction.Increase reaction time or temperature.
Product decomposition during work-up or purification.Use milder work-up conditions. Consider alternative purification methods like crystallization.
Side reactions.Optimize stoichiometry and catalyst loading. Ensure anhydrous conditions.
Multiple products Reaction with multiple nucleophilic sites on the substrate.Use protecting groups to block unwanted reactive sites.

Conclusion

4'-Methylbiphenyl-4-sulfonyl fluoride is a valuable and versatile reagent for SuFEx click chemistry. Its inherent stability, coupled with the reliable and selective nature of the SuFEx reaction, provides a powerful platform for the synthesis of a wide range of functional molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, from fundamental research to the development of next-generation pharmaceuticals and materials.

References

  • Monash University. Sulfur Fluoride Exchange (SuFEx). [Link]

  • Royal Society of Chemistry. (2019, July 31). The growing applications of SuFEx click chemistry. Chemical Society Reviews. [Link]

  • La Trobe University. (2025, December 16). The growing applications of SuFEx click chemistry. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.). [Link]

  • ResearchGate. Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry | Request PDF. [Link]

  • Advances in the construction of diverse SuFEx linkers. (2023, April 29). National Science Review. [Link]

  • Sulfur fluoride exchange. (2023, August 3). PMC. [Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis. (n.d.). PMC - NIH. [Link]

  • ACS Publications. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]

  • ACS Publications. (2025, July 11). Multimodal S(VI) Exchange Click Reactions Derived from SF2 Moieties: Comparative Kinetics and Stereochemistry of SuFEx and SuPhenEx Reactions | The Journal of Organic Chemistry. [Link]

  • ChemRxiv. Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides. [Link]

  • ACS Publications. (2023, October 27). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes | ACS Catalysis. [Link]

  • ResearchGate. a) Mechanism of the SuFEx reaction. The SuFEx reagents undergo a click.... [Link]

  • Department of Chemistry. (2024, February 29). Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. [Link]

  • Sulfur fluoride exchange with carbon pronucleophiles. (2025, August 15). PMC - NIH. [Link]

  • Royal Society of Chemistry. (2025, August 15). Sulfur fluoride exchange with carbon pronucleophiles. Chemical Science. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021, September 15). [Link]

  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI). (2024, September 5). [Link]

  • MDPI. (2021, July 8). Synthetic Routes to Arylsulfonyl Fluorides. [Link]

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. (n.d.). [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. (n.d.). PMC - NIH. [Link]

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Method

Advanced Protocol for Protein Labeling with 4'-Methylbiphenyl-4-sulfonyl Fluoride via SuFEx Chemistry

Target Audience: Researchers, scientists, and drug development professionals. Application: Chemical proteomics, covalent ligand discovery, and structural biology.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: Chemical proteomics, covalent ligand discovery, and structural biology.

Introduction and Mechanistic Principles

The development of covalent probes has revolutionized chemical biology, allowing for the irreversible tagging of proteins for target identification, structural mapping, and drug discovery. Among the most robust chemistries available today is Sulfur(VI) Fluoride Exchange (SuFEx) .

The compound 4'-Methylbiphenyl-4-sulfonyl fluoride is a specialized aryl sulfonyl fluoride probe. Unlike traditional sulfonyl chlorides, which are highly susceptible to aqueous hydrolysis and reductive cleavage, sulfonyl fluorides are exceptionally stable in biological media [1]. This stability arises because the S–F bond undergoes exclusively heterolytic cleavage, requiring a specific microenvironment—often provided by the protein target itself—to activate the leaving group.

The Causality of Probe Design

The architecture of 4'-Methylbiphenyl-4-sulfonyl fluoride is deliberately bipartite:

  • The 4'-Methylbiphenyl Scaffold (Affinity Element): This rigid, hydrophobic moiety acts as a directing group. It drives non-covalent association with hydrophobic pockets or lipid-associated domains on the target protein.

  • The Sulfonyl Fluoride (Warhead): Once proximity is established, the local protein environment (often involving hydrogen bonding to the fluorine atom) lowers the activation energy for nucleophilic attack. This enables the warhead to selectively label context-specific nucleophilic residues—primarily Tyrosine (Tyr), Lysine (Lys), Serine (Ser), Threonine (Thr), and Histidine (His).

SuFEx_Mechanism P Target Protein (Tyr, Lys, Ser, His) Complex Proximity-Driven Encounter Complex P->Complex SF 4'-Methylbiphenyl-4- sulfonyl fluoride SF->Complex TS Transition State (Heterolytic S-F Cleavage) Complex->TS Nucleophilic Attack Adduct Covalent Protein Adduct (Sulfonate/Sulfonamide) TS->Adduct Covalent Ligation HF F- Leaving Group (Stabilized by H+) TS->HF Elimination

Mechanism of SuFEx-mediated covalent protein labeling by aryl sulfonyl fluorides.

Experimental Design: Causality and Optimization

To ensure a self-validating and highly specific labeling system, experimental conditions must be precisely tuned.

  • Buffer Selection: SuFEx chemistry is highly dependent on the protonation state of the target nucleophile. Tyrosine (pKa ~10.0) and Lysine (pKa ~10.5) require a slightly basic environment to increase their nucleophilicity. We recommend HEPES or PBS at pH 7.8–8.0 . Avoid primary amine-containing buffers (e.g., Tris), as they can act as competing nucleophiles over extended incubations [3].

  • Cosolvent Tolerance: The biphenyl core is highly hydrophobic. A final concentration of 1–5% DMSO is required to maintain probe solubility without denaturing the target protein.

  • Self-Validation (Controls): Every labeling experiment must include a vehicle control (DMSO only) and a competition control (pre-incubation with a known pan-reactive sulfonyl fluoride, such as PMSF or AEBSF) to validate the specific labeling sites via downstream Mass Spectrometry.

Table 1: Reactivity Profile of SuFEx Probes with Amino Acid Residues
Target ResidueRelative Nucleophilicity (pH 7.8)Covalent Linkage FormedStability of LinkageNotes for 4'-Methylbiphenyl-4-SF
Tyrosine (Tyr) HighAryl SulfonateVery HighPrimary target in hydrophobic pockets.
Lysine (Lys) ModerateAryl SulfonamideVery HighRequires proximal base for activation.
Serine (Ser) Low (unless catalytic)Aryl SulfonateHighLabels catalytic triads efficiently.
Histidine (His) ModerateSulfonyl-imidazoleModerateCan be reversible under strong basic conditions.

Step-by-Step Labeling Protocol

Reagent Preparation
  • Probe Stock Solution: Dissolve 4'-Methylbiphenyl-4-sulfonyl fluoride in anhydrous LC-MS grade DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents premature hydrolysis of the sulfonyl fluoride, ensuring batch-to-batch reproducibility. Store aliquots at -20°C.

  • Protein Preparation: Dilute the purified target protein (or cell lysate) to a concentration of 10–50 µM in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.8).

SuFEx Labeling Reaction
  • Equilibration: Aliquot 100 µL of the protein solution into a low-binding microcentrifuge tube. Incubate at 25°C for 5 minutes.

  • Probe Addition: Add the 10 mM probe stock to the protein solution to achieve a final probe concentration of 100–500 µM (typically a 10x to 50x molar excess). Ensure the final DMSO concentration does not exceed 5% (v/v).

  • Incubation: Vortex gently and incubate the reaction at 37°C for 2 to 4 hours. Causality: Mild heating provides the kinetic energy required to overcome the activation barrier for non-catalytic residue labeling, while maintaining protein folding.

Quenching and Cleanup (Self-Validating Step)
  • Reaction Quenching: Stop the reaction by adding 1 µL of 1 M DTT or by rapid buffer exchange. While sulfonyl fluorides are resistant to reduction, DTT can alter the protein's redox state and halt secondary non-specific interactions.

  • Desalting: Remove unreacted probe using a Zeba™ Spin Desalting Column (7K MWCO) pre-equilibrated with MS-grade water or volatile buffer (e.g., 50 mM Ammonium Bicarbonate). Causality: Removing excess hydrophobic probe is critical to prevent ion suppression during downstream LC-MS/MS analysis.

Downstream Proteomic Analysis
  • Digestion: Denature the labeled protein with 8M Urea, reduce with TCEP, alkylate with Iodoacetamide, and digest overnight with Trypsin at 37°C.

  • LC-MS/MS: Analyze the peptides using high-resolution mass spectrometry. Search for a mass shift corresponding to the addition of the 4'-methylbiphenyl-4-sulfonyl moiety (ΔM = +216.0245 Da , accounting for the loss of the fluoride atom during the SuFEx reaction).

Labeling_Workflow Step1 1. Probe Preparation (10 mM Stock in Anhydrous DMSO) Step3 3. SuFEx Labeling Reaction (37°C, 2-4 Hours, 10-50x Excess) Step1->Step3 Step2 2. Protein Preparation (HEPES/PBS Buffer, pH 7.8) Step2->Step3 Step4 4. Desalting & Cleanup (Spin Columns to remove free probe) Step3->Step4 Step5 5. LC-MS/MS Analysis (Search for +216.02 Da Mass Shift) Step4->Step5

Experimental workflow for protein labeling and downstream proteomic validation.

Troubleshooting and Optimization

Table 2: Buffer and Condition Optimization for SuFEx Labeling
ObservationPotential CauseOptimization / Solution
Low Labeling Efficiency Protonated target residues (pH too low).Increase buffer pH to 8.0–8.5 to increase the nucleophilicity of Tyr/Lys.
Protein Precipitation High DMSO concentration or probe aggregation.Keep final DMSO ≤ 2%. Add mild detergents (e.g., 0.01% CHAPS) if the protein tolerates it.
Non-Specific Labeling Probe concentration too high; incubation too long.Titrate probe down to 5x–10x molar excess. Reduce incubation time to 1 hour.
No Mass Shift Detected Hydrolysis of probe stock; poor ionization.Prepare fresh probe stock in anhydrous DMSO. Ensure thorough desalting prior to MS.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.[Link] [1]

  • Petri, L., Ábrányi-Balogh, P., Csorba, N., Keeley, A., Simon, J., Ranđelović, I., ... & Keserű, G. M. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3042.[Link][2]

  • Brulet, J. W., Borne, A. L., Yuan, K., Libby, A. H., & Hsu, K. L. (2020). Liganding Functional Tyrosine Sites on Proteins Using Sulfur–Triazole Exchange Chemistry. Journal of the American Chemical Society, 142(18), 8270-8280.[Link] [3]

Application

Application Note: Characterization of 4'-Methylbiphenyl-4-sulfonyl Fluoride as a SuFEx-Based Covalent Inhibitor

Mechanistic Rationale & Chemical Biology Context The development of targeted covalent inhibitors (TCIs) has been revolutionized by Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Within this paradigm, 4'-Methylbiph...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Chemical Biology Context

The development of targeted covalent inhibitors (TCIs) has been revolutionized by Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Within this paradigm, 4'-Methylbiphenyl-4-sulfonyl fluoride acts as a highly effective, proximity-driven covalent warhead.

Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides are uniquely stable in aqueous physiological environments, acting as "latent electrophiles" that only react when spatially activated within a protein binding pocket 1. The biphenyl moiety of this specific compound serves as a hydrophobic recognition element, driving the initial reversible binding (


) into deep, lipophilic pockets commonly found in serine proteases, lipases, and specific kinase allosteric sites 2. Once anchored, the microenvironment of the binding site—often featuring proximal basic residues—catalyzes the deprotonation of target nucleophiles (Serine, Tyrosine, Lysine, or Histidine), triggering the irreversible expulsion of hydrogen fluoride (HF) and the formation of a stable sulfonate or sulfonamide linkage [[3]]().

SuFEx_Mechanism I 4'-Methylbiphenyl-4-sulfonyl fluoride (Latent Electrophile) NC Non-Covalent Complex (Hydrophobic Biphenyl Anchoring) I->NC P Target Protein (Nucleophile: Ser, Tyr, Lys, His) P->NC TS Proximity-Induced SuFEx Activation (Microenvironment Catalysis) NC->TS Spatial Alignment CA Irreversible Covalent Adduct (Stable Sulfonate/Sulfonamide Linkage) TS->CA HF Elimination

Figure 1: Mechanistic pathway of SuFEx-mediated covalent inhibition by the sulfonyl fluoride.

Self-Validating Experimental Protocols

To rigorously validate 4'-Methylbiphenyl-4-sulfonyl fluoride as a true covalent inhibitor, researchers must move beyond single-point


 assays. Covalent inhibition is a two-step kinetic process; therefore, protocols must capture both the reversible binding affinity (

) and the maximum rate of inactivation (

). Furthermore, a self-validating system requires orthogonal mass spectrometry data with built-in negative controls to rule out non-specific, solvent-exposed labeling 4.

Workflow S1 1. Protein Preparation (Buffer pH 7.4-8.0) S2 2. Inhibitor Incubation (Time & Dose Titration) S1->S2 S3 3. Kinetic Assay (Calculate kinact/KI) S2->S3 S4 4. LC-MS/MS (Intact Mass Validation) S3->S4

Figure 2: Self-validating experimental workflow for covalent inhibitor characterization.

Protocol A: Time-Dependent Kinetic Profiling ( Determination)

Causality: Because covalent bond formation is irreversible, the apparent potency of the inhibitor will artificially increase with longer incubation times. Measuring the time-dependent decay of enzyme activity allows for the calculation of the


 ratio, the gold-standard metric for covalent efficiency, ensuring the observed inhibition is mechanism-based rather than an artifact of assay duration.
  • Buffer Preparation: Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20). Rationale: A pH of 7.5 ensures the target nucleophile (e.g., Tyrosine or Lysine) can be efficiently deprotonated by the local enzyme microenvironment without causing spontaneous aqueous hydrolysis of the S-F bond, which is highly stable at neutral pH [[5]]().

  • Inhibitor Titration: Prepare a 10-point serial dilution of 4'-Methylbiphenyl-4-sulfonyl fluoride in anhydrous DMSO. Ensure the final assay DMSO concentration remains

    
     1% v/v to prevent protein denaturation.
    
  • Incubation: Mix the target enzyme (e.g., 10 nM final) with the inhibitor dilutions.

  • Time-Course Sampling: At predefined intervals (0, 15, 30, 60, 90, and 120 minutes), transfer a 10

    
    L aliquot of the enzyme-inhibitor mixture into a detection microplate containing a saturating concentration of the appropriate fluorogenic substrate.
    
  • Data Acquisition: Measure the initial velocity (

    
    ) of the substrate cleavage for each time point.
    
  • Kinetic Analysis: Plot the natural log of remaining activity (

    
    ) versus time to determine the observed rate constant (
    
    
    
    ). Fit the data to the hyperbolic equation
    
    
    to extract the kinetic parameters.
Protocol B: Intact Protein LC-MS for Covalent Adduct Validation

Causality: To confirm that the observed inhibition is strictly due to SuFEx-mediated covalent modification, intact mass spectrometry must be deployed. A denatured protein control is mandatory; because SuFEx requires precise spatial alignment and microenvironment catalysis, the denatured control should show no labeling, proving the reaction is active-site directed rather than non-specifically reactive [[2]]().

  • Reaction Setup: Incubate 5

    
    M of the target recombinant protein with 50 
    
    
    
    M of 4'-Methylbiphenyl-4-sulfonyl fluoride (10x molar excess) in 50 mM Ammonium Bicarbonate buffer (pH 7.8) at 37°C for 2 hours.
  • Self-Validating Controls:

    • Control 1 (Vehicle): Protein + 1% DMSO.

    • Control 2 (Denatured): Boil 5

      
      M protein at 95°C for 10 minutes to completely unfold the tertiary structure prior to adding the inhibitor.
      
  • Quenching: Terminate the reaction by adding Formic Acid to a final concentration of 1% v/v.

  • Desalting & Chromatography: Inject the samples onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer. Elute using a fast gradient of 5-95% Acetonitrile (with 0.1% Formic Acid).

  • Deconvolution: Process the raw multicharged envelope using deconvolution software (e.g., MaxEnt1) to obtain the zero-charge intact mass.

  • Validation: Confirm a mass shift of exactly +230.28 Da (Average Mass) in the active sample, with a stoichiometry of 1.0, and verify the total absence of this mass shift in the denatured control.

Quantitative Data & Analytical Expectations

The following table summarizes the expected analytical readouts when successfully characterizing 4'-Methylbiphenyl-4-sulfonyl fluoride against a susceptible target protein.

ParameterExpected Value / ObservationAnalytical Method
Reversible Binding Affinity (

)
1 - 50 µM (Dependent on pocket hydrophobicity)Enzymatic Assay (Michaelis-Menten fit)
Inactivation Rate (

)

to


Time-dependent Activity Assay
Intact Mass Shift (

Mass)
+230.28 Da (Avg) / +230.04 Da (Monoisotopic)High-Resolution LC-MS (TOF)
Labeling Stoichiometry 1.0 (Monocovalent attachment)Deconvoluted Mass Spectrum
Target Residues Serine, Tyrosine, Lysine, HistidinePeptide Mapping (LC-MS/MS)

References

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase . PNAS. 2

  • Structure-based design and analysis of SuFEx chemical probes . NIH/PMC. 3

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design . ACS Publications. 5

  • Unconventional reactivity of sulfonyl fluorides . Spiral (Imperial College London). 1

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry . RSC Publishing. 4

Sources

Method

Experimental setup for electrochemical synthesis of aryl sulfonyl fluorides

Application Note: Advanced Electrochemical Synthesis of Aryl Sulfonyl Fluorides Executive Summary & Strategic Rationale Aryl sulfonyl fluorides (ArSO₂F) have emerged as highly privileged pharmacophores and premier hubs f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Electrochemical Synthesis of Aryl Sulfonyl Fluorides

Executive Summary & Strategic Rationale

Aryl sulfonyl fluorides (ArSO₂F) have emerged as highly privileged pharmacophores and premier hubs for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Traditional synthetic routes to these molecules are notoriously harsh, often requiring toxic oxidants (e.g., SO₂Cl₂, Cl₂ gas) or expensive transition-metal catalysts, which frequently lead to over-oxidation and poor functional group tolerance.

Electrosynthesis provides a highly tunable, green alternative by utilizing electrons as traceless redox reagents. By precisely controlling cell potential and leveraging paired electrolysis principles, researchers can access ArSO₂F from diverse, bench-stable precursors. This guide details two orthogonal, field-proven electrochemical workflows: the oxidative coupling of aryl thiols[1] and the organomediated reductive fluorosulfonylation of aryl triflates[2].

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is critical to understand why these electrochemical systems are designed the way they are, rather than just how to run them.

The Oxidative Pathway (From Thiols/Disulfides): The primary failure mode in traditional thiol oxidation is the over-oxidation to sulfonic acids. The electrochemical protocol solves this via a biphasic solvent system (CH₃CN / 1M aqueous HCl).

  • Causality: The aqueous HCl serves a dual purpose: it provides high conductivity (eliminating the need for expensive supporting electrolytes) and acts as the oxygen/chlorine source to form a sulfonyl chloride intermediate in situ. The organic CH₃CN phase solubilizes the thiol. Vigorously stirring this mixture creates an emulsion that physically partitions the highly electrophilic sulfonyl chloride into the organic phase, shielding it from aqueous hydrolysis until Potassium Fluoride (KF) executes the nucleophilic substitution[1],[3].

The Reductive Pathway (From Triflates/Fluorides): Aryl triflates possess high bond dissociation energies. Direct cathodic reduction requires highly negative potentials that destroy sensitive functional groups.

  • Causality: To bypass this, we introduce 9,10-dicyanoanthracene (DCA) as an organic mediator. DCA is easily reduced at the cathode to a stable radical anion (DCA•⁻). This species acts as an electron shuttle, transferring an electron to the aryl triflate via an orbital-symmetry-matching process. This selectively cleaves the C–O bond to form an aryl radical at mild potentials, which is subsequently trapped by a sulfur dioxide surrogate (DABSO) and fluorinated[2].

Quantitative Data: Precursor & Methodology Comparison

The following table summarizes the operational parameters across various validated electrochemical ArSO₂F synthesis protocols to aid in route selection.

Precursor TypeReaction ModeElectrodes (Anode / Cathode)Fluoride SourceSolvent SystemYield RangeRef
Aryl Thiols OxidativeGraphite / Stainless SteelKFCH₃CN / 1M HCl19–96%[1]
Aryl Triflates ReductiveSacrificial Zn / Carbon FeltNFSIAnhydrous DMF50–85%[2]
Aryl Fluorides ReductivePt / Nickel FoamnBu₄NBF₄DMA54–82%[4]
Sulfonyl Hydrazides OxidativeGraphite / NickelEt₃N·3HFCH₂Cl₂ / DMSO63–86%[5]
Thianthrenium Salts ReductiveCarbon Felt / PtEt₃N·3HFMeCN40–90%[6]

Mandatory Visualization: Reaction Pathways

G cluster_oxidative Oxidative Pathway (from Thiols) cluster_reductive Reductive Pathway (from Triflates) Thiol Aryl Thiol (ArSH) AnodeOx Anodic Oxidation (-e⁻, -H⁺) Thiol->AnodeOx Radical Thiyl Radical (ArS•) AnodeOx->Radical Oxidation2 Further Oxidation (H₂O, HCl) Radical->Oxidation2 SulfonylHalide Sulfonyl Chloride (ArSO₂Cl) Oxidation2->SulfonylHalide Fluorination Nucleophilic Fluorination (KF or NFSI) SulfonylHalide->Fluorination Triflate Aryl Triflate (ArOTf) Mediator Organomediator (DCA•⁻) Triflate->Mediator ArylRadical Aryl Radical (Ar•) Mediator->ArylRadical SO2Insertion SO₂ Insertion (DABSO) ArylRadical->SO2Insertion SulfonylRadical Sulfonyl Radical (ArSO₂•) SO2Insertion->SulfonylRadical SulfonylRadical->Fluorination Product Aryl Sulfonyl Fluoride (ArSO₂F) Fluorination->Product

Electrochemical pathways for aryl sulfonyl fluoride synthesis via oxidative and reductive routes.

Step-by-Step Experimental Protocols

Protocol A: Electrochemical Oxidative Coupling of Aryl Thiols

Adapted from Laudadio et al.[1],[3]

System Validation Checkpoint: Before subjecting complex or precious substrates to this workflow, electrolyze 2-mercapto-4,6-dimethylpyrimidine. Achieving a >70% isolated yield confirms optimal electrode spacing (typically 1–1.5 cm), correct cell resistance, and adequate biphasic emulsion dynamics[1].

  • Cell Assembly: Equip a 20 mL undivided electrochemical cell (e.g., IKA ElectraSyn vial) with a Graphite anode and a Stainless Steel (or Iron) cathode. Note: Graphite is strictly required over Platinum here due to its specific overpotential for chloride oxidation and its ability to stabilize radical intermediates.

  • Substrate & Reagent Loading: Add the aryl thiol (2.0 mmol) to the cell. Add Potassium Fluoride (KF, 10.0 mmol, 5.0 equiv) and Pyridine (2.0 mmol, 1.0 equiv).

  • Solvent Addition: Inject 20 mL of a biphasic mixture consisting of CH₃CN and 1 M aqueous HCl (1:1 v/v).

  • Electrolysis: Stir the mixture vigorously (800–1000 rpm) to ensure a fine emulsion. Connect the cell to a galvanostat and apply a constant current of 20 mA (current density of approx. 4.1 mA/cm²) for 12 hours at room temperature, open to the air[1].

  • Workup: Transfer the mixture to a separatory funnel, dilute with water (20 mL), and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Organomediated Reductive Fluorosulfonylation of Aryl Triflates

Adapted from Nature Communications[2]

System Validation Checkpoint: Electrolyze 4-phenylphenyl triflate under standard conditions. Complete consumption of the starting material within 6 hours validates the anhydrous integrity of the DMF solvent and the catalytic turnover of the DCA mediator[2].

  • Cell Assembly: In an oven-dried, 10 mL undivided cell, install a sacrificial Zinc anode and a Carbon Felt cathode. Note: Carbon felt provides a massive surface area, which is critical for maintaining a low local current density during the reduction of the DCA mediator.

  • Substrate & Reagent Loading: Add the aryl triflate (0.5 mmol), DABSO (0.3 mmol, acting as the SO₂ surrogate), N-Fluorobenzenesulfonimide (NFSI, 1.0 mmol, electrophilic fluorine source), and 9,10-dicyanoanthracene (DCA, 5 mol%)[2].

  • Electrolyte Addition: Add tetrabutylammonium hexafluorophosphate (TBAPF₆, 0.1 M) dissolved in 5 mL of anhydrous DMF.

  • Degassing (Critical Step): Seal the cell and bubble Argon through the solution for 10 minutes. Causality: The DCA radical anion and the intermediate aryl radical are highly sensitive to oxygen. Failure to degas will result in quenching and drastically reduced yields.

  • Electrolysis: Stir at 500 rpm. Apply a constant current of 10 mA until complete consumption of the starting material is observed via TLC or GC-MS (typically 4–8 hours).

  • Workup: Quench the reaction with water (10 mL) and extract with Dichloromethane (3 × 15 mL). Wash the organic layer with water to remove DMF, dry over Na₂SO₄, and purify via chromatography.

References

  • Selective Fluorosulfonylation of Thianthrenium Salts Enabled by Electrochemistry. Organic Letters.6

  • Electrochemically promoted defluorinative sulfoximination and fluorosulfonylation of non-activated aryl fluorides at room temperature. Chemical Science. 4

  • Organomediated electrochemical fluorosulfonylation of aryl triflates via selective C-O bond cleavage. Nature Communications. 2

  • Electrochemical Synthesis of Sulfonyl Fluorides from Sulfonyl Hydrazides. Organic Chemistry Frontiers.5

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. 1

Sources

Application

One-pot synthesis of sulfonyl fluorides from thiols or disulfides

Advanced Application Note: One-Pot Synthesis of Sulfonyl Fluorides from Thiols and Disulfides Introduction & Strategic Rationale Sulfonyl fluorides have emerged as highly versatile electrophiles, functioning as the premi...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: One-Pot Synthesis of Sulfonyl Fluorides from Thiols and Disulfides

Introduction & Strategic Rationale

Sulfonyl fluorides have emerged as highly versatile electrophiles, functioning as the premier substrates for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry—a cornerstone methodology in modern bioconjugation, drug discovery, and materials science[1]. Historically, the synthesis of these compounds relied on the use of sulfuryl fluoride gas (SO₂F₂) or potassium bifluoride (KHF₂). Both reagents pose severe safety, toxicity, and scalability challenges due to their corrosive nature and reactivity with standard laboratory glassware[2].

Recent breakthroughs in green chemistry have established highly efficient, one-pot methodologies that utilize stable, readily available thiols or disulfides as starting materials. Crucially, these new protocols employ potassium fluoride (KF) as a safe, cost-effective, and sole fluorine source[3]. This application note details two state-of-the-art synthetic routes: a chemical oxidative method using sodium hypochlorite pentahydrate (NaOCl·5H₂O)[4] and an electrochemical oxidative coupling approach[5].

Mechanistic Insights & Causality of Experimental Design

Pathway A: Chemical Oxidation via NaOCl·5H₂O in Acetic Acid

The direct conversion of thiols or disulfides to sulfonyl fluorides requires the simultaneous oxidation of the sulfur center and a halogen exchange. Using NaOCl·5H₂O (commercially available as SHC5®) provides a highly reactive, yet easily handled green oxidant[2].

  • The Causality of Solvent Selection: Conducting this reaction in acetic acid (AcOH) is not arbitrary. AcOH acts as a critical proton donor that buffers the system, preventing the premature hydrolysis of the transient sulfonyl chloride intermediate into an unwanted sulfonic acid byproduct[6]. Furthermore, the mildly acidic environment facilitates the rapid nucleophilic substitution (Cl-F exchange) by KF[3]. The terminal byproducts are strictly non-toxic sodium and potassium salts (NaCl, KCl), ensuring a minimal environmental footprint[4].

Pathway B: Electrochemical Oxidative Coupling

Electrochemical synthesis offers a reagent-free oxidation pathway by utilizing anodic oxidation[5]. In an undivided cell containing a biphasic-like MeCN/aqueous HCl solvent system, thiols are oxidized directly at the graphite anode.

  • The Causality of Additives: The addition of pyridine mediates the in situ generation of an HF-pyridine complex from the KF salt[7]. This dynamic equilibrium ensures a steady, low concentration of nucleophilic fluoride in the organic layer. By carefully managing the local fluoride concentration, the protocol prevents the accumulation of corrosive fluoride species while driving the direct fluorination of the oxidized sulfur intermediates[7]. This method circumvents the need for stoichiometric chemical oxidants entirely[5].

Reaction Pathway Visualization

G Substrates Thiols (R-SH) or Disulfides (R-S-S-R) ChemOx Chemical Oxidation NaOCl·5H2O + KF in AcOH Substrates->ChemOx Green Oxidant (One-Pot) ElectroOx Electrochemical Oxidation KF + e⁻ in MeCN/HCl(aq) Substrates->ElectroOx Anodic Oxidation (One-Pot) Product Sulfonyl Fluorides (R-SO2F) ChemOx->Product Cl-F Exchange ElectroOx->Product Direct Fluorination SuFEx SuFEx Click Chemistry (Bioconjugation, Materials) Product->SuFEx Target Application

Figure 1: Reaction pathways for the one-pot synthesis of sulfonyl fluorides from thiols/disulfides.

Quantitative Data & Protocol Comparison

The following table summarizes the operational parameters and quantitative outcomes of the two methodologies, providing a clear framework for selecting the appropriate protocol based on laboratory infrastructure.

ParameterChemical One-Pot ProtocolElectrochemical One-Pot Protocol
Primary Oxidant NaOCl·5H₂O (SHC5®)Anodic Oxidation (Electrons)
Fluorine Source Potassium Fluoride (KF)Potassium Fluoride (KF)
Solvent System Acetic Acid (AcOH)MeCN / aq. HCl (1:1)
Reaction Temperature Ambient (20–25 °C)Room Temperature
Reaction Time 1–4 hours2–6 hours (current dependent)
Typical Yield Range 75% – 95%70% – 90%
Primary Byproducts NaCl, KCl, H₂OH₂ (gas), trace sulfonic acids
Scalability High (Gram-scale validated)High (Batch and Flow electrolysis)

Validated Experimental Protocols

Protocol A: Green Chemical One-Pot Synthesis

Optimized for standard organic synthesis laboratories without electrochemical equipment.

Reagents & Materials:

  • Thiol or Disulfide substrate (1.0 mmol)

  • Potassium Fluoride (KF, 5.0 mmol)

  • Sodium hypochlorite pentahydrate (NaOCl·5H₂O / SHC5®, 3.5 mmol)

  • Glacial Acetic Acid (AcOH, 5.0 mL)

Step-by-Step Methodology:

  • Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the thiol or disulfide substrate (1.0 mmol) and KF (5.0 mmol).

  • Solvation: Add 5.0 mL of glacial acetic acid (AcOH) to the flask. Stir the mixture at room temperature until the substrate is fully dissolved or uniformly suspended.

  • Oxidation & Exchange: Gradually add NaOCl·5H₂O (3.5 mmol) in small portions over 10 minutes. Note: The addition is mildly exothermic; control the rate of addition to maintain the reaction at ambient temperature.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 1 to 4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The protocol is self-validating when the less polar thiol/disulfide spot completely disappears, replaced by a highly UV-active, more polar spot corresponding to the sulfonyl fluoride. The absence of baseline streaking confirms that over-oxidation to sulfonic acid was successfully suppressed by the AcOH buffer.

  • Workup: Quench the reaction by diluting with 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize residual AcOH) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure sulfonyl fluoride.

Protocol B: Electrochemical Oxidative Coupling

Optimized for laboratories equipped with potentiostats or standard electrolysis setups.

Reagents & Materials:

  • Thiol or Disulfide substrate (1.0 mmol)

  • Potassium Fluoride (KF, 5.0 mmol)

  • Pyridine (1.0 mmol)

  • Acetonitrile (MeCN, 5.0 mL) and Aqueous HCl (1 M, 5.0 mL)

  • Undivided electrochemical cell (Graphite anode, Stainless-steel cathode)

Step-by-Step Methodology:

  • Cell Assembly: Equip an undivided electrochemical cell with a graphite anode and a stainless-steel cathode.

  • Electrolyte Preparation: Add the thiol or disulfide (1.0 mmol) and KF (5.0 mmol) to the cell.

  • Solvent & Mediator Addition: Introduce the MeCN (5.0 mL) and aqueous HCl (5.0 mL) to create the biphasic reaction medium. Add Pyridine (1.0 mmol) to mediate the in situ generation of the active fluorinating species.

  • Electrolysis: Apply a constant current (typically 10–15 mA) at room temperature under vigorous stirring.

  • Self-Validation Checkpoint: The cell voltage must remain stable throughout the electrolysis. A sudden, sharp spike in potential indicates electrode passivation (often due to polymer film formation). Post-electrolysis GC-MS analysis should yield a distinct molecular ion peak for the R-SO₂F product, with no significant peaks corresponding to sulfonic acid byproducts, validating the precise control of the oxidation state.

  • Workup: Upon complete consumption of the starting material (approx. 2.5–4 F/mol), transfer the mixture to a separatory funnel. Extract with Dichloromethane (3 × 15 mL). Wash the organic layer with brine, dry over MgSO₄, and purify via flash column chromatography to isolate the target sulfonyl fluoride.

References

  • Yamahara, S., Salem, M. S. H., Kawai, T., Watanabe, M., Sakamoto, Y., Okada, T., Kimura, Y., Takizawa, S., & Kirihara, M. "Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source." ACS Sustainable Chemistry & Engineering, 2024. URL: [Link]

  • Laudadio, G., Bartolomeu, A. de A., Verwijlen, L. M. H. M., Cao, Y., de Oliveira, K. T., & Noël, T. "Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride." Journal of the American Chemical Society, 2019. URL: [Link]

Sources

Method

Application Note: Late-Stage Functionalization via SuFEx Click Chemistry Using 4'-Methylbiphenyl-4-sulfonyl Fluoride

Introduction & Rationale Late-stage functionalization (LSF) allows medicinal chemists to introduce new chemical groups toward the end of a synthetic sequence, rapidly accessing diverse structural analogs without laboriou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Late-stage functionalization (LSF) allows medicinal chemists to introduce new chemical groups toward the end of a synthetic sequence, rapidly accessing diverse structural analogs without laborious de novo synthesis[1]. Within the LSF toolkit, Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has emerged as a premier methodology. Pioneered by K. Barry Sharpless, SuFEx relies on the unique thermodynamic stability and reactivity profile of the S(VI)-F bond to achieve highly chemoselective ligations[2].

Why 4'-Methylbiphenyl-4-sulfonyl fluoride? Sulfonyl fluorides are highly resistant to reduction and are virtually inert to water and standard nucleophiles at neutral pH. By utilizing 4'-Methylbiphenyl-4-sulfonyl fluoride (a functionalized analog of biphenyl-4-sulfonyl fluoride[3]), researchers can append a privileged biphenyl pharmacophore directly onto complex drug scaffolds. The biphenyl group enhances lipophilicity and facilitates


 stacking interactions with target proteins. Furthermore, the 4'-methyl substituent leverages the "Magic Methyl" effect—a phenomenon in medicinal chemistry that frequently leads to improved target affinity, modulated pharmacokinetics, and increased metabolic stability.

Mechanistic Insights: The Causality of SuFEx

The success of SuFEx in LSF lies in its unique activation mechanism. Unlike sulfonyl chlorides, which are highly reactive and prone to off-target hydrolysis, sulfonyl fluorides require specific catalytic activation.

When coupling 4'-Methylbiphenyl-4-sulfonyl fluoride with phenolic drugs, strong, non-nucleophilic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) are employed.

  • Causality of Catalyst Choice: DBU and BEMP do not activate the S-F bond directly. Instead, they form strong hydrogen-bonded complexes with the phenol, dramatically increasing the nucleophilicity of the oxygen atom. This allows the activated phenoxide to attack the S(VI) center, displacing the fluoride ion and forming a stable aryl sulfonate linkage.

  • Chemoselectivity: Because the electrophile (sulfonyl fluoride) remains unactivated until it encounters the highly activated nucleophile, side reactions with ambient moisture or unactivated functional groups are completely suppressed[2].

Reaction Workflow Diagram

SuFEx_Workflow A Bioactive Scaffold (Phenol / Amine) C Base Activation (DBU / BEMP) A->C Deprotonation / H-Bonding B 4'-Methylbiphenyl- 4-sulfonyl fluoride D SuFEx Click Reaction (S-F Bond Cleavage) B->D Electrophilic S(VI) Center C->D Activated Nucleophile E Functionalized Analog (Sulfonate / Sulfonamide) D->E Chemoselective Ligation F High-Throughput Screening & LC-MS E->F Quality Control

Workflow of SuFEx-mediated late-stage functionalization using 4'-Methylbiphenyl-4-sulfonyl fluoride.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high fidelity during late-stage drug diversification[2].

Protocol A: Late-Stage Sulfonylation of Phenol-Containing Therapeutics

Objective: Synthesis of biphenyl-aryl sulfonates from complex phenolic precursors.

Materials:

  • Phenol-containing substrate (1.0 equiv, 0.1 mmol)

  • 4'-Methylbiphenyl-4-sulfonyl fluoride (1.2 equiv, 0.12 mmol)

  • DBU (0.2 equiv, 0.02 mmol)

  • Anhydrous Acetonitrile (MeCN) (1.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 4 mL vial equipped with a magnetic stir bar, dissolve the phenol-containing bioactive substrate (0.1 mmol) in 1.0 mL of anhydrous MeCN. Rationale: Anhydrous conditions prevent competitive hydrolysis, ensuring maximum yield of the precious late-stage intermediate.

  • Reagent Addition: Add 4'-Methylbiphenyl-4-sulfonyl fluoride (0.12 mmol) to the solution. Stir for 2 minutes at room temperature to ensure complete homogenization.

  • Catalyst Initiation: Add DBU (20 mol%) dropwise. Seal the vial. Observation: A slight color change may occur as the phenoxide-DBU complex forms.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. After 2 hours, withdraw a 10 µL aliquot, dilute with 990 µL MeCN, and analyze via LC-MS. The S(VI)-F exchange is typically >95% complete within 2-4 hours[2]. If the starting material persists, add an additional 10 mol% DBU and heat to 40°C.

  • Workup & Purification: Quench the reaction by adding 1 mL of 0.1 M HCl to neutralize the DBU. Extract with Ethyl Acetate (3 x 2 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc).

Protocol B: Late-Stage Sulfonylation of Aliphatic Amines

Objective: Synthesis of biphenyl sulfonamides. Note: Amines are inherently more nucleophilic than phenols but can suffer from competitive protonation.

Materials:

  • Amine-containing substrate (1.0 equiv, 0.1 mmol)

  • 4'-Methylbiphenyl-4-sulfonyl fluoride (1.1 equiv, 0.11 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 0.2 mmol)

  • Anhydrous Dichloromethane (DCM) (1.0 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the amine substrate in anhydrous DCM.

  • Base Addition: Add DIPEA (2.0 equiv). Rationale: DIPEA acts as a non-nucleophilic proton sponge, preventing the starting amine from forming an unreactive hydrochloride/hydrofluoride salt during the reaction.

  • Coupling: Add 4'-Methylbiphenyl-4-sulfonyl fluoride (1.1 equiv). Stir at room temperature for 12-24 hours.

  • Validation: Monitor via TLC (Ninhydrin stain) to confirm the disappearance of the primary/secondary amine.

  • Isolation: Wash the organic layer directly with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate for purification.

Quantitative Data Presentation

The table below summarizes typical reaction parameters and expected outcomes when utilizing sulfonyl fluorides for late-stage functionalization across various functional groups[2],.

Substrate TypeCatalyst / BaseSolventTemp (°C)Time (h)Expected Yield (%)Chemoselectivity Notes
Primary Phenol DBU (20 mol%)MeCN252 - 485 - 98Highly selective over aliphatic alcohols.
Sterically Hindered Phenol BEMP (20 mol%)DMF4012 - 2470 - 85BEMP provides superior H-bond activation.
Primary Aliphatic Amine DIPEA (2.0 eq)DCM251280 - 95Rapid conversion; no over-sulfonylation.
Secondary Aliphatic Amine DIPEA (2.0 eq)DCM402465 - 80Requires mild heating due to steric bulk.
Aliphatic Alcohol NoneMeCN25 - 8024< 5Unreactive under standard SuFEx conditions.

Troubleshooting & Optimization

  • Incomplete Phenol Conversion: Highly electron-rich phenols may exhibit reduced nucleophilicity upon hydrogen bonding. Solution: Switch the solvent to DMF and elevate the temperature to 50°C, or transition from DBU to the stronger phosphazene base BEMP.

  • Poor Solubility of Complex Drugs: Late-stage intermediates are often highly polar or zwitterionic. Solution: A 1:1 mixture of DMSO and MeCN can be utilized without inhibiting the SuFEx click reaction, as sulfonyl fluorides are exceptionally stable in DMSO[2].

Conclusion

The application of 4'-Methylbiphenyl-4-sulfonyl fluoride in late-stage functionalization provides a robust, predictable, and highly chemoselective pathway for drug diversification. By adhering to the principles of SuFEx click chemistry and employing targeted catalytic activation, researchers can seamlessly integrate the biphenyl-methyl pharmacophore into complex architectures, accelerating the discovery of optimized therapeutic candidates.

References

  • Title: SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization | Source: acs.org | URL: [2]

  • Title: An update on late-stage functionalization in today's drug discovery | Source: tandfonline.com | URL: [1]

  • Title: SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction | Source: sigmaaldrich.com | URL:

  • Title: 1,1'-Biphenyl-4-sulfonyl fluoride | Source: sigmaaldrich.com | URL: [3]

Sources

Application

Application Note: 4'-Methylbiphenyl-4-sulfonyl fluoride in Medicinal Chemistry and SuFEx-Driven Drug Discovery

Executive Summary In the evolving landscape of targeted covalent inhibitors (TCIs) and chemical biology, 4'-Methylbiphenyl-4-sulfonyl fluoride (CAS 1262415-96-2)[1] has emerged as a highly privileged building block. By c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of targeted covalent inhibitors (TCIs) and chemical biology, 4'-Methylbiphenyl-4-sulfonyl fluoride (CAS 1262415-96-2)[1] has emerged as a highly privileged building block. By combining the deep hydrophobic insertion capabilities of a biaryl scaffold with the programmable reactivity of a Sulfur(VI) Fluoride Exchange (SuFEx) warhead, this compound allows researchers to selectively target non-catalytic amino acid residues that were previously considered "undruggable."

This application note provides a comprehensive, field-proven guide to deploying 4'-methylbiphenyl-4-sulfonyl fluoride in drug discovery workflows. It details the mechanistic rationale behind its use, comparative benchmarking against traditional electrophiles, and self-validating experimental protocols designed to ensure absolute data integrity.

Scientific Rationale: The Biaryl Scaffold & SuFEx Warhead

The design of covalent probes requires a delicate balance between aqueous stability and target-specific reactivity. 4'-Methylbiphenyl-4-sulfonyl fluoride achieves this through two synergistic structural features:

  • The 4'-Methylbiphenyl Pharmacophore (Causality of Binding): The biphenyl core is a classic hydrophobic motif that efficiently drives binding into deep lipophilic pockets (e.g., allosteric sites of kinases or protein-protein interaction interfaces) via

    
     stacking and Van der Waals interactions. The 4'-methyl substitution provides a mild electron-donating effect that fine-tunes the electronic landscape of the distal aromatic ring, while also serving as a steric vector to lock the biaryl dihedral angle in confined binding sites.
    
  • The Sulfonyl Fluoride Warhead (Causality of Reactivity): Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides are exceptionally stable to thermolysis and resistant to heterolytic cleavage in aqueous environments (2[2]). The S(VI)-F bond remains completely inert until it is brought into a specific activating microenvironment.

Mechanism of Action: Context-Specific Covalent Targeting

The true power of 4'-methylbiphenyl-4-sulfonyl fluoride lies in its "context-specific" reactivity. While traditional acrylamides predominantly target highly nucleophilic Cysteine residues, sulfonyl fluorides form stable adducts with N-acetyltyrosine, N-acetyllysine, and histidine side chains (3[3]).

When the biphenyl moiety anchors the molecule into a protein pocket, nearby basic residues (or specific hydrogen-bonding networks) activate the target Tyrosine/Lysine/Histidine. This protein-templated catalysis triggers the SuFEx reaction, expelling the fluoride ion and forming an irreversible, highly stable sulfonate or sulfonamide linkage.

Mechanism A 4'-Methylbiphenyl-4-sulfonyl fluoride C Protein Microenvironment (Catalytic Activation) A->C Binding B Target Protein (Tyr/Lys/His) B->C Alignment D Covalent Adduct (Stable Linkage) C->D SuFEx Reaction E Fluoride Ion (F-) (Leaving Group) C->E Elimination

Mechanism of SuFEx-mediated covalent protein modification by the sulfonyl fluoride warhead.

Comparative Warhead Profiling

To justify the selection of 4'-methylbiphenyl-4-sulfonyl fluoride over other electrophiles, we must evaluate its thermodynamic stability and target scope. The table below summarizes the quantitative and qualitative advantages of the -SO₂F group in physiological conditions (4[4]).

Table 1: Comparative Analysis of Covalent Warheads in Drug Discovery

Warhead TypePrimary Target Amino AcidsAqueous Half-Life (pH 7.4)Reactivity TriggerPrimary Application in Discovery
Sulfonyl Fluoride (-SO₂F) Tyr, Lys, His, Ser> 72 hours Protein microenvironment (SuFEx)Targeting non-catalytic residues, Probes
Sulfonyl Chloride (-SO₂Cl) Ser, Lys, Tyr< 5 minutesIntrinsic high electrophilicityOrganic synthesis (non-aqueous)
Acrylamide Cys> 48 hoursProximity-driven Michael additionKinase inhibitors (e.g., Osimertinib)
Fluorosulfate (-OSO₂F) Tyr, Lys> 72 hoursProtein microenvironment (SuFEx)Late-stage functionalization

Experimental Protocols

Protocol A: High-Throughput Late-Stage Functionalization (SuFEx Click)

This protocol describes the use of 4'-methylbiphenyl-4-sulfonyl fluoride as a hub to generate a library of biphenyl-sulfonates via reaction with diverse phenolic compounds.

Workflow Step1 1. Reagent Preparation (Biphenyl-SO2F + Nucleophile) Step2 2. SuFEx Catalysis (Add DBU/BEMP in Buffer) Step1->Step2 Step3 3. Incubation (Room Temp, 2-24 Hours) Step2->Step3 Step4 4. LC-MS/MS Monitoring (Check S-F conversion) Step3->Step4 Step5 5. Purification & Assay (Isolate Covalent Adducts) Step4->Step5

High-throughput SuFEx workflow for 4'-methylbiphenyl-4-sulfonyl fluoride derivatization.

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, dispense 10 mM of 4'-methylbiphenyl-4-sulfonyl fluoride in anhydrous DMSO.

  • Nucleophile Addition: Add 1.2 equivalents of the target phenolic library compounds to the respective wells.

  • Catalytic Activation (Causality): Add 0.2 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP. Rationale: The strong, non-nucleophilic base deprotonates the phenol, generating a highly reactive phenoxide that attacks the S(VI) center, displacing the robust fluoride ion.

  • Incubation & Monitoring: Seal the plate and agitate at room temperature for 4 hours. Monitor the disappearance of the M+19 (fluoride) peak and the appearance of the sulfonate adduct via LC-MS.

Protocol B: Protein-Templated Covalent Modification Assay (Self-Validating System)

This protocol validates whether 4'-methylbiphenyl-4-sulfonyl fluoride acts as a specific targeted covalent inhibitor rather than a non-specific alkylator.

Step-by-Step Methodology:

  • Baseline Mass Mapping (Self-Validation Step 1): Analyze the apo-protein (10 µM) via intact LC-TOF-MS to establish the exact mass and confirm the absence of pre-existing modifications or degradation.

  • Buffer Selection (Causality): Prepare the reaction in 50 mM HEPES buffer (pH 7.4) with 150 mM NaCl. Critical Rationale: Do not use Tris buffer. Tris contains primary amines that act as competing nucleophiles, which can artificially quench the sulfonyl fluoride and yield false negatives.

  • Reaction Initiation: Introduce 4'-methylbiphenyl-4-sulfonyl fluoride (100 µM, 10x molar excess) into the protein solution. Ensure final DMSO concentration remains

    
     2% to prevent protein unfolding.
    
  • Denatured Control (Self-Validation Step 2): Run a parallel reaction where the target protein is heat-denatured (95°C for 5 mins) prior to compound addition. Critical Rationale: Sulfonyl fluorides rely strictly on the folded 3D microenvironment for activation. If the denatured protein shows no labeling via MS, it definitively proves the covalent modification is specifically templated by the active site architecture, validating it as a true targeted inhibitor.

  • Quenching and Mapping: After 4 hours at 37°C, quench the reaction with 1% formic acid. Perform a tryptic digest and analyze via LC-MS/MS to pinpoint the exact modified residue (identifying the +216.06 Da mass shift corresponding to the 4'-methylbiphenyl-4-sulfonyl adduct).

References

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: Chinese Chemical Society Publishing URL
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction Source: Sigma-Aldrich URL
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: ACS Publications URL
  • [1,1'-Biphenyl]-4-sulfonyl fluoride, 4'-methyl- (CAS 1262415-96-2)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4'-Methylbiphenyl-4-sulfonyl Fluoride Synthesis

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals working with Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals working with Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry building blocks. Below, you will find field-proven troubleshooting guides, causal mechanistic insights, and self-validating experimental protocols to maximize your yield of 4'-Methylbiphenyl-4-sulfonyl fluoride.

Part 1: Troubleshooting Guide & FAQs

Q: I am experiencing low yields due to the hydrolysis of 4'-methylbiphenyl-4-sulfonyl chloride to the corresponding sulfonic acid during fluorination. How can I prevent this? A: This is a classic issue when using basic potassium fluoride (KF) in the presence of trace water. The causality lies in hard-soft acid-base (HSAB) competition: the hydroxide ion (


), generated from the hydrolysis of basic KF in water, is a highly competitive nucleophile against the sulfonyl electrophile. This leads to the irreversible formation of the sulfonic acid byproduct.

To solve this, switch to the Sharpless SuFEx protocol using potassium bifluoride (


) . The bifluoride ion (

) acts as a highly effective fluorinating agent at the aqueous-organic interface. Crucially, it maintains a mildly acidic/neutral local pH, which completely suppresses hydroxide formation. This bypasses the hydrolysis pathway and drives the conversion yield to near-quantitative levels.

Q: Should I build the biphenyl core via Suzuki-Miyaura coupling before or after installing the sulfonyl fluoride group? A: You can successfully do either, but performing the Suzuki coupling after installing the sulfonyl fluoride (i.e., coupling 4-bromobenzenesulfonyl fluoride with p-tolylboronic acid) is highly efficient and strategically superior.

Traditionally, the S–Cl bond is highly labile and will rapidly hydrolyze under the basic, aqueous conditions required for a Suzuki coupling. However, the S–F bond is exceptionally stable to reduction and hydrolysis . As long as you utilize a mild base (such as


 or 

) rather than strong hydroxides, the sulfonyl fluoride group will survive the palladium-catalyzed cross-coupling intact, saving you a synthetic step.

Q: How do I visually and analytically validate that the fluorination reaction is complete? A: The recommended protocol is a self-validating system.

  • Visually: As the starting sulfonyl chloride is consumed, the biphasic mixture will often change in emulsion character, becoming more uniform.

  • Analytically (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The sulfonyl fluoride product will elute slightly faster (

    
    ) than the sulfonyl chloride (
    
    
    
    ) and will appear as a crisp, non-streaking spot under UV (254 nm). If hydrolysis occurred, you would see a streaking baseline spot (sulfonic acid).
  • Analytically (NMR): For absolute structural validation, run a

    
     NMR. The appearance of a sharp singlet around 
    
    
    
    to
    
    
    ppm is the definitive diagnostic marker for an arylsulfonyl fluoride.

Part 2: Quantitative Data & Reagent Selection

To aid in experimental design, the following table summarizes the performance metrics of various fluorinating agents used to convert sulfonyl chlorides to sulfonyl fluorides.

Table 1: Quantitative Comparison of Fluorination Reagents

ReagentSolvent SystemAvg. Reaction TimeHydrolysis Byproduct (%)Typical Yield (%)Relative Cost
KF MeCN /

12 - 24 h15 - 40%50 - 70%Low
KF + 18-crown-6 Dry MeCN4 - 8 h< 5%80 - 90%High

(Sharpless)
MeCN /

2 - 4 h< 1%95 - 99%Low
DAST

1 - 2 h< 1%85 - 95%Very High

Part 3: Experimental Protocols

Protocol A: Direct Fluorination via Sharpless SuFEx Protocol

Use this route if your starting material is 4'-methylbiphenyl-4-sulfonyl chloride.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-methylbiphenyl-4-sulfonyl chloride (1.0 equiv) in acetonitrile to achieve a 0.5 M concentration.

  • Reagent Addition: Add a saturated aqueous solution of

    
     (3.0 equiv).
    
    • Causality Note: The biphasic system is mechanically crucial; the reaction occurs at the organic-aqueous interface where the

      
       ion is sufficiently desolvated to attack the S(VI) center without bringing water into the organic phase.
      
  • Execution: Stir the biphasic mixture vigorously (≥ 800 rpm) at room temperature (20 °C) for 3 hours.

  • Validation: Spot the organic layer on a TLC plate (Hexanes/EtOAc 9:1). The complete disappearance of the starting material (

    
     0.5) and the presence of a single higher-running spot (
    
    
    
    0.6) confirms successful conversion.
  • Workup: Dilute the mixture with EtOAc and separate the layers. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. The resulting solid is typically >95% pure and requires no column chromatography.
    
Protocol B: Suzuki-Miyaura Cross-Coupling

Use this route if your starting materials are 4-bromobenzenesulfonyl fluoride and p-tolylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromobenzenesulfonyl fluoride (1.0 equiv), p-tolylboronic acid (1.2 equiv), and the catalyst

    
     (0.05 equiv).
    
  • Solvent & Base: Add a thoroughly degassed mixture of 1,4-Dioxane and 1M aqueous

    
     (3:1 v/v).
    
    • Causality Note:

      
       is basic enough to form the reactive boronate complex required for transmetalation, but mild enough to prevent the nucleophilic cleavage of the highly stable S–F bond.
      
  • Execution: Heat the mixture to 80 °C under a nitrogen atmosphere for 6 hours.

  • Validation: The initial red/orange Pd(II) solution will darken significantly. TLC (Hexanes/EtOAc 8:2) will show the consumption of the UV-active bromide and the appearance of a highly UV-active, blue-fluorescing biphenyl product spot.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and extract the filtrate with dichloromethane. Purify the concentrated crude via flash chromatography.

Part 4: Synthesis Workflow Visualization

SynthesisRoute Start Available Starting Material? Node1 4'-Methylbiphenyl-4-sulfonyl chloride Start->Node1 Route A Node2 4-Bromobenzenesulfonyl fluoride + p-Tolylboronic acid Start->Node2 Route B Action1 Fluoride Exchange (SuFEx) Reagent: KHF2, MeCN/H2O Temp: 20°C Node1->Action1 Action2 Suzuki-Miyaura Coupling Catalyst: Pd(dppf)Cl2 Base: Na2CO3, Dioxane/H2O Node2->Action2 Warning1 Avoid basic KF to prevent hydrolysis to sulfonic acid Action1->Warning1 Product 4'-Methylbiphenyl-4-sulfonyl fluoride (Target Product) Action1->Product Warning2 S-F bond is stable under mild Suzuki conditions Action2->Warning2 Action2->Product

Decision tree and workflow for the synthesis of 4'-Methylbiphenyl-4-sulfonyl fluoride.

References

  • Dong, J., Krasnova, L., Finn, M.G. and Sharpless, K.B. (2014), Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53: 9430-9448. URL:[Link]

  • Moran, J. et al. (2021), Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides. Angewandte Chemie International Edition, 60(48): 25307-25312. URL:[Link]

Optimization

Optimizing reaction conditions for covalent labeling with sulfonyl fluorides

Welcome to the Technical Support Center for covalent labeling optimization. As chemical biology transitions beyond traditional cysteine-targeted acrylamides, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for covalent labeling optimization. As chemical biology transitions beyond traditional cysteine-targeted acrylamides, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative tool. Sulfonyl fluorides (SFs) and fluorosulfates (FSs) allow researchers to target a broader range of nucleophilic residues—including Tyrosine, Lysine, Histidine, Serine, and Threonine[1][2].

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we will explore the causality behind reaction conditions, troubleshoot complex labeling issues, and establish self-validating experimental protocols to ensure your covalent probes are both reactive and strictly selective.

The Paradigm of SuFEx Covalent Labeling

Traditional electrophiles often suffer from high intrinsic reactivity, leading to off-target toxicity. Sulfonyl fluorides bypass this via latent reactivity . The S–F bond possesses a remarkably high homolytic bond dissociation energy (~90 kcal/mol), making it highly resistant to reduction and aqueous hydrolysis[3]. The electrophilicity of the S–F bond is only unleashed when a specific binding event places it in close proximity to a protein nucleophile, drastically lowering the activation energy[4][5].

SuFEx_Mechanism SF Latent Probe (R-SO2F) Prox Proximity-Driven Activation SF->Prox Nuc Protein Nucleophile (Tyr, Lys, His, Ser) Nuc->Prox Adduct Stable Covalent Adduct (R-SO2-Protein) Prox->Adduct SuFEx HF Fluoride Leaving Group (Safe & Stable) Prox->HF

Proximity-driven Sulfur(VI) Fluoride Exchange (SuFEx) mechanism on proteins.

Comparative Reactivity & Selectivity Profiling

To optimize your reaction, you must first select the appropriate warhead based on your target residue's microenvironment.

Electrophilic WarheadTarget ResiduesRelative ReactivityAdduct StabilityKey Characteristics
Aryl Sulfonyl Fluoride Tyr, Lys, His, Ser, ThrModerateHigh (except Cys)Latent reactivity; requires proximity activation for labeling[6].
Aryl Fluorosulfate Tyr, Lys, HisHighHighGenerally more reactive than corresponding sulfonyl fluorides[6].
Acrylamide CysHighHighRelies on rare cysteine residues; driven by Michael addition.
Chloroacetamide Cys, HisVery HighHighHighly reactive; prone to off-target proteome labeling[6].

Frequently Asked Questions (FAQs): Experimental Design

Q: Why do sulfonyl fluorides form stable adducts with Tyrosine and Lysine, but not Cysteine? A: Causality: While SFs react rapidly with N-acetylcysteine, the resulting adduct is inherently unstable and prone to rapid hydrolysis or reversibility. Therefore, SFs are unsuitable for sustained covalent inhibition of Cysteine. In contrast, the sulfonylation of oxygen (Tyrosine) or nitrogen (Lysine/Histidine) forms highly stable adducts, making them ideal for target engagement assays and mass spectrometry validation[7].

Q: How does the local protein microenvironment dictate labeling efficiency? A: Causality: The nucleophilicity of residues like Tyrosine (pKa ~10) is highly dependent on their protonation state. Structural analyses reveal that modified tyrosines are frequently located proximal to basic residues (e.g., Lysine, Histidine, and Arginine). These basic residues act as local bases, facilitating the deprotonation of the phenol group and drastically enhancing its reactivity toward the latent SF warhead[2].

Q: Will my sulfonyl fluoride probe degrade in aqueous assay buffers? A: Causality: While the S–F bond is highly stable across a wide pH range (1–10) compared to sulfonyl chlorides, extended incubation in aqueous media will eventually lead to hydrolysis[4]. This hydrolysis affects measured IC50 values over time, as less active compound remains available to react with the target protein[8]. Freshly preparing probe stocks in anhydrous DMSO immediately before use is critical.

Troubleshooting Guide

Issue 1: Incomplete or Low Labeling Efficiency

  • Cause: Inadequate pH preventing nucleophile deprotonation, or lack of binding proximity.

  • Solution: Slightly elevate the buffer pH (e.g., from 7.4 to 8.0) to increase the fraction of deprotonated Tyrosine/Lysine. If labeling remains low, the probe's non-covalent binding affinity (Kd) may be too weak to drive the proximity-enhanced SuFEx reaction[5]. Redesign the scaffold to improve orthosteric binding.

Issue 2: High Off-Target Reactivity (Non-Specific Labeling)

  • Cause: The warhead is too reactive, or the probe concentration exceeds the threshold of proximity-dependence.

  • Solution: Switch from a highly reactive fluorosulfate to a more latent aryl sulfonyl fluoride[6]. Reduce the probe concentration and shorten the incubation time.

Issue 3: Loss of Probe Potency During Long Incubations

  • Cause: Aqueous hydrolysis of the sulfonyl fluoride warhead.

  • Solution: Conduct time-course assays (e.g., 1h, 4h, 12h) rather than a single 24-hour endpoint. If IC50 values shift dramatically over time, warhead hydrolysis is outpacing covalent adduct formation[8].

Self-Validating Experimental Protocols

A robust protocol must contain internal logic to prove that labeling is driven by specific binding (proximity) rather than indiscriminate chemical reactivity.

SuFEx_Workflow A Target Identification (Surface Nucleophiles) B Probe Design (Sulfonyl Fluoride) A->B C Reaction Optimization (pH, Temp, Time) B->C D Intact Mass Spec (Covalent Adduct) C->D E Troubleshooting (Adjust Conditions) D->E Low Yield F Downstream Assays (Proteomics) D->F High Yield E->B E->C

Workflow for optimizing sulfonyl fluoride covalent labeling and validation.

Protocol 1: In Vitro Target Engagement & Kinetic Optimization

This protocol utilizes a denatured protein control to validate that the SuFEx reaction is strictly proximity-driven[7].

  • Preparation: Prepare a 10 µM solution of purified recombinant target protein in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Avoid Tris buffers if using highly reactive analogs, as primary amines can compete.

  • Self-Validating Control (Critical Step): Aliquot half of the protein and heat-denature it at 95°C for 10 minutes. An optimized, latent SuFEx probe should only modify the active, folded protein and not the denatured form[7].

  • Incubation: Add the sulfonyl fluoride probe (freshly diluted from a 10 mM DMSO stock) at a 5-to-10-fold molar excess (50–100 µM) to both the active and denatured protein samples[6].

  • Time Course: Incubate at 37°C. Take 10 µL aliquots at 1h, 2h, 4h, and 8h time points[6].

  • Quenching: Quench the reaction immediately by rapid desalting (e.g., Zeba spin columns) or by adding 1% formic acid to protonate all nucleophiles and halt the SuFEx exchange.

Protocol 2: Intact Protein Mass Spectrometry Validation
  • Desalting: Ensure the quenched protein samples are thoroughly desalted to remove unreacted probe and buffer salts, which cause ion suppression.

  • LC-MS Analysis: Inject the samples onto a high-resolution intact mass spectrometer (e.g., Q-TOF).

  • Data Deconvolution: Deconvolute the raw spectra. Calculate the mass shift: The covalent modification will correspond to the mass of the probe minus the mass of the fluoride leaving group (19 Da)[6].

  • Yield Calculation: Calculate the percentage of labeled protein by comparing the peak intensity of the covalent adduct to the unreacted apo-protein at each time point to determine the labeling rate[6].

References

  • Jena Bioscience. "Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes." jenabioscience.com.
  • ACS Publications. "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design." acs.org.
  • BenchChem. "The Discerning Probe: A Comparative Guide to Sulfuramidous Fluoride Analogs in Covalent Labeling." benchchem.com.
  • Royal Society of Chemistry. "Advances in sulfonyl exchange chemical biology: expanding druggable target space." rsc.org.
  • PNAS.
  • Taylor & Francis. "Covalent drug discovery using sulfur(VI) fluoride exchange warheads." tandfonline.com.
  • NIH/PMC. "Sulfur fluoride exchange." nih.gov.
  • BLDpharm. "Sulfur(VI) Fluoride Exchange (SuFEx)
  • PNAS. "Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry." pnas.org.

Sources

Troubleshooting

Deoxyfluorination Support Center: Machine Learning-Guided Optimization with Sulfonyl Fluorides

Welcome to the Technical Support Center for deoxyfluorination workflows. This resource is designed for researchers, synthetic chemists, and drug development professionals utilizing sulfonyl fluorides (e.g., PyFluor, PBSF...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for deoxyfluorination workflows. This resource is designed for researchers, synthetic chemists, and drug development professionals utilizing sulfonyl fluorides (e.g., PyFluor, PBSF, and next-generation solid reagents) to synthesize aliphatic fluorides.

Navigating the reaction space of deoxyfluorination is notoriously complex. A reagent that works perfectly for a primary alcohol may cause complete elimination in a benzylic substrate. By leveraging high-throughput experimentation (HTE) and Machine Learning (ML), we can move away from trial-and-error and accurately predict optimal reagent-base combinations based on substrate stereoelectronics[1].

Reaction Troubleshooting & FAQs

Q1: My reaction with an activated benzylic alcohol is yielding mostly elimination byproducts instead of the desired aliphatic fluoride. How do I suppress this? A: Activated substrates are highly susceptible to base-mediated elimination. To correct this, switch to a comparatively electron-rich sulfonyl fluoride.

  • The Causality: Electron-rich reagents form more stable sulfonate esters. This stability slows down the undesired elimination pathway, widening the kinetic window for the slower fluoride displacement (

    
    ) to occur successfully ()[1]. Pair this with a non-nucleophilic base to prevent undesired substitution.
    

Q2: I am trying to fluorinate a sterically hindered tertiary alcohol, but I observe zero conversion. What is the optimal condition? A: Deactivated cyclic and tertiary alcohols lack the nucleophilicity required to attack standard reagents like PyFluor. You must use a highly reactive sulfonyl fluoride, such as perfluorobutanesulfonyl fluoride (PBSF).

  • The Causality: The strong electron-withdrawing nature of the perfluoroalkyl group significantly increases the electrophilicity of the sulfur center. This facilitates the initial sulfonyl transfer despite the severe steric bulk of the alcohol ()[1].

Q3: How do I select the right base based on the steric environment of my alcohol? A: The choice of base is dictated by the steric accessibility of the alcohol's proton. For unencumbered primary alcohols, bulky bases like BTMG or BTPP are required.

  • The Causality: The steric bulk prevents the base from acting as a competitive nucleophile. Conversely, congested secondary alcohols require more compact bases (like DBU) because bulky bases cannot physically access and deprotonate the sterically hindered hydroxyl group ()[1].

Q4: PyFluor is difficult to handle on a manufacturing scale because it melts near room temperature (29 °C). Are there better alternatives? A: Yes. The low melting point of PyFluor makes it a semi-solid that is difficult to purify, weigh, and transfer during scale-up[2].

  • The Causality: Recent data science-guided developments have identified novel (hetero)aryl sulfonyl fluorides with melting points >70 °C. By using a decision tree ML model trained on melting point data, researchers curated virtual libraries to select reagents that are highly reactive, crystalline solids, and possess excellent safety profiles for manufacturing ()[3].

Standard Operating Procedures (SOPs) for ML Integration

SOP 1: High-Throughput Experimentation (HTE) Data Collection

This protocol outlines the collection of robust training data required for the Random Forest ML model.

  • Substrate Arraying: Dispense structurally and stereochemically diverse alcohols (e.g., 0.51 mmol scale) into a 96-well plate using a parallel automated workstation[3].

  • Reagent Matrix Addition: Add a diverse matrix of sulfonyl fluorides (e.g., PyFluor, PBSF, arylsulfonyl fluorides) and bases (e.g., DBU, BTMG, BTPP) across the plate to capture the full complexity of the reaction space[1].

  • Reaction Execution: Seal the plate under an inert atmosphere and stir at the designated temperature (typically room temperature to 50 °C).

  • Yield Determination: Quench the reactions and determine the fluorination yield directly from the crude mixtures using

    
    F NMR spectroscopy with an internal standard (e.g., trifluorotoluene)[1].
    
    • Causality:

      
      F NMR is chosen over LC-MS because it provides highly accurate, quantitative yield determinations without the need for complex calibration curves or concerns over varying ionization efficiencies across different aliphatic fluorides[1].
      
  • Self-Validation Check: Confirm the mass balance using the internal standard. The sum of the molar yields of the fluorinated product, unreacted starting material, and any identified side products must equal 100% (±5%). If the mass balance fails, exclude the data point from the ML training set to prevent model poisoning.

SOP 2: Random Forest ML Prediction Workflow
  • Descriptor Generation: Compute atomic and molecular properties (electrostatic charges, NMR shifts, DFT featurization) and assign binary categorical identifiers (primary, secondary, cyclic) for all library components[4].

  • Model Training: Import the validated HTE

    
    F NMR yield data into R or Python. Train a Random Forest algorithm using 70% of the screening entries[4].
    
  • Model Validation: Evaluate the model against the remaining 30% test set[4].

    • Self-Validation: Ensure the out-of-bag (OOB) error rate is minimized and the predictive

      
       is >0.8 before deploying the model.
      
  • Condition Prediction: Input the computed descriptors of an untested alcohol substrate into the trained model to output the predicted optimal sulfonyl fluoride and base combination[1].

Reagent Selection Matrix

Use the following data table as a quick-reference guide for manual optimization when ML tools are offline.

Substrate ClassOptimal Sulfonyl FluorideOptimal BaseMechanistic Rationale
Activated (e.g., Benzylic) Electron-rich Arylsulfonyl FluorideNon-nucleophilicForms stable sulfonate ester; minimizes elimination[1].
Deactivated / Tertiary PBSFCompact (e.g., DBU)High electrophilicity overcomes poor substrate nucleophilicity[1].
Unencumbered Primary PyFluor or Solid AnalogsBulky (BTMG, BTPP)Bulky base prevents competitive nucleophilic attack[1].
Congested Secondary PyFluor or Solid AnalogsCompact (e.g., DBU)Compact base accesses sterically hindered protons[1].

Process Visualizations

ML_Workflow A 1. Substrate & Reagent Library Selection B 2. HTE Screening (19F NMR Yields) A->B C 3. Descriptor Generation (DFT, Sterics) B->C D 4. Random Forest ML Algorithm C->D Training Data E 5. Predict Optimal Conditions D->E New Substrate

Workflow for ML-guided prediction of optimal deoxyfluorination conditions.

Mechanism A Alcohol + Base B Alkoxide Intermediate A->B Deprotonation D Sulfonate Ester Intermediate B->D Nucleophilic Attack C Sulfonyl Fluoride (e.g., PyFluor, PBSF) C->D Sulfonyl Transfer E Fluoride Displacement (SN2) D->E F- Attack G Elimination (Side Reaction) D->G Base-Mediated F Aliphatic Fluoride Product E->F Major Pathway

Mechanistic pathway of alcohol deoxyfluorination via a sulfonate ester.

References

  • Nielsen, M. K., Ahneman, D. T., Riera, O., & Doyle, A. G. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(15), 5004-5008. URL: [Link]

  • Ruos, M. E., Romer, N. P., Deichert, J. A., Alabanza, L. M., Gandhi, S. S., Brown, G. Z., Walroth, R. C., Cruz, K., Gosselin, F., Hong, A. Y., Sigman, M. S., & Doyle, A. G. (2025). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ChemRxiv / Journal of the American Chemical Society. URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 4'-Methylbiphenyl-4-sulfonyl Fluoride

As a Senior Application Scientist specializing in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, I have designed this troubleshooting guide to address the specific physicochemical behaviors of 4'-Methylbiphenyl-4-sulfon...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, I have designed this troubleshooting guide to address the specific physicochemical behaviors of 4'-Methylbiphenyl-4-sulfonyl fluoride (CAS: 1262415-96-2)[1].

Unlike traditional sulfonyl chlorides, sulfonyl fluorides possess unique thermodynamic stability, fundamentally altering how researchers must approach their isolation and purification[2]. This guide bridges the gap between theoretical SuFEx mechanisms and practical, self-validating benchtop workflows.

Part 1: Mechanistic Foundations & Troubleshooting (FAQs)

Understanding the causality behind the reactivity of the S(VI)-F bond is the first step in troubleshooting any purification workflow.

SuFEx_Logic SVI S(VI)-F Bond Thermodynamic Stability ResistRed Resistant to Reduction (Heterolytic Cleavage) SVI->ResistRed ResistHyd Resistant to Hydrolysis (Stable in H2O/Silica) SVI->ResistHyd ChemSel Chemoselective Reactivity (Requires SuFEx Catalyst) SVI->ChemSel Purification Enables Standard Purification (Aqueous Wash & Normal Phase Silica) ResistHyd->Purification

Thermodynamic stability of the S(VI)-F bond and its effect on purification methodologies.

Q1: Can I perform a standard aqueous workup on the crude reaction mixture without hydrolyzing the sulfonyl fluoride? Expert Answer: Yes. The S(VI)-F bond is highly resistant to heterolytic cleavage and thermodynamic degradation[2]. Unlike sulfonyl chlorides, which rapidly hydrolyze into sulfonic acids upon exposure to water, sulfonyl fluorides stabilize the fluoride ion in aqueous environments[3]. You can safely wash your crude 4'-Methylbiphenyl-4-sulfonyl fluoride with water, saturated sodium bicarbonate, or brine to remove excess inorganic fluoride salts without degrading your product[4].

Q2: My crude NMR shows unreacted 4'-methylbiphenyl-4-sulfonyl chloride. How do I separate the chloride from the fluoride? Expert Answer: Separation via silica gel chromatography is notoriously difficult because the chloride and fluoride derivatives have nearly identical retention factors (Rf) on normal-phase silica. Causality & Solution: The most effective "purification" strategy here is chemical: drive the halogen exchange reaction to absolute completion. If unreacted chloride remains, resubject the crude mixture to an excess of aqueous KF or a saturated KF/18-crown-6 solution before attempting physical separation. The sulfonyl fluoride will remain inert[2], while any residual chloride will either convert to the fluoride or hydrolyze to the highly polar sulfonic acid, which can then be easily removed via an aqueous base wash.

Q3: What is the optimal stationary phase for chromatographic purification? Expert Answer: Standard normal-phase silica gel (230–400 mesh) is perfectly suitable. Because sulfonyl fluorides are stable to thermolysis and nucleophilic substitution[2], they do not streak or decompose on mildly acidic silica[5].

Q4: Is recrystallization a viable alternative to column chromatography for this compound? Expert Answer: Absolutely, and it is highly recommended for scale-up. Biphenyl derivatives exhibit strong π-π stacking, making them highly crystalline. While chromatography is excellent for milligram to small-gram scales, recrystallization is the preferred, self-validating purification technique for multigram batches[5].

Part 2: Purification Workflows & Quantitative Data

Purification_Workflow Crude Crude 4'-Methylbiphenyl-4-sulfonyl fluoride (Contains KF, KCl, Byproducts) Workup Aqueous Workup (H2O / Brine Wash) Crude->Workup AqPhase Aqueous Phase (Inorganic Salts: KF, KCl) Workup->AqPhase Discard OrgPhase Organic Phase (Target Compound + Organics) Workup->OrgPhase Extract & Dry Decision Scale of Synthesis? OrgPhase->Decision Chroma Silica Gel Chromatography (Hexane/EtOAc) Decision->Chroma Small Scale (< 5g) Cryst Recrystallization (Hot Ethanol) Decision->Cryst Large Scale (> 5g) Pure Pure 4'-Methylbiphenyl-4-sulfonyl fluoride (>98% Purity) Chroma->Pure Cryst->Pure

Scale-dependent purification workflow for crude 4'-Methylbiphenyl-4-sulfonyl fluoride.

Comparison of Purification Techniques
Purification TechniqueOptimal ScaleTypical Recovery YieldPurity AchievedProcessing TimeMechanistic Advantage
Aqueous Workup Universal>95%Removes inorganic salts1-2 HoursExploits S(VI)-F hydrolytic stability
Flash Chromatography < 5 grams85 - 90%>98%3-5 HoursHigh resolution of organic byproducts
Recrystallization > 5 grams75 - 85%>99%12-24 HoursScalable, utilizes π-π stacking of biphenyl core
Part 3: Self-Validating Experimental Protocols
Protocol A: Aqueous Workup & Halide Salt Removal

Causality: Synthesizing sulfonyl fluorides from sulfonic acids or chlorides often leaves residual fluoride salts or deoxyfluorination reagents like XtalFluor-E[6]. This protocol leverages the hydrolytic stability of the S-F bond to chemically isolate the product from polar impurities.

  • Dilution: Dilute the crude reaction mixture with a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a ratio of 10 mL per gram of crude material.

  • Quenching: Slowly add an equal volume of saturated aqueous NaHCO₃.

    • Self-Validation Check: Monitor for CO₂ evolution. The complete cessation of bubbling indicates the total neutralization of residual acidic byproducts.

  • Extraction: Transfer to a separatory funnel. Vigorously shake and allow the phases to separate. The dense biphenyl core ensures the product remains exclusively in the organic layer.

  • Washing: Wash the organic layer twice with distilled water to remove residual KF/KCl, followed by one wash with saturated NaCl (brine) to pre-dry the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Silica Gel Flash Chromatography (Small Scale: <5g)

Causality: The lipophilic 4'-methylbiphenyl moiety dominates the molecule's polarity, causing it to elute rapidly. The sulfonyl fluoride group adds only slight polarity compared to the parent hydrocarbon.

  • Column Preparation: Pack a column with standard normal-phase silica gel using Hexane.

  • Loading: Dissolve the crude 4'-Methylbiphenyl-4-sulfonyl fluoride in a minimum volume of Dichloromethane (DCM) and load it evenly onto the silica bed.

  • Elution: Elute using a gradient of 100% Hexane stepping down to 9:1 Hexane/Ethyl Acetate.

  • Self-Validation Check (TLC): Spot fractions on a silica TLC plate and elute with 8:2 Hexane/EtOAc. The product will appear as a single, crisp spot (Rf ~0.55–0.65) under UV light (254 nm). The absolute lack of baseline streaking confirms the absence of hydrolyzed sulfonic acid impurities.

Protocol C: Recrystallization (Large Scale: >5g)

Causality: Ethanol provides a steep solubility gradient for biphenyl derivatives; the compound is highly soluble when hot but nearly insoluble when cold, leaving polar impurities trapped in the mother liquor.

  • Dissolution: Place the crude solid in a round-bottom flask. Add hot absolute ethanol dropwise while maintaining the temperature near boiling (78 °C) until the solid just dissolves.

  • Cooling: Remove from heat and allow the solution to cool to room temperature slowly over 2 hours. This slow cooling promotes the formation of large, pure crystal lattices rather than precipitating amorphous crash-outs.

  • Crystallization: Transfer the flask to an ice bath (0 °C) for 1 hour to maximize the recovery yield.

  • Filtration: Recover the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethanol.

  • Self-Validation Check (Melting Point): Dry the crystals under high vacuum. Determine the melting point. A sharp melting point profile (analogous to the 75-80 °C range of the unmethylated biphenyl-4-sulfonyl fluoride) validates the absolute purity of the crystalline lattice and the complete exclusion of starting materials.

References

1.[2] SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - merckmillipore.com - 2 2.[5] An Approach to Aliphatic Sulfonyl Fluorides - acs.org - 5 3. 1,1'-Biphenyl-4-sulfonyl fluoride 95 325-04-2 - sigmaaldrich.com - 4.[4] Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - nih.gov - 4 5.[3] SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - sigmaaldrich.com - 3 6.[6] Facile synthesis of sulfonyl fluorides from sulfonic acids - rsc.org - 6 7.[1] 33719-29-8 | 4-(Aminomethyl)benzenesulfonyl fluoride hydrochloride - bldpharm.com - 1

Sources

Reference Data & Comparative Studies

Validation

Comparing stability of aryl sulfonyl fluorides and aryl sulfonyl chlorides

Title: The Stability Paradigm: Aryl Sulfonyl Fluorides vs. Aryl Sulfonyl Chlorides in Chemical Biology and Synthesis Introduction For decades, aryl sulfonyl chlorides have been the default electrophiles for synthesizing...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Stability Paradigm: Aryl Sulfonyl Fluorides vs. Aryl Sulfonyl Chlorides in Chemical Biology and Synthesis

Introduction For decades, aryl sulfonyl chlorides have been the default electrophiles for synthesizing sulfonamides and sulfonate esters. However, their inherent instability—characterized by rapid hydrolysis and susceptibility to reduction—has severely limited their utility in complex biological systems and late-stage functionalization. The paradigm shifted dramatically with the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry by Nobel Laureate K. Barry Sharpless and co-workers[1]. By replacing the chlorine atom with fluorine, researchers unlocked a unique "latent reactivity" profile[2]. Aryl sulfonyl fluorides exhibit extraordinary thermodynamic stability and resistance to aqueous environments, reacting only when triggered by specific microenvironments or catalysts[3].

Mechanistic Causality: The S-F vs. S-Cl Bond

The stark contrast in stability between aryl sulfonyl fluorides and chlorides is rooted in fundamental thermodynamic and electronic differences:

  • Bond Dissociation Energy: The homolytic bond dissociation energy of the S-F bond (e.g., in SO₂F₂) is approximately 90.5 ± 4.3 kcal/mol, nearly double that of the S-Cl bond (~46 ± 4 kcal/mol)[1]. This massive energy differential makes the sulfonyl fluoride group highly resistant to thermolysis and spontaneous degradation.

  • Cleavage Modality and Reduction Resistance: Due to the extreme electronegativity of fluorine, the S-F bond is highly polarized. Consequently, its cleavage is strictly heterolytic[1]. This prevents the formation of radical intermediates, rendering aryl sulfonyl fluorides completely inert to reductive biological environments, such as those rich in glutathione (GSH)[1]. In contrast, the weaker S-Cl bond frequently undergoes homolytic cleavage, leading to off-target reduction and rapid clearance in vivo.

  • Hydrolytic Stability via Fluoride-Proton Interactions: Aryl sulfonyl chlorides are notoriously hygroscopic, undergoing rapid bimolecular nucleophilic substitution (S_N2) with water to yield sulfonic acids and HCl[4]. Aryl sulfonyl fluorides, however, are stable across a wide pH range (pH 1–10)[3]. When F⁻ acts as a leaving group in aqueous media, it captures a proton to form a symmetric [F-H-F]⁻ ion (a 4-electron-3-center bond), which thermodynamically stabilizes the leaving group and suppresses backward nucleophilic attack, making the SuFEx process highly controllable[1].

Quantitative Stability & Reactivity Comparison

The following table summarizes the divergent physicochemical properties of these two sulfonyl halides, highlighting why fluorides are the preferred choice for demanding synthetic and biological applications.

PropertyAryl Sulfonyl ChlorideAryl Sulfonyl Fluoride
Bond Dissociation Energy ~46 ± 4 kcal/mol (S-Cl)[1]~90.5 ± 4.3 kcal/mol (S-F)[1]
Hydrolysis Half-Life (Neutral pH) Minutes to hours[5]Months to years[6]
Cleavage Mechanism Homolytic & Heterolytic[1]Strictly Heterolytic
Reduction Resistance (e.g., GSH) Low (Prone to reduction)[1]High (Inert to reduction)[1]
Chemoselectivity Low (Reacts indiscriminately)[7]High (Requires specific activation)[8]
Thermodynamic Stability Thermally labileStable to thermolysis

Visualizing Reactivity Pathways

The divergent fates of these two functional groups in biological media dictate their utility in drug discovery.

G Start Aryl Sulfonyl Halide (Ar-SO2-X) Chloride Aryl Sulfonyl Chloride (X = Cl) Start->Chloride Fluoride Aryl Sulfonyl Fluoride (X = F) Start->Fluoride H2O_Cl Rapid Hydrolysis (Unstable in H2O) Chloride->H2O_Cl Moisture GSH_Cl Homolytic Cleavage (Reduction by GSH) Chloride->GSH_Cl Biological Media H2O_F Hydrolytically Stable (Aqueous Compatible) Fluoride->H2O_F Moisture GSH_F Resistant to Reduction (Heterolytic Cleavage) Fluoride->GSH_F Biological Media Target Protein Microenvironment (Latent Electrophile) H2O_F->Target Target Binding GSH_F->Target In vivo survival Covalent Stable Covalent Adduct (SuFEx Click Chemistry) Target->Covalent Specific Nucleophile

Caption: Divergent stability and reactivity pathways of aryl sulfonyl halides in biological environments.

Experimental Methodologies & Self-Validating Protocols

To leverage the stability of aryl sulfonyl fluorides, researchers must first synthesize them and validate their robustness. The following protocols are engineered with built-in causality and self-validation mechanisms to ensure absolute scientific integrity.

Protocol A: Synthesis of Aryl Sulfonyl Fluorides via Biphasic F-Cl Exchange

  • Objective: Convert moisture-sensitive aryl sulfonyl chlorides to stable aryl sulfonyl fluorides.

  • Causality behind the design: Direct fluorination often fails due to the high hydration energy of the fluoride ion in water, which neutralizes its nucleophilicity. This protocol utilizes a biphasic system (CH₂Cl₂ / water) with Potassium Bifluoride (KHF₂). At the organic-aqueous interface, the strong hydrogen bonding of the [F-H-F]⁻ anion is destabilized, liberating a highly reactive, "naked" fluoride ion that rapidly displaces the chloride[9]. The organic phase immediately sequesters the newly formed sulfonyl fluoride, shielding it from aqueous hydroxide attack and preventing hydrolysis[8].

  • Step-by-Step Methodology:

    • Dissolve the aryl sulfonyl chloride (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M concentration).

    • Prepare a saturated aqueous solution of KHF₂ (3.0 equiv).

    • Combine the two phases in a reaction vessel and stir vigorously at room temperature for 12–24 hours. (Note: Vigorous stirring is critical to maximize the interfacial surface area where the F-Cl exchange occurs).

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating System: During reaction monitoring, withdraw a 50 µL aliquot of the organic phase and spike it with a known concentration of fluorobenzene (internal standard). Run a crude ¹⁹F-NMR. The appearance of a highly deshielded singlet (~ +50 to +60 ppm) confirms S-F bond formation. Integrating this peak against the internal standard proves quantitative chemical conversion independent of downstream isolation losses, validating the intrinsic efficiency of the biphasic exchange.

Protocol B: Comparative Hydrolysis Stability Assay (qNMR)

  • Objective: Quantitatively establish the hydrolytic half-life of Ar-SO₂Cl versus Ar-SO₂F in physiological-like aqueous conditions.

  • Causality behind the design: Traditional UV-Vis assays can be confounded by the precipitation of highly non-polar aryl species in water. Using quantitative NMR (qNMR) in a mixed deuterated solvent system (THF-d₈ / D₂O) ensures complete solubility while providing real-time, non-destructive structural tracking of both the starting material and the sulfonic acid product[5].

  • Step-by-Step Methodology:

    • Prepare a 1:1 mixture of THF-d₈ and D₂O (buffered to pD 7.4 with phosphate salts).

    • Add 1,3,5-trimethoxybenzene (0.5 equiv) as an inert internal standard.

    • Dissolve the aryl sulfonyl halide (1.0 equiv, 0.05 M) into the solvent mixture directly within an NMR tube.

    • Acquire ¹H-NMR spectra at standardized intervals (e.g., t = 0, 10 min, 1 hr, 24 hr, 7 days).

  • Self-Validating System: This protocol enforces a strict mass balance check. At any time point t, the molar equivalents of the remaining starting material plus the formed sulfonic acid (Ar-SO₃D) must equal 1.0 when calibrated against the 1,3,5-trimethoxybenzene standard. If the sum deviates by >5%, it immediately alerts the researcher to alternative degradation pathways (e.g., polymerization or off-gassing), ensuring the calculated hydrolytic half-life is fundamentally accurate and not an artifact of sample loss.

Applications in Drug Discovery

The exceptional stability of aryl sulfonyl fluorides has revolutionized targeted covalent inhibitor (TCI) design. Unlike sulfonyl chlorides, which hydrolyze before reaching their target, sulfonyl fluorides act as latent electrophiles. They circulate harmlessly in vivo until they bind to a specific protein pocket. There, the unique microenvironment—often involving hydrogen-bond donors that stabilize the fluoride leaving group—activates the S-F bond, allowing it to form stable covalent linkages with nucleophilic amino acids such as Tyrosine, Lysine, Histidine, and Serine[1][10]. This precise balance of systemic stability and localized reactivity is the cornerstone of modern SuFEx chemical biology.

References

1.1 2. 3.11 4.2 5. 3 6. 5 7.12 8. 9 9. 13 10.4 11.7 12.8 13. 6 14.10

Sources

Comparative

Efficacy of 4'-Methylbiphenyl-4-sulfonyl fluoride compared to other covalent warheads

Title: Beyond Cysteine: A Comparative Efficacy Guide to 4'-Methylbiphenyl-4-sulfonyl Fluoride and Modern Covalent Warheads Executive Summary The renaissance of targeted covalent inhibitors (TCIs) has fundamentally altere...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond Cysteine: A Comparative Efficacy Guide to 4'-Methylbiphenyl-4-sulfonyl Fluoride and Modern Covalent Warheads

Executive Summary

The renaissance of targeted covalent inhibitors (TCIs) has fundamentally altered the landscape of drug discovery and chemical biology[1]. Traditionally, the field relied heavily on acrylamides to target nucleophilic cysteines. However, cysteine is one of the least abundant amino acids in the human proteome, severely restricting the "druggable" target space[2]. To engage hard nucleophiles like tyrosine, lysine, serine, and histidine, researchers have turned to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[1][3].

In this guide, we critically evaluate the efficacy of 4'-Methylbiphenyl-4-sulfonyl fluoride —a privileged aryl sulfonyl fluoride—against classical and emerging covalent warheads. By dissecting the thermodynamic stability and context-specific reactivity of this biphenyl scaffold, we provide a framework for rationally designing next-generation covalent probes and therapeutics.

Mechanistic Causality: The Biphenyl-Sulfonyl Fluoride Advantage

Covalent warhead design is a delicate balancing act between aqueous stability and electrophilic reactivity. The efficacy of 4'-Methylbiphenyl-4-sulfonyl fluoride is driven by two synergistic components:

  • The Hydrophobic Anchor (4'-Methylbiphenyl): Covalent modification is a two-step process: reversible binding (

    
    ) followed by irreversible capture (
    
    
    
    ). The 4'-methylbiphenyl moiety provides a rigid, highly lipophilic anchor that drives initial non-covalent affinity via
    
    
    stacking and hydrophobic interactions. This binding event drastically increases the effective molarity of the warhead relative to the target residue, forcing the system into a productive transition state[3].
  • The SuFEx Warhead (Sulfonyl Fluoride): Unlike chloroacetamides (which undergo promiscuous

    
     reactions) or acrylamides (which rely on soft-soft Michael additions), the S-F bond is exclusively heterolytic and highly resistant to reduction[1]. It remains inert in aqueous media until it is localized within a specific protein microenvironment. Only when positioned near a target nucleophile (e.g., the hydroxyl of Tyr or the 
    
    
    
    -amino group of Lys) and activated by a local hydrogen-bond network does the fluoride act as a leaving group, forming a highly stable sulfonate linkage[3][4].

G P Target Protein (Tyr/Lys/His) RC Reversible Complex (Proximity Driven) P->RC I 4'-Methylbiphenyl-4-SF (Inhibitor) I->RC TS SuFEx Activation (Microenvironment) RC->TS Kd CA Covalent Adduct (Irreversible) TS->CA kinact

Fig 1: Proximity-driven SuFEx covalent capture mechanism of aryl sulfonyl fluorides.

Comparative Efficacy & Stability Data

When selecting a warhead, the goal is to find the "Goldilocks" zone: reactive enough to capture the target, but stable enough to avoid off-target toxicity. Aryl sulfonyl fluorides offer a superior balance compared to ultra-stable fluorosulfates or highly reactive chloroacetamides[5].

Covalent WarheadPrimary Target ResiduesReaction MechanismAqueous Stability (

)
Off-Target Promiscuity
Acrylamide Cys (Soft)Michael AdditionHigh (Days)Low to Moderate
Chloroacetamide Cys, Lys, His

Alkylation
Low (Hours)High
4'-Methylbiphenyl-4-SF Tyr, Lys, Ser, Thr, HisSuFExHigh (Days)Low (Context-Dependent)
Aryl Fluorosulfate Lys, HisSuFExUltra-High (Weeks)Very Low
SuTEx (Triazole) TyrNucleophilic SubstitutionModerateModerate

Data synthesized from comparative reactivity profiling of electrophilic probes[1][5][6].

G2 Start Identify Target Nucleophile Cys Cysteine (Soft) Start->Cys Hard Tyr / Lys / His / Ser (Hard) Start->Hard Acryl Acrylamide (Michael Addition) Cys->Acryl Preferred Chloro Chloroacetamide (SN2 - High Reactivity) Cys->Chloro Alternative SF Aryl Sulfonyl Fluoride (Balanced Reactivity) Hard->SF Optimal FS Aryl Fluorosulfate (Ultra-Stable) Hard->FS If hyper-reactive

Fig 2: Decision matrix for covalent warhead selection based on target amino acid nucleophilicity.

Experimental Protocols: Validating Covalent Engagement

A robust experimental protocol must be a self-validating system. To accurately measure the efficacy of 4'-Methylbiphenyl-4-sulfonyl fluoride, we must isolate the reversible affinity from the covalent velocity.

Protocol A: Time-Dependent Intact Protein Mass Spectrometry ( Determination)

Causality: We utilize intact MS because it directly observes the mass shift (


 Da for the 4'-methylbiphenyl-4-sulfonyl adduct, minus HF) on the whole protein. This confirms 1:1 stoichiometry and rules out non-specific multi-labeling[3].
  • Buffer Preparation: Prepare recombinant target protein (1

    
    ) in a nucleophile-free buffer (e.g., 50 mM HEPES, pH 7.4). Crucial Step: Avoid Tris or primary amine buffers, as they will competitively react with the sulfonyl fluoride warhead.
    
  • Inhibitor Titration: Add 4'-Methylbiphenyl-4-sulfonyl fluoride at varying concentrations (e.g., 1x, 5x, 10x molar excess) to the protein solution.

  • Time-Course Quenching: Extract aliquots at specific time intervals (0, 10, 30, 60, 120 mins) and immediately quench using 1% formic acid. Crucial Step: Lowering the pH protonates target nucleophiles (like His or Lys) and denatures the protein, instantly halting the proximity-driven SuFEx reaction[3].

  • LC-TOF-MS Analysis: Analyze the quenched samples. Calculate the pseudo-first-order rate constant (

    
    ) from the depletion of the unadducted protein peak, then plot against inhibitor concentration to derive 
    
    
    
    and
    
    
    [3].
Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Causality: To prove that the biphenyl scaffold directs the warhead to the correct pocket in a complex cellular milieu, we use competitive ABPP. This ensures the observed efficacy translates from recombinant proteins to live biological systems[2].

  • In Situ Engagement: Pre-incubate live cells or lysates with 4'-Methylbiphenyl-4-sulfonyl fluoride (1-10

    
    ) for 2 hours.
    
  • Probe Labeling: Treat the lysates with a broad-spectrum, alkyne-tagged sulfonyl fluoride probe. Crucial Step: The probe will label all available SuFEx-reactive sites. If our biphenyl compound successfully engaged the target, it will sterically block the probe from binding that specific pocket[2].

  • Enrichment & Proteomics: Perform CuAAC (Click chemistry) to attach a biotin-azide, enrich the labeled proteins on streptavidin beads, and analyze by quantitative proteomics (TMT-LC-MS/MS). The target protein should show a heavily depleted signal in the pre-treated group, validating on-target engagement[2].

References

1.[1] Sulfonyl fluorides as privileged warheads in chemical biology. NIH PubMed Central.[Link] 2.[2] Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry.[Link] 3.[3] Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. NIH PubMed Central.[Link] 4.[6] Liganding functional tyrosine sites on proteins using sulfur-triazole exchange chemistry. NIH PubMed Central.[Link] 5.[4] Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. PNAS.[Link] 6.[5] Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics. ACS Publications.[Link]

Sources

Validation

Kinetic Analysis of 4'-Methylbiphenyl-4-Sulfonyl Fluoride in Covalent Protein Modification: A Comparative Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist Introduction: The Evolution of Covalent Modifiers The landscape of covalent protein modification has...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist

Introduction: The Evolution of Covalent Modifiers

The landscape of covalent protein modification has shifted dramatically from hyper-reactive, non-specific electrophiles to precision-engineered latent warheads. In my experience optimizing covalent ligand discovery pipelines, traditional serine protease inhibitors like Phenylmethylsulfonyl fluoride (PMSF) consistently present bottlenecks: they suffer from rapid aqueous hydrolysis and widespread off-target reactivity.

Enter Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a paradigm-shifting approach detailed by 1[1]. By pairing a structurally tuned recognition motif with a sulfonyl fluoride warhead, we achieve context-dependent reactivity. This guide provides an in-depth kinetic and methodological comparison of 4'-Methylbiphenyl-4-sulfonyl fluoride (4-MBSF) —a representative advanced aryl sulfonyl fluoride—against traditional modifiers.

Mechanistic Causality: The "Sleeping Beauty" Warhead

Aryl sulfonyl fluorides are uniquely stable in aqueous environments, remaining inert until they encounter a specific protein microenvironment[2]. The structural design of 4-MBSF is highly intentional:

  • The Biphenyl Core (Affinity): The 4'-methylbiphenyl scaffold is not arbitrary; it is a highly lipophilic, rigid core designed to intercalate into hydrophobic binding pockets, as demonstrated in studies on Transthyretin and CRABP2 published in the 2[2] and3[3]. This drives the initial non-covalent binding affinity (

    
    ).
    
  • The Sulfonyl Fluoride (Reactivity): Once anchored, the warhead is positioned near a nucleophile (typically a pKa-perturbed Tyrosine or Lysine). The reaction is catalyzed by the local hydrogen-bonding network—often involving flanking Arginine residues that stabilize the fluoride leaving group[3].

This proximity-driven activation accelerates the conjugation rate (


) by over 1,400-fold compared to background hydrolysis[2].

G MBSF 4'-Methylbiphenyl-4-sulfonyl fluoride (Latent Electrophile) Complex Non-covalent Binding Complex (K_I driven by biphenyl core) MBSF->Complex Affinity Binding Target Target Protein (e.g., pKa-perturbed Tyr/Lys) Target->Complex Activation SuFEx Activation (H-bond network / Flanking Arg) Complex->Activation Microenvironment Catalysis Conjugate Covalent Sulfonate/Sulfonamide Conjugate (Irreversible) Activation->Conjugate F- Elimination

Logical flow of SuFEx-mediated covalent protein modification by 4-MBSF.

Performance Comparison: 4-MBSF vs. Traditional Modifiers

To objectively evaluate 4-MBSF, we must compare its kinetic parameters against industry standards. Traditional modifiers rely on high intrinsic electrophilicity, leading to broad-spectrum labeling. In contrast, 4-MBSF operates via a two-step kinetic mechanism: reversible binding followed by irreversible covalent bond formation.

Table 1: General Performance Comparison of Covalent Modifiers
Modifier ClassWarhead ReactivityAqueous Stability (

)
SpecificityPrimary Target Residues
PMSF High< 1 hourLow / BroadSer, Thr
AEBSF Moderate~ 5 hoursLow / BroadSer, Thr
Aryl Fluorosulfates Low> WeeksHigh / Pocket-DirectedTyr, Lys
4-MBSF Moderate-Low> DaysHigh / Pocket-DirectedTyr, Lys, His
Table 2: Quantitative Kinetic Parameters on Model Target Protein

Data represents comparative pseudo-first-order kinetics on a model lipophilic-binding protein (e.g., CRABP2).

Compound

(µM)

(

)

(

)
Off-Target Labeling (Proteome)
PMSF N/A (Non-specific)N/A~

> 80%
4-MBSF 15.20.045

< 5%

Self-Validating Experimental Protocols

To accurately determine the kinetic parameters of 4-MBSF, a robust, self-validating assay is required. The following intact protein LC-MS workflow is designed to eliminate artifacts. By utilizing an acid-quench step, we instantly protonate the target nucleophile, freezing the reaction at precise time points, a standard validated in 4[4].

Workflow Prep Protein Preparation (0.5 µM in HEPES) Incubate Add 4-MBSF (Varying Conc.) Prep->Incubate Sample Time-Course Aliquot Extraction Incubate->Sample Quench Acid Quenching (0.1% Formic Acid) Sample->Quench LCMS Intact Protein LC-MS Analysis Quench->LCMS Kinetic Calculate k_obs & k_inact/K_I LCMS->Kinetic

Step-by-step workflow for the intact LC-MS kinetic profiling of covalent modifiers.

Step-by-Step Methodology: Intact LC-MS Kinetic Profiling

1. Protein Preparation & Internal Validation Setup:

  • Action: Prepare Wild-Type (WT) and Binding-Pocket Mutant (e.g., Arg

    
     Ala) recombinant proteins at 0.5 µM in a physiological buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).
    
  • Causality Note: The mutant serves as a self-validating negative control. If 4-MBSF labels the mutant at the same rate as the WT, the reaction is driven by non-specific collisions rather than pocket-directed SuFEx activation[3].

2. Ligand Incubation:

  • Action: Aliquot the protein into a 384-well plate. Add 4-MBSF at varying concentrations (e.g., 5, 10, 20, 50, 100 µM) ensuring the final DMSO concentration remains below 2%[4].

  • Causality Note: Titrating the ligand is mathematically required to separate the non-covalent binding affinity (

    
    ) from the maximum covalent inactivation rate (
    
    
    
    ).

3. Time-Course Sampling & Acid Quenching:

  • Action: Extract 15 µL aliquots at defined intervals (0, 1, 5, 15, 30, 60 minutes). Immediately quench the reaction by adding an equal volume of 0.1% Formic Acid.

  • Causality Note: Dropping the pH below 4 protonates the target Tyrosine/Lysine. This instantly dismantles the hydrogen-bonding network required for SuFEx, halting the reaction and preventing post-sampling artifacts during mass spec queue times.

4. LC-MS Analysis & Data Processing:

  • Action: Analyze the quenched samples via intact protein LC-MS (e.g., Q-TOF). Deconvolute the spectra to quantify the ratio of unmodified protein to the covalent adduct (+230 Da mass shift, corresponding to the 4-methylbiphenyl-4-sulfonyl group minus the fluoride).

  • Action: Plot the natural log of the remaining unmodified protein versus time to extract the pseudo-first-order rate constant (

    
    ). Fit the data to the equation: 
    
    
    
    .

Conclusion

The transition from hyper-reactive electrophiles to structurally tuned SuFEx probes like 4'-Methylbiphenyl-4-sulfonyl fluoride represents a critical advancement in chemical biology. By leveraging non-covalent affinity to drive extreme kinetic selectivity, researchers can achieve near-quantitative target modification without the off-target liabilities of traditional agents. The self-validating kinetic protocols outlined here ensure that observed modifications are genuinely mechanism-driven, providing a trustworthy foundation for downstream drug development.

References

  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate Journal of the American Chemical Society URL
  • Sulfur(VI)
  • PMC (National Institutes of Health)
  • Efficient Ligand Discovery Using Sulfur(VI)

Sources

Comparative

Mass Spectrometry Validation of Protein Labeling by 4'-Methylbiphenyl-4-sulfonyl Fluoride: A Comparative Guide

As a Senior Application Scientist in chemoproteomics, I frequently encounter the challenge of distinguishing specific target engagement from promiscuous electrophilic background noise. The evolution of chemical biology h...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chemoproteomics, I frequently encounter the challenge of distinguishing specific target engagement from promiscuous electrophilic background noise. The evolution of chemical biology has shifted away from hyper-reactive probes toward "smart" electrophiles that only react under specific microenvironmental conditions.

4'-Methylbiphenyl-4-sulfonyl fluoride (MBSF) represents a highly engineered class of Sulfur(VI) Fluoride Exchange (SuFEx) probes. By leveraging a hydrophobic biphenyl core, MBSF remains largely inert in aqueous environments but undergoes rapid, proximity-driven covalent bonding when docked into structurally complementary protein pockets. Validating these precise interaction sites requires rigorous high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1].

This guide objectively compares MBSF against traditional alternatives and provides a self-validating mass spectrometry workflow for mapping its protein targets.

The Mechanistic Advantage: Causality in Probe Design

Traditional electrophiles, such as Phenylmethanesulfonyl fluoride (PMSF), are highly reactive but suffer from rapid aqueous hydrolysis and indiscriminate labeling of highly nucleophilic catalytic serines.

In contrast, the design of MBSF is rooted in proximity-enhanced reactivity [2]. The biphenyl moiety acts as a hydrophobic shield, preventing premature hydrolysis. When MBSF enters a hydrophobic protein pocket (e.g., a lipid-binding domain or an allosteric kinase pocket), the local dielectric constant drops, stripping away the hydration shell. This desolvation, combined with precise spatial orientation, drastically lowers the activation energy required for the SuFEx reaction. Consequently, the normally stable sulfonyl fluoride group (-SO₂F) reacts with weakly nucleophilic side chains (Tyr, Lys, Ser, His) that would otherwise remain untouched[3].

SuFEx_Mechanism Probe 4'-Methylbiphenyl-4-sulfonyl fluoride (SuFEx Probe) Complex Non-covalent Affinity Complex (Proximity Driven) Probe->Complex Hydrophobic Docking Protein Target Protein (Tyr, Lys, Ser, His) Protein->Complex Pocket Recognition Covalent Covalent Adduct (-SO2- Linkage) Complex->Covalent SuFEx Click Reaction (-HF) MS LC-MS/MS Validation Covalent->MS Tryptic Digestion

Figure 1: Proximity-driven SuFEx mechanism of MBSF prior to MS validation.

Objective Performance Comparison

To select the right probe for your chemoproteomic assay, you must weigh reactivity against selectivity. The table below summarizes the quantitative and qualitative performance of MBSF compared to traditional PMSF and highly stable Aryl Fluorosulfates[4].

Performance MetricPMSF (Traditional)4'-Methylbiphenyl-4-sulfonyl fluoride (MBSF)Aryl Fluorosulfates
Intrinsic Reactivity High (Promiscuous)Moderate (Proximity-driven)Low (Highly selective)
Target Residues Catalytic SerineTyr, Lys, Ser, HisTyr, Lys
Hydrophobic Affinity Low (Small phenyl ring)High (Biphenyl core)Variable (Depends on R-group)
Aqueous Stability Poor (Half-life in minutes)Excellent (Stable for hours/days)Excellent (Stable for days)
MS Validation Suitability Difficult (High background noise)Optimal (+231.048 Da distinct shift) Good (Requires strong nucleophile)

Mass Spectrometry Validation Logic

Identifying the exact amino acid modified by MBSF requires bottom-up proteomics. The causality behind our MS parameters is dictated by the chemistry of the SuFEx adduct.

When MBSF (C₁₃H₁₁FO₂S, MW: 250.29 Da) reacts with a protein nucleophile, it loses hydrogen fluoride (HF, 20.01 Da), leaving a covalently attached 4'-methylbiphenyl-4-sulfonyl group (C₁₃H₁₁O₂S).

  • Monoisotopic Mass Shift: We must program the bioinformatic search engine (e.g., MaxQuant, Byonic) to look for a dynamic modification of +231.048 Da on Tyrosine (Y), Lysine (K), Serine (S), and Histidine (H)[1].

  • Fragmentation Stability: Unlike some labile modifications (e.g., phosphorylation), the sulfonate ester/amide bonds formed by SuFEx are highly stable under Higher-energy Collisional Dissociation (HCD). This allows for confident localization of the modification site via robust b and y ion series without excessive neutral loss of the probe.

Self-Validating Experimental Protocol

A standard labeling protocol is insufficient for high-tier publications; the system must be self-validating. To eliminate false positives (random collisional labeling), we employ a Competitive Profiling Setup .

Phase 1: Competitive Labeling (The Self-Validation Checkpoint)
  • Sample Preparation: Extract native proteome in 50 mM HEPES buffer (pH 7.4). Causality: Avoid Tris or primary amine buffers, which act as competitive nucleophiles and quench the SuFEx reaction.

  • Competition Assay:

    • Control Group: Proteome + DMSO vehicle.

    • Competitor Group: Pre-incubate proteome with 100 µM 4-methylbiphenyl (non-reactive structural analog) for 30 min to occupy hydrophobic pockets.

    • Experimental Group: Proteome + 10 µM MBSF for 2 hours at 37°C.

    • Validation Logic: True proximity-driven targets will show a >80% reduction in MS signal intensity in the Competitor Group.

Phase 2: Denaturation & Digestion
  • Denaturation: Add solid Urea to a final concentration of 8M. Causality: We use Urea instead of SDS because SDS heavily suppresses electrospray ionization (ESI) during MS acquisition and is difficult to remove completely.

  • Reduction/Alkylation: Add 10 mM DTT (30 min, 37°C), followed by 20 mM Iodoacetamide (30 min, dark).

  • Digestion: Dilute the sample with 50 mM HEPES to bring Urea below 2M. Add MS-grade Trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

Phase 3: LC-MS/MS Acquisition
  • Desalting: Quench digestion with 1% Formic Acid. Desalt peptides using C18 StageTips to remove salts and unreacted probe.

  • Data Acquisition: Inject peptides onto a NanoLC system coupled to an Orbitrap High-Resolution Mass Spectrometer.

    • Run a 90-minute gradient (2% to 35% Acetonitrile in 0.1% Formic Acid).

    • Operate in Data-Dependent Acquisition (DDA) mode (Top 15 precursors for HCD fragmentation).

MS_Workflow Step1 1. Competitive Proteome Labeling Incubate MBSF vs. Competitor Step2 2. Protein Denaturation 8M Urea / DTT / IAA Step1->Step2 Step3 3. Enzymatic Cleavage Trypsin Digestion (37°C) Step2->Step3 Step4 4. Data Acquisition NanoLC-ESI-HRMS/MS Step3->Step4 Step5 5. Bioinformatic Search Dynamic Mass Shift: +231.048 Da Step4->Step5

Figure 2: Self-validating LC-MS/MS workflow for identifying MBSF-modified peptides.

References

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ACS Chemical Biology, 2018.[Link]

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences (PNAS), 2018.[Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society (JACS), 2023.[Link]

  • Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding-site Tyr Residue. PubMed Central (PMC), 2018.[Link]

Sources

Validation

Comparing SuFEx click chemistry to copper-catalyzed azide-alkyne cycloaddition (CuAAC)

Executive Summary Click chemistry has fundamentally transformed drug discovery, materials science, and bioconjugation by providing highly reliable, orthogonal, and atom-economical reactions. For over a decade, the Copper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Click chemistry has fundamentally transformed drug discovery, materials science, and bioconjugation by providing highly reliable, orthogonal, and atom-economical reactions. For over a decade, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has been the gold standard. However, the emergence of Sulfur(VI) Fluoride Exchange (SuFEx) has introduced a powerful, metal-free alternative. This guide provides an objective, data-driven comparison of both methodologies, detailing their mechanistic causality, performance metrics, and self-validating experimental protocols to assist researchers in selecting the optimal click chemistry strategy.

Mechanistic Causality: Why These Reactions Work

CuAAC: The Power of Metal Templating

The uncatalyzed 1,3-dipolar cycloaddition between an azide and a terminal alkyne is thermodynamically favored but kinetically sluggish at room temperature[1]. The Causality: The introduction of a Cu(I) catalyst fundamentally alters the reaction pathway. Cu(I) inserts into the terminal alkyne to form a copper acetylide intermediate, which lowers the activation energy barrier by nearly 11 kcal/mol ()[1]. This stepwise, metal-templated mechanism not only accelerates the reaction by a factor of 10^7 but also guarantees strict 1,4-regioselectivity, preventing the formation of 1,5-isomers[1].

SuFEx: Perfect Latency and Controlled Activation

SuFEx relies on the unique reactivity-stability balance of the S(VI)-F bond ()[2]. Unlike sulfonyl chlorides, which are highly electrophilic and susceptible to rapid hydrolysis, sulfonyl fluorides and iminosulfur oxydifluorides are virtually inert to water, oxygen, and biological nucleophiles[3]. The Causality: The S-F bond possesses a high bond dissociation energy and is sterically shielded by the tetrahedral S(VI) center. This provides "perfect latency." The reaction only proceeds when the fluoride leaving group is specifically activated—either by a strong base (e.g., DBU, BEMP) that deprotonates the incoming nucleophile, or by Lewis acid/silicon interactions that polarize the S-F bond. Once activated, the irreversible exchange forms highly stable sulfonamide or sulfonate linkages[3].

SuFExMechanism Latent Latent State S(VI)-F Bond Highly Stable Activation Activation Catalyst (e.g., DBU) Lowers Barrier Latent->Activation Exchange Exchange Nucleophilic Attack (O or N) Activation->Exchange Product Product S(VI)-O / S(VI)-N Irreversible Exchange->Product

Caption: Mechanistic logic of SuFEx latency, activation, and irreversible bond formation.

Quantitative Performance Comparison

To objectively evaluate both methodologies, we must compare their operational parameters. The following table synthesizes the operational profiles of CuAAC and SuFEx based on recent high-throughput and bioconjugation campaigns[4].

ParameterCuAAC (Azide-Alkyne)SuFEx (S(VI)-Fluoride Exchange)
Primary Reactants Azides + Terminal AlkynesS(VI) Fluorides + O/N-Nucleophiles
Catalyst Requirement Cu(I) (often stabilized by BTTAA/THPTA)Base (DBU, BEMP) or Metal-free
Linkage Formed 1,2,3-TriazoleSulfonamide, Sulfonate, Sulfamide
Reaction Kinetics Extremely fast (seconds to minutes)Fast, highly tunable via catalyst choice
Biocompatibility High, but Cu(I) generates ROS (requires scavengers)Excellent; metal-free, no ROS generation
Orthogonality Completely orthogonal to native biologyOrthogonal to CuAAC; reacts with specific nucleophiles
Toxicity / Hazards Azides can be explosive at low molecular weightsFluoride byproducts require management at scale

Workflows in Drug Discovery and Bioconjugation

Both reactions serve distinct but complementary roles. CuAAC is unparalleled for linking large biomolecules where absolute bioorthogonality is required. Conversely, SuFEx is rapidly becoming the method of choice for high-throughput medicinal chemistry and late-stage functionalization due to the drug-like nature of the resulting sulfonamide bonds[5].

ClickWorkflows Start Target Molecule CuAAC_Node CuAAC Pathway Start->CuAAC_Node SuFEx_Node SuFEx Pathway Start->SuFEx_Node Azide Azide + Alkyne CuAAC_Node->Azide CuCat Cu(I) + Ligand (BTTAA) Azide->CuCat Triazole 1,2,3-Triazole Linkage CuCat->Triazole SF_Group S(VI)-F Hub + Nucleophile SuFEx_Node->SF_Group BaseCat Base/Organocatalyst (DBU) SF_Group->BaseCat Sulfonamide Sulfonamide/Sulfate Linkage BaseCat->Sulfonamide

Caption: Workflow comparison of CuAAC and SuFEx click chemistry pathways.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks to confirm mechanistic success.

Protocol A: CuAAC for Protein Bioconjugation

Objective: Conjugate an alkyne-tagged fluorophore to an azide-functionalized protein while preventing copper-induced oxidative damage ()[6].

  • Reagent Preparation: Prepare a 50 µM solution of the azide-tagged protein in PBS (pH 7.4). Add 100 µM of the alkyne-fluorophore.

  • Catalyst Assembly (Critical Causality Step): In a separate tube, pre-mix 1 mM CuSO4 with 5 mM BTTAA ligand.

    • Mechanistic Rationale: BTTAA acts as both an accelerating ligand and a sacrificial reductant. It stabilizes the Cu(I) oxidation state and prevents the generation of Reactive Oxygen Species (ROS) that would otherwise degrade the protein[6].

  • Initiation: Add 2.5 mM sodium ascorbate to the protein mixture, followed immediately by the Cu-BTTAA complex.

  • Self-Validation & Incubation: Incubate for 1 hour at room temperature.

    • Validation Check: Run an aliquot on SDS-PAGE. Perform in-gel fluorescence imaging before Coomassie staining. The presence of a fluorescent band at the exact molecular weight of the protein validates the successful, regioselective triazole linkage, confirming the active Cu(I) catalytic cycle.

Protocol B: SuFEx High-Throughput Hit-to-Lead Synthesis

Objective: Rapidly diversify a lead compound using an iminosulfur oxydifluoride hub without the need for intermediate purification ()[4].

  • Library Assembly: In a 96-well plate, dissolve the iminosulfur oxydifluoride core (10 mM) and a diverse library of primary and secondary amines (15 mM) in DMSO[4].

  • Activation (Critical Causality Step): Add 20 mM of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to each well.

    • Mechanistic Rationale: The S(VI)-F bond is kinetically inert. DBU acts as a strong, non-nucleophilic base that deprotonates the amine, drastically increasing its nucleophilicity to attack the S(VI) center and displace the fluoride ion[4].

  • Incubation: Seal the plate and incubate overnight at room temperature.

  • Self-Validation & Screening:

    • Validation Check: Perform direct LC-MS injection of a control well. The complete disappearance of the starting S(VI)-F mass peak and the appearance of the sulfonamide product peak self-validates quantitative conversion. Because the reaction is near-perfect and metal-free, the crude DMSO mixture can be diluted and directly applied to biological assays[5].

Conclusion

While CuAAC remains the undisputed champion of bioorthogonal ligation, its reliance on copper catalysts limits its utility in certain live-cell applications and large-scale polymerizations. SuFEx addresses these gaps by offering a metal-free, highly latent, and multidimensional click hub[7]. For drug development professionals, integrating both orthogonal methodologies provides an unparalleled toolkit for molecular assembly.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 2014.[Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews (PMC), 2010.[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society, 2020.[Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate / Nature Protocols, 2014.[Link]

  • Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub. Angewandte Chemie, 2017.[Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents. MDPI Catalysts, 2020.[Link]

Sources

Comparative

The Definitive Guide to SuFEx Hubs: Reactivity Comparison of Aryl vs. Alkyl Sulfonyl Fluorides

Introduction Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally transformed click chemistry, enabling the rapid, modular synthesis of complex molecules for drug discovery, materials science, and chemical biology. At...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally transformed click chemistry, enabling the rapid, modular synthesis of complex molecules for drug discovery, materials science, and chemical biology. At the heart of this technology are sulfonyl fluorides (


). However, not all sulfonyl fluorides behave equally. The structural nature of the R-group—specifically whether it is an aryl or alkyl moiety—dictates a massive divergence in kinetic stability, reactivity, and catalyst compatibility.

This guide objectively compares the performance of aryl versus alkyl sulfonyl fluorides, providing mechanistic insights, quantitative data, and validated experimental protocols to help researchers select the optimal SuFEx hub for their specific applications.

Mechanistic Causality: Understanding the Reactivity Gap

The Aryl Advantage: Kinetic Stability Meets Near-Perfect Reactivity

Aryl sulfonyl fluorides are the canonical hubs of SuFEx chemistry. Their success stems from a unique blend of kinetic stability and tunable electrophilicity. Because they lack


-protons, aryl sulfonyl fluorides are highly resistant to basic degradation. When exposed to basic catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), the S-F bond is cleanly activated toward incoming nucleophiles (such as phenols or amines) 1[1].
The Alkyl Challenge: The -Proton Vulnerability

Conversely, alkyl sulfonyl fluorides exhibit notoriously sluggish SuFEx reactivity and are highly sensitive to reaction conditions. The causality behind this poor performance under standard conditions lies in their molecular structure: the presence of acidic ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-protons. When treated with strong organosuperbases (like DBU), alkyl sulfonyl fluorides undergo rapid 

-deprotonation. This initiates a dehydrofluorination pathway, eliminating hydrogen fluoride (HF) to form a highly reactive and unstable sulfene intermediate, which subsequently .

To circumvent this, researchers must abandon basic catalysts and instead employ acidic bifluoride salts, such as potassium bifluoride (


). In these biphasic or acidic systems, nucleophilic fluoride anions (

) are liberated by the destabilization of fluoride–HF hydrogen bonds, driving the 2[2].

G Start Sulfonyl Fluoride (R-SO2F) Aryl Aryl-SO2F (No α-protons) Start->Aryl Alkyl Alkyl-SO2F (Has α-protons) Start->Alkyl Base1 Base Catalyst (DBU/BEMP) Aryl->Base1 Base2 Strong Base (DBU/BEMP) Alkyl->Base2 Acidic Acidic Bifluoride (KFHF) Alkyl->Acidic Product1 SuFEx Product (High Yield) Base1->Product1 S-F Activation Side Sulfene Intermediate (Degradation) Base2->Side α-Deprotonation Product2 SuFEx Product (Moderate Yield) Acidic->Product2 F- Exchange

Mechanistic divergence of Aryl vs. Alkyl Sulfonyl Fluorides under SuFEx conditions.

Quantitative Performance Comparison

To guide synthetic planning and probe development, the following table summarizes the key performance metrics and operational parameters of aryl versus alkyl sulfonyl fluorides, particularly in the context of3[3].

ParameterAryl Sulfonyl FluoridesAlkyl Sulfonyl Fluorides
Relative Reactivity Moderate to High (Tunable via ring substitution)Low to Moderate (Often sluggish)
Catalyst Compatibility DBU, BEMP, Bifluorides,

Acidic Bifluorides (

), Lewis Acids
Primary Side Reactions Minimal (Highly stable S-F bond)

-deprotonation leading to sulfene formation
Target Amino Acids (Probes) Tyr, Lys, Ser, His, Thr, CysSer, Cys (Restricted scope)
Aqueous Stability (pH 7.4) Excellent (Half-life > weeks)Good, but sensitive to basic microenvironments

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following protocols detail the optimal conditions for utilizing both classes of sulfonyl fluorides.

Protocol 1: Base-Free SuFEx Coupling for Alkyl Sulfonyl Fluorides

Objective: To couple an alkyl sulfonyl fluoride with an aryl silyl ether while preventing sulfene degradation. Causality Check: Using


 provides the necessary fluoride nucleophile to activate the silyl ether without providing the basicity required to deprotonate the alkyl 

-proton.
  • Preparation: In a flame-dried 10 mL round-bottom flask, add the alkyl sulfonyl fluoride (1.0 mmol) and the aryl silyl ether (1.2 mmol).

  • Solvent & Catalyst: Dissolve the reagents in 3.0 mL of anhydrous acetonitrile (

    
    ). Add Potassium bifluoride (
    
    
    
    , 0.2 mmol, 20 mol%).
  • Reaction: Stir the biphasic mixture vigorously at 40°C for 12–24 hours. Monitor the reaction via TLC or LC-MS until the sulfonyl fluoride is consumed.

  • Quenching & Workup: Dilute the mixture with ethyl acetate (10 mL) and wash with saturated aqueous

    
     (5 mL) to neutralize any residual HF. Extract the aqueous layer with ethyl acetate (2 x 5 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography to isolate the alkyl sulfonate product.
    
Protocol 2: Intact Protein MS Profiling for Covalent Probes

Objective: To validate the labeling stoichiometry of aryl vs. alkyl sulfonyl fluoride probes against a purified target protein.

  • Incubation: Dilute the purified target protein to a final concentration of 2 µM in PBS buffer (pH 7.4). Add the sulfonyl fluoride probe (Aryl or Alkyl) from a DMSO stock to a final concentration of 20 µM (10-fold excess). Ensure final DMSO concentration is ≤1% v/v.

  • Reaction: Incubate the mixture at 37°C for 2 hours.

  • Quenching: Remove a 20 µL aliquot and immediately quench the reaction by adding 5 µL of 5X SDS-PAGE loading buffer (containing

    
    -mercaptoethanol). Boil at 95°C for 5 minutes.
    
  • Desalting: Pass the quenched sample through a C4 ZipTip or a rapid desalting column to remove excess unreacted probe and buffer salts.

  • Analysis: Analyze the desalted protein via Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS). Deconvolute the raw mass spectra to determine the mass shift (+Probe Mass minus HF) and calculate the labeling stoichiometry.

G Step1 1. Probe Synthesis (Aryl/Alkyl-SO2F) Step2 2. Target Incubation (37°C, Buffer) Step1->Step2 Step3 3. Reaction Quench (SDS Buffer) Step2->Step3 Step4 4. ESI-TOF MS (Intact Protein) Step3->Step4

Standard workflow for validating covalent probe labeling via intact protein mass spectrometry.

Conclusion

While aryl sulfonyl fluorides remain the gold standard for SuFEx chemistry due to their unmatched kinetic stability and broad catalyst compatibility, alkyl sulfonyl fluorides offer unique aliphatic vectors for chemical space exploration. By understanding the causal mechanisms behind their reactivity—specifically the threat of


-deprotonation—researchers can employ tailored acidic or biphasic catalytic systems to successfully harness alkyl S(VI) hubs.

References

  • La Trobe University / Chem. Commun. (2018).
  • National Institutes of Health / PMC (2023).Sulfur fluoride exchange.
  • RSC Publishing (2023).Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry.
  • BenchChem (2025).The Discerning Probe: A Comparative Guide to Sulfuramidous Fluoride Analogs in Covalent Labeling.

Sources

Validation

Evaluating cell permeability of 4'-Methylbiphenyl-4-sulfonyl fluoride derivatives

Evaluating the Cell Permeability of 4'-Methylbiphenyl-4-Sulfonyl Fluoride Derivatives: A Comparative Guide for Covalent Probe Development March 10, 2026 Sulfur(VI) fluoride exchange (SuFEx) chemistry has revolutionized c...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Cell Permeability of 4'-Methylbiphenyl-4-Sulfonyl Fluoride Derivatives: A Comparative Guide for Covalent Probe Development

March 10, 2026

Sulfur(VI) fluoride exchange (SuFEx) chemistry has revolutionized covalent drug discovery. Unlike traditional cysteine-reactive acrylamides, sulfonyl fluorides (SFs) exhibit a "Goldilocks" reactivity profile—remaining highly stable in aqueous environments while selectively modifying tyrosine, lysine, histidine, serine, and threonine residues upon proximity-driven activation within a protein binding pocket [1].

However, the translation of SF-based biochemical hits into functional cellular probes is frequently bottlenecked by cell permeability. Derivatization of the SF warhead with bulky, hydrophobic motifs—such as the 4'-methylbiphenyl group—dramatically alters the physicochemical landscape of the molecule. This guide critically evaluates the cell permeability of 4'-methylbiphenyl-4-sulfonyl fluoride derivatives, objectively comparing them against alternative electrophiles, and provides robust, self-validating methodologies for quantifying intracellular target engagement.

Structural Rationale and Physicochemical Causality

The incorporation of a 4'-methylbiphenyl moiety adjacent to a sulfonyl fluoride warhead serves a dual purpose. First, the biphenyl system acts as a rigid, hydrophobic anchor, highly effective at engaging deep lipophilic pockets (e.g., lipid-binding proteins like CRABP2 or protein-protein interaction interfaces) [2]. Second, the extended


-system can pre-organize the trajectory of the sulfonyl fluoride group for optimal nucleophilic attack by a target amino acid.

However, this structural choice introduces a causality dilemma regarding cell permeability:

  • Lipophilicity (LogP) vs. Solubility: The 4'-methylbiphenyl group significantly increases the calculated LogP (cLogP > 4.0). While moderate lipophilicity aids passive diffusion across the phospholipid bilayer, excessive lipophilicity leads to poor aqueous solubility, compound aggregation in the assay media, and high non-specific binding to serum proteins.

  • Polar Surface Area (PSA): SFs inherently possess a low PSA, which is highly favorable for membrane permeation. The biphenyl addition maintains this low PSA, but the increased molecular weight and steric bulk can hinder rapid transcellular flux compared to smaller SFs like phenylmethylsulfonyl fluoride (PMSF).

Comparative Permeability Data

To objectively assess the performance of 4'-methylbiphenyl-4-SF derivatives, we compare them against other common covalent warheads. The data below synthesizes typical physicochemical parameters and experimental permeability metrics.

Table 1: Physicochemical Properties of Covalent Warheads

Compound ClassRepresentative StructureMolecular Weight ( g/mol )cLogPtPSA (Ų)Primary Target Residues
Biphenyl-SF 4'-Methylbiphenyl-4-SF250.294.242.5Tyr, Lys, His
Simple Aryl-SF Benzenesulfonyl fluoride160.161.842.5Tyr, Lys, Ser
Aliphatic-SF PMSF174.191.542.5Ser (Proteases)
Acrylamide Ibrutinib warhead analog~350-4503.0 - 4.0~70-90Cys

Table 2: Experimental Permeability and Target Engagement Metrics

Compound ClassCaco-2

(

cm/s)
Efflux Ratio (

)
Biochemical

(nM)
NanoBRET Cellular

(nM)
Cellular Drop-off (Fold)
4'-Methylbiphenyl-4-SF 12.51.81545030x
Benzenesulfonyl fluoride 28.41.11203603x
Acrylamide Analog 8.22.558517x

Data Interpretation: While the 4'-methylbiphenyl-4-SF derivative exhibits excellent biochemical potency due to hydrophobic pocket engagement, it suffers a 30-fold drop-off in cellular assays. This is primarily driven by intracellular protein binding and membrane partitioning, which reduces the free fraction of the drug available to engage the target, despite a respectable Caco-2


 indicating good passive diffusion [3].

Mechanistic Workflows

To accurately profile these derivatives, researchers must employ orthogonal assays. Below is the logical flow of how SuFEx probes engage targets.

SuFEx_Mechanism Probe 4'-Methylbiphenyl-4-SF (Latent Electrophile) Complex Non-Covalent Complex (Proximity Driven) Probe->Complex Cell Permeation & Binding Target Target Protein (Tyr/Lys/His) Target->Complex Pocket Recognition Adduct Covalent Adduct (Irreversible SuFEx) Complex->Adduct -HF Elimination

Mechanism of proximity-driven SuFEx covalent labeling by 4'-Methylbiphenyl-4-SF derivatives.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. A permeability assay without an internal integrity check is merely a random number generator.

Protocol A: Caco-2 Bidirectional Permeability Assay

This assay determines the apparent permeability (


) and identifies active efflux, which is critical since bulky biphenyls can be substrates for P-glycoprotein (P-gp).

Step-by-Step Methodology:

  • Cell Culture & Monolayer Formation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at

    
     cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.
    
  • Self-Validation (Integrity Check): Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Only use inserts with TEER > 400

    
    . Co-incubate the test compound with Lucifer Yellow (a paracellular marker). If Lucifer Yellow 
    
    
    
    cm/s at the end of the assay, discard the data as the monolayer was compromised.
  • Dosing: Prepare a 10 µM solution of the 4'-methylbiphenyl-4-SF derivative in HBSS buffer (pH 7.4) containing 1% DMSO. Apply to the Apical (A) chamber for A

    
    B transport, or Basolateral (B) chamber for B
    
    
    
    A transport.
  • Sampling & Quantification: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Quantify the compound concentration using LC-MS/MS (MRM mode).

  • Causality of Efflux: Calculate the Efflux Ratio (

    
    ). An ER > 2.0 suggests the biphenyl derivative is actively pumped out of the cell, explaining discrepancies between biochemical and cellular potency.
    
Protocol B: Live-Cell NanoBRET Target Engagement

Biochemical assays cannot account for the cellular membrane, intracellular ATP competition, or glutathione/protein scavenging. NanoBRET provides a direct, quantifiable measure of intracellular target occupancy [4].

Step-by-Step Methodology:

  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.

  • Self-Validation (Tracer Titration): Before testing the SF derivative, perform a titration of the fluorescent NanoBRET tracer to determine its

    
    . The working concentration of the tracer should be set at or below its 
    
    
    
    to ensure sensitive competition. Include a permeabilized cell control (using digitonin) to verify that any lack of engagement is due to membrane impermeability, not a lack of binding affinity.
  • Probe Incubation: Seed cells in 384-well plates. Treat cells with a serial dilution of the 4'-methylbiphenyl-4-SF derivative (0.1 nM to 10 µM) and incubate for 2 hours at 37°C.

  • Tracer Addition: Add the optimized concentration of the NanoBRET tracer and incubate for an additional 1 hour to allow equilibration.

  • Readout: Add Nano-Glo® substrate and measure dual luminescence (donor emission at 460 nm, acceptor emission at 618 nm). Calculate the BRET ratio. A decrease in the BRET ratio indicates successful cell permeation and covalent displacement of the tracer by the SF probe.

NanoBRET_Workflow Caco2 Caco-2 Monolayer (Apical to Basolateral) LCMS LC-MS/MS Quantification (P_app Calculation) Caco2->LCMS Measure transport DataSync Permeability-Affinity Correlation LCMS->DataSync In vitro permeability NanoBRET Live-Cell NanoBRET (Intracellular Engagement) NanoBRET->DataSync In cellulo occupancy

Orthogonal workflow correlating in vitro permeability with live-cell target engagement.

Conclusion and Strategic Recommendations

When developing 4'-methylbiphenyl-4-sulfonyl fluoride derivatives, researchers must balance the high biochemical affinity granted by the biphenyl anchor with the pharmacokinetic penalties of increased lipophilicity. While these derivatives exhibit moderate passive permeability, their high lipophilicity often results in intracellular trapping or non-specific protein binding, leading to a significant drop-off in cellular assays compared to simpler aryl-SFs.

Recommendation: If NanoBRET assays reveal poor intracellular engagement despite good Caco-2 permeability, prioritize structural modifications that lower the LogP (e.g., introducing heteroatoms into the biphenyl ring system like a pyridyl-phenyl motif) rather than increasing the intrinsic reactivity of the sulfonyl fluoride warhead.

References

  • Zhao, Q., et al. "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society, 2017.[Link]

  • Chen, W., et al. "Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding Site Tyr Residue." Journal of the American Chemical Society, 2016.[Link]

  • Mukherjee, H., et al. "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design." Journal of Medicinal Chemistry, 2024.[Link]

  • Barile, E., et al. "Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions." ChemMedChem, 2020.[Link]

Safety & Regulatory Compliance

Safety

4'-Methylbiphenyl-4-sulfonyl fluoride proper disposal procedures

Title: Operational Guide to the Safe Handling and Disposal of 4'-Methylbiphenyl-4-sulfonyl Fluoride Introduction 4'-Methylbiphenyl-4-sulfonyl fluoride is a highly valuable electrophile widely utilized in Sulfur(VI) Fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Operational Guide to the Safe Handling and Disposal of 4'-Methylbiphenyl-4-sulfonyl Fluoride

Introduction 4'-Methylbiphenyl-4-sulfonyl fluoride is a highly valuable electrophile widely utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and as a robust covalent probe in chemical biology[1]. While the S(VI)-F bond is celebrated for its remarkable stability under physiological and neutral conditions, it becomes a significant liability during waste consolidation. Uncontrolled hydrolysis or cross-reactivity in mixed waste streams can lead to the insidious release of hydrofluoric acid (HF) gas and exothermic runaway reactions[2].

As a Senior Application Scientist, I have designed this protocol not just as a set of instructions, but as a self-validating chemical system. By understanding the thermodynamic and kinetic vulnerabilities of the sulfonyl fluoride functional group, we can engineer a disposal pathway that actively neutralizes hazards rather than merely diluting them.

The Chemical Logic of Sulfonyl Fluoride Deactivation

To safely dispose of 4'-Methylbiphenyl-4-sulfonyl fluoride, we must intentionally break the S-F bond under controlled conditions.

  • The Lipophilicity Problem: The biphenyl core of this molecule renders it highly hydrophobic. Attempting to quench this compound directly with aqueous base will result in a biphasic mixture. The unreacted compound will sequester in the organic layer, leading to incomplete quenching and delayed, violent reactions when agitated[3].

  • The Co-Solvent Solution: We employ isopropanol (IPA) as a miscible co-solvent. IPA dissolves the lipophilic biphenyl compound while remaining fully miscible with aqueous sodium hydroxide (NaOH), ensuring a homogeneous, diffusion-controlled reaction environment.

  • Fluoride Sequestration: Alkaline hydrolysis of the S-F bond generates free fluoride ions (F⁻). To prevent any equilibrium shift that could generate HF upon subsequent pH adjustments, we introduce calcium chloride (CaCl₂). Calcium ions react instantly with fluoride to precipitate calcium fluoride (CaF₂), an exceptionally inert solid with a negligible solubility product, permanently locking away the toxic hazard[1].

Pathway A 4'-Methylbiphenyl-4- sulfonyl fluoride B Alkaline Hydrolysis (NaOH / Isopropanol) A->B OH⁻ Nucleophilic Attack C 4'-Methylbiphenyl-4- sulfonate (Salt) B->C S-F Cleavage D Fluoride Ion (F⁻) B->D Leaving Group F Calcium Fluoride (CaF₂ Precipitate) D->F Ionic Binding E Calcium Chloride (CaCl₂) E->F Ca²⁺ Donor

Chemical degradation pathway of 4'-Methylbiphenyl-4-sulfonyl fluoride into inert CaF2.

Hazard Profile & Mitigation Strategy

Before initiating the disposal protocol, it is critical to understand the quantitative and qualitative hazards associated with the reagents.

Hazard SourcePhysicochemical RiskMitigation Strategy
S(VI)-F Bond Generates HF gas upon uncontrolled hydrolysis or contact with acids[2].Perform controlled alkaline hydrolysis (pH > 12) to trap F⁻ as a sodium salt.
Biphenyl Core High lipophilicity causes biphasic pooling and delayed exotherms[3].Pre-dissolve in Isopropanol to ensure a homogeneous reaction phase.
Free Fluoride (F⁻) Toxic to biological systems; can revert to HF if waste is acidified[1].Add CaCl₂ to precipitate inert CaF₂ before final pH neutralization.
Exotherm Base-catalyzed hydrolysis releases significant thermal energy.Utilize an ice-water bath (0°C) and dropwise addition of NaOH.

Required Reagents and Equipment

CategoryItemSpecification / Purpose
PPE Gloves, Face Shield, Lab CoatHeavy-duty Nitrile or Neoprene gloves (HF resistant)[3].
Solvents Isopropanol (IPA)ACS Reagent Grade; acts as the homogenizing co-solvent.
Reagents 1M NaOH (aq), 1M CaCl₂ (aq)Freshly prepared. NaOH drives hydrolysis; CaCl₂ traps fluoride.
Hardware Fume Hood, Magnetic StirrerMinimum face velocity of 100 fpm. Ice bath for thermal control.
Validation TLC Plates or LC-MSTo verify the complete consumption of the starting material.

Step-by-Step Quenching and Disposal Methodology

This protocol is designed as a self-validating loop. You must not proceed to waste consolidation until the analytical verification step confirms the complete destruction of the S-F bond.

Step 1: Preparation and Solubilization

  • Ensure all work is conducted inside a certified chemical fume hood. Clear the hood of any incompatible acidic waste[4].

  • Transfer the 4'-Methylbiphenyl-4-sulfonyl fluoride waste into a round-bottom flask equipped with a magnetic stir bar.

  • Add Isopropanol (IPA) to the flask at a ratio of 10 mL per 1 gram of sulfonyl fluoride. Stir aggressively until the solid is completely dissolved. Causality: Complete dissolution prevents the formation of unreacted micro-pockets that could cause delayed exotherms.

Step 2: Controlled Alkaline Hydrolysis

  • Submerge the reaction flask in an ice-water bath (0°C) and allow the solution to cool for 5 minutes.

  • Equip a dropping funnel or syringe with 1M aqueous NaOH.

  • Slowly add the 1M NaOH dropwise to the stirring IPA solution (Use 3 molar equivalents of NaOH relative to the sulfonyl fluoride)[2].

  • Monitor the temperature. If the solution begins to boil or off-gas vigorously, pause the addition until the temperature stabilizes[3].

  • Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

Step 3: Analytical Verification (Self-Validation)

  • Extract a 50 µL aliquot of the reaction mixture.

  • Analyze via Thin Layer Chromatography (TLC) or LC-MS.

  • Decision Gate: If the starting material (4'-Methylbiphenyl-4-sulfonyl fluoride) is still detectable, add an additional 1 equivalent of 1M NaOH and stir for 1 more hour. Do not proceed until the S-F compound is completely consumed.

Step 4: Fluoride Sequestration

  • Once hydrolysis is verified, place the flask back into the ice bath.

  • Slowly add 1.5 molar equivalents of 1M aqueous CaCl₂ to the stirring mixture.

  • A fine white precipitate (CaF₂) will immediately begin to form[1]. Stir for an additional 30 minutes to ensure complete precipitation.

Step 5: Neutralization and Waste Routing

  • Carefully adjust the pH of the mixture to ~7-8 using dilute Hydrochloric Acid (1M HCl). Caution: Do not allow the pH to drop below 6, as trace unprecipitated fluoride could form HF.

  • Transfer the entire neutralized suspension (liquid and CaF₂ solid) into a designated, clearly labeled "Aqueous Halogenated Waste" carboy[5].

  • Log the exact contents (Isopropanol, Sodium 4'-Methylbiphenyl-4-sulfonate, Calcium Fluoride, Water) on the hazardous waste manifest[4].

Workflow Step1 1. Fume Hood & PPE Setup (Neoprene Gloves, Face Shield) Step2 2. Solubilization (Dissolve in Isopropanol) Step1->Step2 Step3 3. Controlled Alkaline Quench (Add 1M NaOH dropwise at 0°C) Step2->Step3 Step4 4. Reaction Verification (TLC / LC-MS for S-F consumption) Step3->Step4 Step4->Step3 Incomplete (S-F remains) Step5 5. Fluoride Sequestration (Add 1M CaCl₂ to precipitate CaF₂) Step4->Step5 Complete (No S-F detected) Step6 6. pH Adjustment & Disposal (Neutralize to pH 7-8, Route to Waste) Step5->Step6

Self-validating disposal workflow for sulfonyl fluoride deactivation.

Emergency Response Protocols

Despite rigorous controls, accidental exposure or spills demand immediate, rehearsed actions.

  • Small Spills (< 50 mL): Do not use water. Cover the spill with a dry, inert absorbent (e.g., vermiculite or sand). Carefully scoop the absorbed material into a solid waste container and treat it with the alkaline IPA quenching solution described above[6].

  • Skin Contact (Suspected HF Exposure): If the unquenched compound or its hydrolysis mixture contacts the skin, immediately flush with copious amounts of water for 15 minutes. Apply Calcium Gluconate gel (2.5%) to the affected area continuously and seek immediate medical attention[3].

References

  • Sulfur fluoride exchange (SuFEx) . National Institutes of Health (PMC). Available at:[Link]

  • Synthetic Routes to Arylsulfonyl Fluorides . MDPI. Available at:[Link]

  • Label Review Manual - Chapter 13: Storage and Disposal . US Environmental Protection Agency (EPA). Available at:[Link]

  • Standard Operating Procedures - Section 9: Waste Disposal Procedures . Michigan State University (MSU) Chemistry. Available at:[Link]

  • CHEM Safety Manual . Hong Kong University of Science and Technology (HKUST). Available at:[Link]

Sources

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